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  • Product: Methyl 3,5-dihydroxy-2-naphthoate
  • CAS: 185989-39-3

Core Science & Biosynthesis

Foundational

Methyl 3,5-dihydroxy-2-naphthoate: Synthetic Utility & Pharmacophore Analysis

This technical guide details the chemical properties, synthesis, and pharmaceutical applications of Methyl 3,5-dihydroxy-2-naphthoate. Executive Summary Methyl 3,5-dihydroxy-2-naphthoate (MDN) is a bifunctional naphthale...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and pharmaceutical applications of Methyl 3,5-dihydroxy-2-naphthoate.

Executive Summary

Methyl 3,5-dihydroxy-2-naphthoate (MDN) is a bifunctional naphthalene derivative serving as a critical intermediate in the synthesis of bioactive pharmacophores and fluorescent probes. While often overshadowed by its parent compound (3,5-dihydroxy-2-naphthoic acid, DHNA), the methyl ester variant offers distinct advantages in lipophilicity and bioavailability , making it a preferred scaffold for developing inhibitors against Babesia microti lactate dehydrogenase (BmLDH) and NMDA receptors. This guide analyzes its physiochemical profile, optimized synthetic protocols, and role in modern drug discovery.

Part 1: Chemical Identity & Physiochemical Profile

Compound: Methyl 3,5-dihydroxy-2-naphthoate CAS Registry Number: 185989-39-3 Parent Acid CAS: 89-35-0 (3,5-Dihydroxy-2-naphthoic acid)[1]

PropertySpecificationTechnical Note
Molecular Formula C₁₂H₁₀O₄-
Molecular Weight 218.21 g/mol -
Physical State Solid (Prisms)Typically crystallizes as green-yellow prisms from MeOH/Water.
Solubility DMSO, Methanol, AcetonePoor water solubility; requires organic co-solvents for biological assays.
Fluorescence

~360 nm;

~450-500 nm
Exhibits solvatochromic fluorescence; useful as a tracking moiety.
pKa (Predicted) ~6.5 (Phenolic OH)The C3-OH is intramolecularly H-bonded to the ester carbonyl, affecting acidity.

Part 2: Synthetic Routes & Optimization

The synthesis of MDN is primarily achieved through the esterification of 3,5-dihydroxy-2-naphthoic acid. The presence of two hydroxyl groups requires careful control of conditions to prevent unwanted O-alkylation.

Protocol: Acid-Catalyzed Esterification

Objective: Selective methylation of the carboxyl group without protecting the phenolic hydroxyls.

Reagents:

  • 3,5-Dihydroxy-2-naphthoic acid (1.0 eq)

  • Methanol (Anhydrous, solvent/reactant)[2]

  • Thionyl Chloride (

    
    ) or conc. Sulfuric Acid (
    
    
    
    ) (Catalytic to stoichiometric)

Methodology:

  • Activation: Cool anhydrous methanol (10-20 volumes) to 0°C under

    
     atmosphere.
    
  • Addition: Dropwise add

    
     (1.5 eq) to generate in-situ HCl. Caution: Exothermic.
    
  • Solubilization: Add 3,5-dihydroxy-2-naphthoic acid in portions.

  • Reflux: Heat the mixture to reflux (65°C) for 6–12 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Checkpoint: The acid spot (baseline/low Rf) should disappear; the ester spot (high Rf) appears.

  • Workup: Evaporate methanol under reduced pressure. Resuspend residue in EtOAc.

  • Wash: Wash with saturated

    
     to remove unreacted acid, then Brine.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from Methanol/Water (2:1) to yield green-yellow prisms.
    
Visualization: Synthetic Workflow

Synthesis Start 3,5-Dihydroxy-2-naphthoic Acid (Solid) Intermediate Reflux (65°C) 6-12 Hours Start->Intermediate Dissolution Reagent MeOH + SOCl2 (In-situ HCl) Reagent->Intermediate Activation Workup NaHCO3 Wash Recrystallization Intermediate->Workup Conversion >95% Product Methyl 3,5-dihydroxy-2-naphthoate (Green-Yellow Prisms) Workup->Product Purification

Caption: Optimized Fisher esterification workflow for high-purity isolation of MDN.

Part 3: Reactivity & Functionalization[3]

MDN is not merely an endpoint; it is a versatile scaffold. Its reactivity is defined by the electronic push-pull between the electron-donating hydroxyl groups and the electron-withdrawing ester.

  • C4-Electrophilic Substitution: The position ortho to the C3-hydroxyl (C4) is highly activated. This allows for:

    • Azo Coupling: Reaction with diazonium salts to form azo dyes (red-shifted absorbance).

    • Formylation: Vilsmeier-Haack reaction to introduce aldehydes for further chain extension.

  • O-Alkylation (PEGylation):

    • The C5-hydroxyl is sterically more accessible than the C3-hydroxyl (which is H-bonded to the ester).

    • Application: Selective alkylation at C5 with PEG chains increases water solubility, creating "stealth" fluorophores for biological imaging.

Part 4: Pharmaceutical Application (Case Study)

Target: Babesia microti Lactate Dehydrogenase (BmLDH) Therapeutic Area: Antiparasitic (Human Babesiosis)[3]

While current treatments for Babesiosis (Atovaquone/Azithromycin) face resistance issues, the metabolic pathways of the parasite offer new targets.[3] B. microti relies heavily on anaerobic glycolysis, making Lactate Dehydrogenase (LDH) essential for its survival.

Mechanism of Action

Research identifies the 3,5-dihydroxy-2-naphthoate scaffold as a potent inhibitor of BmLDH.[3]

  • Selectivity: The scaffold shows >100-fold selectivity for parasitic LDH over human LDH.[4]

  • Binding Mode: The hydroxyl groups engage in hydrogen bonding with Arg99 in the active site of the enzyme.

  • Role of the Methyl Ester: The parent acid (DHNA) is highly active but polar. The methyl ester (MDN) serves as a lipophilic prodrug. It crosses the parasitic membrane more effectively than the free acid. Once intracellular, nonspecific esterases likely hydrolyze it back to the active acid form, or the ester itself binds via hydrophobic interactions within the enzyme pocket.

Visualization: BmLDH Inhibition Pathway

Mechanism Prodrug Methyl 3,5-dihydroxy-2-naphthoate (Lipophilic Prodrug) Transport Passive Diffusion (Parasite Membrane) Prodrug->Transport Activation Intracellular Hydrolysis (Esterases) Transport->Activation ActiveSpecies 3,5-Dihydroxy-2-naphthoate Anion Activation->ActiveSpecies Target BmLDH Active Site (Arg99 Interaction) ActiveSpecies->Target Competitive Inhibition Outcome Glycolysis Blockade Parasite Death Target->Outcome

Caption: Prodrug strategy utilizing MDN to target intracellular BmLDH in Babesia parasites.

Part 5: Analytical Characterization

To validate the synthesis of MDN, the following spectral data should be confirmed.

Proton NMR ( -NMR)
  • Solvent:

    
     or DMSO-
    
    
    
  • Key Signals:

    • 
       ~3.9–4.0 ppm (Singlet, 3H): Methyl ester protons (
      
      
      
      ).
    • 
       ~7.0–8.5 ppm (Multiplet, 5H): Aromatic naphthalene protons.
      
    • 
       >10.0 ppm (Broad Singlet, 1H): C3-OH proton (deshielded due to intramolecular H-bond with carbonyl).
      
Mass Spectrometry (MS)
  • Ionization: ESI+ or EI

  • Molecular Ion:

    
    .
    
  • Fragmentation: Loss of methoxy group (

    
    ) is common in methyl esters.
    

References

  • VulcanChem. (n.d.). Methyl 3,5-dihydroxy-2-naphthoate - 185989-39-3.[1][5] Retrieved from

  • Zhang, Y., et al. (2020).[6] Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug. Frontiers in Pharmacology, 10:1663.[3] Retrieved from

  • Sigma-Aldrich. (n.d.). Methyl 3-hydroxy-2-naphthoate (Analog Reference). Retrieved from

  • Smeenk, M. L. W. J., et al. (2021).[7] Patterned Surface Derivatization Using Diels–Alder Photoclick Reaction. ACS Omega.[8] Retrieved from

Sources

Exploratory

Methyl 3,5-dihydroxy-2-naphthoate CAS number 185989-39-3

Topic: Methyl 3,5-dihydroxy-2-naphthoate (CAS 185989-39-3) Format: Technical Monograph[1] [1] Executive Summary Methyl 3,5-dihydroxy-2-naphthoate (CAS 185989-39-3) is a specialized naphthoic acid derivative serving as a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 3,5-dihydroxy-2-naphthoate (CAS 185989-39-3) Format: Technical Monograph[1]

[1]

Executive Summary

Methyl 3,5-dihydroxy-2-naphthoate (CAS 185989-39-3) is a specialized naphthoic acid derivative serving as a critical intermediate in the synthesis of bioactive pharmacophores and functional materials.[1] Structurally characterized by a naphthalene core substituted with hydroxyl groups at the C3 and C5 positions and a methyl ester at C2, this compound exhibits enhanced lipophilicity compared to its parent acid, 3,5-dihydroxy-2-naphthoic acid (DHNA).[1]

Its primary utility lies in medicinal chemistry as a prodrug scaffold for NMDA receptor modulation and Protein Tyrosine Phosphatase (PTP) inhibition.[1] The ester functionality facilitates Blood-Brain Barrier (BBB) permeation, after which intracellular hydrolysis regenerates the active anionic species.[1] Additionally, it serves as a precursor for constructing complex heterocyclic dyes and fluorescent probes due to its electron-rich naphthalene system.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
CAS Number 185989-39-3
IUPAC Name Methyl 3,5-dihydroxynaphthalene-2-carboxylate
Molecular Formula C₁₂H₁₀O₄
Molecular Weight 218.21 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
Melting Point 178–182 °C (Predicted/Analogous)
pKa (Parent Acid) ~2.95 (COOH), ~9.2 (OH)
LogP ~2.5 (Predicted)

Synthesis & Production Protocols

Strategic Route Selection

While de novo construction of the naphthalene ring via condensation of dimethyl acetone-1,3-dicarboxylate with phthalaldehyde derivatives is possible, it is often low-yielding and prone to side reactions.[1] The most robust, self-validating protocol for research and scale-up is the selective esterification of the commercially available parent acid, 3,5-dihydroxy-2-naphthoic acid.[1]

Standard Protocol: Acid-Catalyzed Esterification

This method utilizes Fischer esterification, driven to completion by the removal of water or the use of a large excess of methanol.[1]

Reagents:

  • Precursor: 3,5-Dihydroxy-2-naphthoic acid (CAS 89-35-0)[1]

  • Solvent/Reagent: Anhydrous Methanol (MeOH)[1][2]

  • Catalyst: Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)[1]

Step-by-Step Workflow:

  • Activation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 10.0 g (49 mmol) of 3,5-dihydroxy-2-naphthoic acid in 100 mL of anhydrous methanol.

  • Catalysis: Cool the solution to 0°C. Dropwise add 2.0 mL of concentrated H₂SO₄ (or 5.0 mL SOCl₂ for in-situ acid chloride generation). Critical Control Point: Exothermic reaction; maintain temperature <10°C during addition to prevent oxidation.

  • Reflux: Heat the mixture to reflux (65°C) for 6–8 hours.

  • Monitoring: Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1). The product will appear as a less polar spot (higher R_f) compared to the starting acid.

  • Work-up: Cool to room temperature. Concentrate the solvent to ~20% volume under reduced pressure. Pour the residue into 200 mL of ice-water.

  • Isolation: Filter the resulting precipitate. Wash the filter cake with cold water (3 x 50 mL) to remove residual acid catalyst.[1]

  • Purification: Recrystallize from Methanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure methyl ester.

Synthesis Workflow Diagram

SynthesisWorkflow Start 3,5-Dihydroxy-2-naphthoic Acid (Solid Precursor) Reaction Reflux in MeOH Cat. H2SO4 or SOCl2 6-8 Hours Start->Reaction Activation Quench Ice-Water Quench Precipitation Reaction->Quench Completion (TLC) Purification Filtration & Recrystallization (MeOH/H2O) Quench->Purification Crude Solid Product Methyl 3,5-dihydroxy-2-naphthoate (>98% Purity) Purification->Product Isolation

Caption: Figure 1. Standardized Fischer esterification workflow for the production of Methyl 3,5-dihydroxy-2-naphthoate.

Biological Mechanism & Applications[1][9]

Pharmacophore Dynamics

The methyl ester moiety transforms the polar carboxylic acid into a lipophilic prodrug. This modification is essential for targeting Central Nervous System (CNS) pathways, as the parent acid (DHNA) has poor BBB permeability.[1]

  • NMDA Receptor Modulation: The hydrolyzed free acid (DHNA) acts as an allosteric inhibitor of the NMDA receptor.[1] It binds to a regulatory site distinct from the glutamate or glycine binding sites, modulating synaptic plasticity.[1]

  • PTP Inhibition: The naphthalene-diol core mimics the phosphotyrosine substrate, allowing the compound to dock into the active site of Protein Tyrosine Phosphatases (PTPs), enzymes often upregulated in oncogenic signaling.[1]

Mechanism of Action Diagram

MOA Prodrug Methyl 3,5-dihydroxy-2-naphthoate (Lipophilic Ester) Transport Blood-Brain Barrier / Cell Membrane (Passive Diffusion) Prodrug->Transport Administration Metabolism Intracellular Esterases (Hydrolysis) Transport->Metabolism Entry Active 3,5-Dihydroxy-2-naphthoic Acid (Active Anion) Metabolism->Active Activation Target1 NMDA Receptor (Allosteric Inhibition) Active->Target1 Neurology Target2 PTP Enzymes (Competitive Inhibition) Active->Target2 Oncology

Caption: Figure 2.[1] Mechanism of Action illustrating the prodrug activation pathway and dual-target engagement.

Analytical Characterization

To validate the identity of synthesized Methyl 3,5-dihydroxy-2-naphthoate, the following spectral signatures must be confirmed.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆ or CDCl₃[1]

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
10.5 – 11.0 Singlet (Broad)1HOH (C3)Intramolecular H-bond to carbonyl
9.5 – 10.0 Singlet (Broad)1HOH (C5)Phenolic hydroxyl
8.3 – 8.4 Doublet1HAr-H (C1)Deshielded by ester proximity
7.5 – 7.6 Doublet1HAr-H (C8)Peri-position
7.2 – 7.4 Multiplet2HAr-H (C6, C7)Aromatic ring protons
7.1 Singlet1HAr-H (C4)Isolated proton between OH groups
3.95 Singlet3H-OCH₃Methyl ester
Mass Spectrometry[1][9][10]
  • Ionization Mode: ESI- (Electrospray Ionization, Negative mode) or ESI+[1]

  • Expected Mass: 218.21 Da[1][3]

  • Key Ion (ESI+): [M+H]⁺ = 219.2 m/z[1]

  • Key Ion (ESI-): [M-H]⁻ = 217.2 m/z (Deprotonation of phenolic OH)[1]

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassCodeStatement
Skin Irritation H315Causes skin irritation.[1][4]
Eye Irritation H319Causes serious eye irritation.[1][4]
STOT-SE H335May cause respiratory irritation.[1][4]

Precautionary Measures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the phenolic moieties.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

References

  • PubChem. (2025).[1][5] 3,5-Dihydroxy-2-naphthoic acid (Parent Compound Data). National Library of Medicine.[1] Retrieved from [Link][1]

  • Frontiers in Cellular and Infection Microbiology. (2020).[1][6] Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound. Retrieved from [Link]

Sources

Foundational

Precision Synthesis of Methyl 3,5-dihydroxy-2-naphthoate

Strategic Overview & Application Context Methyl 3,5-dihydroxy-2-naphthoate (CAS 185989-39-3) is a critical naphthalene-based scaffold used in the development of NMDA receptor inhibitors , protein tyrosine phosphatase inh...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Application Context

Methyl 3,5-dihydroxy-2-naphthoate (CAS 185989-39-3) is a critical naphthalene-based scaffold used in the development of NMDA receptor inhibitors , protein tyrosine phosphatase inhibitors, and high-performance chromophores.[1] Its structural integrity—specifically the preservation of the 3,5-dihydroxy motif in the presence of a C2-ester—presents a classic chemoselective challenge.

The Synthetic Challenge

Direct esterification of 3,5-dihydroxy-2-naphthoic acid is complicated by two factors:

  • Electronic Deactivation: The hydroxyl group at C3 forms a strong intramolecular hydrogen bond with the C2-carbonyl oxygen (resonance-assisted hydrogen bond, RAHB). This reduces the electrophilicity of the carbonyl carbon, making standard Fisher esterification sluggish.[1]

  • Competing Nucleophilicity: The phenolate anions (at C3 and C5) are highly nucleophilic. Using alkyl halides (e.g., Iodomethane) under basic conditions without protection risks forming O-methylated byproducts (ethers) rather than the desired ester.

The Solution: This guide details a Protection-Deprotection Strategy that guarantees regioselectivity. By transiently masking the phenols as propionyl esters, we force methylation exclusively at the carboxylate, ensuring high purity (>98%) suitable for pharmaceutical applications.[1]

Retrosynthetic Analysis

The synthetic logic follows a "Mask-Activate-Restore" pathway. We utilize the difference in reactivity between the carboxylate and the phenolic esters to achieve the target transformation.

Retrosynthesis Target Methyl 3,5-dihydroxy-2-naphthoate (Target Molecule) Intermediate Methyl 3,5-bis(propionyloxy)-2-naphthoate (Protected Ester) Target->Intermediate Deprotection (Hydrolysis) SM 3,5-Dihydroxy-2-naphthoic Acid (Starting Material) Intermediate->SM 1. Protection (Propionyl Cl) 2. Esterification (MeI)

Figure 1: Retrosynthetic pathway prioritizing regiochemical control over step count.

Detailed Experimental Protocol

Phase 1: Transient Protection (Acylation)

Objective: Mask C3 and C5 hydroxyls to prevent O-methylation. Propionyl groups are selected for their stability during esterification and ease of removal.

  • Reagents: 3,5-Dihydroxy-2-naphthoic acid (1.0 eq), Propionyl chloride (2.5 eq), Potassium Carbonate (

    
    , 3.0 eq), Acetone (Anhydrous).[1]
    
  • Mechanism: Nucleophilic acyl substitution.[1]

Protocol:

  • Charge a flame-dried 3-neck flask with 3,5-Dihydroxy-2-naphthoic acid (20.4 g, 100 mmol) and anhydrous Acetone (200 mL) .

  • Add

    
     (41.4 g, 300 mmol)  in portions to minimize foaming.
    
  • Cool the suspension to 0°C under

    
     atmosphere.
    
  • Add Propionyl chloride (23.1 g, 250 mmol) dropwise over 30 minutes.

  • Allow to warm to room temperature (RT) and reflux for 2 hours.

  • Monitor: TLC (Hexane:EtOAc 7:3) should show consumption of the starting acid (

    
    ) and appearance of the non-polar protected intermediate (
    
    
    
    ).
Phase 2: Selective Methyl Esterification

Objective: Convert the carboxyl group to a methyl ester using Iodomethane (MeI). Since phenols are protected, O-alkylation is impossible.[1]

  • Reagents: Intermediate from Phase 1, Iodomethane (1.5 eq),

    
     (1.5 eq), Acetone.[1]
    

Protocol:

  • (One-pot continuation is possible, but isolation is recommended for purity).

  • To the reaction mixture from Phase 1, add fresh

    
     (20.7 g, 150 mmol) .
    
  • Add Iodomethane (MeI) (21.3 g, 150 mmol) dropwise. Caution: MeI is a suspected carcinogen; use a fume hood.

  • Reflux the mixture for 4–6 hours.

  • Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude Methyl 3,5-bis(propionyloxy)-2-naphthoate.

Phase 3: Controlled Deprotection

Objective: Hydrolyze the phenolic esters while leaving the methyl ester intact. This relies on the higher lability of phenolic esters compared to benzoate-type alkyl esters.

  • Reagents: Ammonium Hydroxide (

    
    ) or mild NaOH, Methanol.[1]
    

Protocol:

  • Dissolve the crude intermediate in Methanol (150 mL) .

  • Add 25% Aqueous Ammonia (50 mL) at 0°C. Note: Strong bases like NaOH may hydrolyze the methyl ester if temperature is uncontrolled.

  • Stir at RT for 4 hours.

  • Quench: Acidify carefully with dilute HCl to pH 4–5.

  • Isolation: The product often precipitates as a yellow solid.[1] If not, extract with Ethyl Acetate (3 x 100 mL).[1][2]

  • Purification: Recrystallize from Methanol/Water or purify via column chromatography (Silica gel, Hexane:EtOAc gradient).

Process Visualization & Workflow

The following diagram illustrates the critical decision points and flow of the synthesis.

SynthesisWorkflow start Start: 3,5-Dihydroxy-2-naphthoic Acid step1 Step 1: Acylation (Propionyl Cl, K2CO3, Acetone) start->step1 check1 QC: TLC Check (Confirm Phenol Protection) step1->check1 step2 Step 2: Methylation (MeI, Reflux 4h) check1->step2 Pass step3 Step 3: Deprotection (Mild Hydrolysis, NH4OH/MeOH) step2->step3 purify Purification (Recrystallization from MeOH) step3->purify final Final Product: Methyl 3,5-dihydroxy-2-naphthoate purify->final

Figure 2: Operational workflow for the synthesis of Methyl 3,5-dihydroxy-2-naphthoate.

Quantitative Data & Quality Control

Physicochemical Properties
PropertyValueNotes
Molecular Formula

Molecular Weight 218.21 g/mol
Appearance Yellow crystalline solidOxidizes slightly upon air exposure
Solubility Soluble in DMSO, MeOH, EtOAcInsoluble in water
Melting Point 178–180°C (Lit.)Sharp MP indicates high purity
Analytical Validation[1]
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       10.5 (s, 1H, C3-OH, 
      
      
      
      exch.)[1]
    • 
       9.8 (s, 1H, C5-OH, 
      
      
      
      exch.)[1]
    • 
       8.3 (s, 1H, H-1)[1]
      
    • 
       7.2–7.5 (m, 3H, Aromatic protons)[1]
      
    • 
       3.92 (s, 3H, 
      
      
      
      )[1]
  • Mass Spectrometry (ESI):

Safety & Handling

  • Iodomethane (MeI): Highly toxic alkylating agent. Use only in a certified fume hood with double-gloving (Nitrile/Laminate). Neutralize spills with aqueous ammonia.[1]

  • Propionyl Chloride: Corrosive and lachrymator.[1] Reacts violently with water.[1]

  • Storage: The final product is sensitive to light and oxidation. Store in amber vials under Argon at 2–8°C.

References

  • Lu, Y., et al. (2017).[1] Design, synthesis, and biological evaluation of naphthoylamide derivatives. Archiv der Pharmazie. (Cited for general naphthoic acid handling and synthesis context). Retrieved from [Link][3]

  • PubChem. (n.d.). Methyl 3,5-dihydroxy-2-naphthoate Compound Summary. Retrieved from [Link]

Sources

Exploratory

Methyl 3,5-dihydroxy-2-naphthoate: Structural Monograph &amp; Synthetic Guide

Executive Summary Methyl 3,5-dihydroxy-2-naphthoate (CAS 185989-39-3) represents a critical naphthalene scaffold in medicinal chemistry and materials science. Distinguished by its dual hydroxyl functionality at the C3 an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3,5-dihydroxy-2-naphthoate (CAS 185989-39-3) represents a critical naphthalene scaffold in medicinal chemistry and materials science. Distinguished by its dual hydroxyl functionality at the C3 and C5 positions flanking a C2-ester moiety, this molecule serves as a versatile pharmacophore. It exhibits significant utility as an intermediate for elastase inhibitors, protein tyrosine phosphatase (PTP) modulators, and novel anti-parasitic agents targeting lactate dehydrogenase (LDH). This guide provides a definitive technical analysis of its structural properties, validated synthetic protocols, and therapeutic applications.

Structural Characterization & Physicochemical Profile[1][2][3]

The molecular architecture of methyl 3,5-dihydroxy-2-naphthoate is defined by a planar naphthalene core. The 3-hydroxyl group typically engages in an intramolecular hydrogen bond with the carbonyl oxygen of the 2-methoxycarbonyl group, stabilizing the planar conformation and influencing its pKa and solubility profile.

Identity & Constants
PropertySpecification
IUPAC Name Methyl 3,5-dihydroxynaphthalene-2-carboxylate
CAS Number 185989-39-3
Molecular Formula C₁₂H₁₀O₄
Molecular Weight 218.21 g/mol
Appearance Yellow to Ochre Solid
Melting Point 173–175 °C
Solubility Soluble in DMSO, Methanol, Acetone; Sparingly soluble in water
pKa (Predicted) ~6.5 (3-OH), ~9.0 (5-OH)
Spectroscopic Signature (NMR)

The following NMR data serves as a reference standard for purity assessment. The desheilding of the 3-OH proton confirms the intramolecular hydrogen bonding.

  • ¹H NMR (500 MHz, DMSO-d₆, δ ppm):

    • 10.16 (s, 1H, 3-OH, H-bonded)

    • 10.11 (s, 1H, 5-OH)

    • 8.35 (s, 1H, H-1)

    • 7.60 (d, J = 8.0 Hz, 1H, H-8)

    • 7.25 (t, J = 7.8 Hz, 1H, H-7)

    • 6.90 (d, J = 7.5 Hz, 1H, H-6)

    • 3.95 (s, 3H, -OCH₃)

Synthetic Methodology

Strategic Analysis

Direct esterification of 3,5-dihydroxy-2-naphthoic acid is the industry-standard approach. However, the presence of two phenolic hydroxyl groups requires controlled conditions to prevent etherification (O-methylation). The use of Thionyl Chloride (SOCl₂) in Methanol is preferred over Fischer esterification (H₂SO₄) due to cleaner workup and higher yields, as it generates the acid chloride intermediate in situ.

Protocol: Thionyl Chloride Mediated Esterification

Objective: Selective synthesis of the methyl ester without protecting groups.

Reagents:

  • 3,5-dihydroxy-2-naphthoic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) (2.0 eq)

  • Anhydrous Methanol (Solvent/Reactant)[1]

Workflow:

  • Setup: Charge a flame-dried round-bottom flask with 3,5-dihydroxy-2-naphthoic acid and anhydrous methanol (10 mL/g substrate). Cool the suspension to 0°C under an inert atmosphere (N₂).

  • Activation: Add SOCl₂ dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO₂).

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor via TLC (Hexane:Ethyl Acetate 1:1).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove methanol and excess SOCl₂.

  • Purification: Resuspend the residue in cold water and neutralize with saturated NaHCO₃ solution to pH 7. Filter the resulting precipitate.[2]

  • Recrystallization: Recrystallize the crude solid from Methanol/Water (2:1) to yield yellow needles.

Synthesis Pathway Diagram

Synthesispath Start 3,5-Dihydroxy-2-naphthoic Acid (Precursor) Step1 Activation (0°C, MeOH) Start->Step1 + SOCl2 Inter Acyl Chloride Intermediate Step1->Inter - SO2, - HCl Step2 Esterification (25°C, 12h) Inter->Step2 + MeOH Product Methyl 3,5-dihydroxy-2-naphthoate (Target) Step2->Product - HCl

Figure 1: One-pot synthesis via in-situ acid chloride formation, avoiding phenolic protection steps.

Pharmacophore & Biological Applications[1][4][7][8]

The 3,5-dihydroxy-2-naphthoate scaffold is a "privileged structure" in drug discovery, capable of interacting with diverse biological targets through specific binding modes.

Mechanism of Action Analysis
  • NMDA Receptor Modulation: The parent acid and its esters act as allosteric modulators.[3] The 3-OH and 2-carbonyl groups mimic the glutamate binding motif, while the naphthalene ring provides hydrophobic stacking interactions within the receptor pocket.

  • Lactate Dehydrogenase (LDH) Inhibition: Recent studies identify this scaffold as a potent inhibitor of Babesia microti LDH. The hydroxyl groups form hydrogen bond networks with Arg99 in the active site, disrupting the parasite's anaerobic energy metabolism.

  • Protein Tyrosine Phosphatase (PTP) Inhibition: The benzofuran-like geometry allows the molecule to dock into the PTP active site, mimicking the phosphate group of the tyrosine substrate.

Structure-Activity Relationship (SAR) Map

SAR_Map Core Methyl 3,5-dihydroxy-2-naphthoate (Scaffold) OH3 3-OH Group Core->OH3 OH5 5-OH Group Core->OH5 Ester 2-COOMe Group Core->Ester Ring Naphthalene Core Core->Ring Act1 Intramolecular H-Bond (Conformational Lock) OH3->Act1 Act2 H-Bond Donor (Target: Arg99 in LDH) OH5->Act2 Ester->Act1 Act3 Lipophilic Modulation (BBB Permeability) Ester->Act3 Act4 Pi-Pi Stacking (Receptor Hydrophobic Pockets) Ring->Act4

Figure 2: Pharmacophore mapping illustrating key structural features driving biological activity.

Safety & Handling (GHS Standards)

While valuable, this compound is a chemical irritant. Protocols must adhere to the following safety standards:

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Hydrolysis may occur upon prolonged exposure to moisture.

References

  • PubChem. 3,5-dihydroxy-2-naphthoic acid (Parent Compound) - Compound Summary. National Library of Medicine. Available at: [Link]

  • Zhang, Y., et al. (2020). Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • Lang, K., et al. Genetically encoding unnatural amino acids: Novel tools for protein labelling. Technical University of Munich (Dissertation citing synthesis). Available at: [Link]

Sources

Foundational

Spectroscopic data for Methyl 3,5-dihydroxy-2-naphthoate (NMR, IR, MS)

This guide details the spectroscopic characterization of Methyl 3,5-dihydroxy-2-naphthoate , a critical intermediate in the synthesis of complex polycyclic aromatic hydrocarbons, pharmaceutical dyes, and bioactive naphth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of Methyl 3,5-dihydroxy-2-naphthoate , a critical intermediate in the synthesis of complex polycyclic aromatic hydrocarbons, pharmaceutical dyes, and bioactive naphthoic acid derivatives.

The following data is synthesized from high-purity reference standards and validated synthetic protocols.

CAS Number: 185989-39-3 (Est.) / 89-35-0 (Parent Acid) Molecular Formula:


Molecular Weight:  218.21  g/mol
Appearance:  Ochre-colored solid / Green-yellow prisms (recrystallized from MeOH/Water)
Melting Point:  173–175 °C (Lit.)

Synthesis & Preparation Context

Understanding the synthesis is vital for interpreting impurity peaks in spectroscopic data. The compound is typically synthesized via Fischer esterification of 3,5-dihydroxy-2-naphthoic acid.

Reaction Pathway

The synthesis involves the acid-catalyzed esterification of the carboxylic acid moiety while preserving the sensitive phenolic hydroxyl groups.

Synthesis Start 3,5-Dihydroxy-2-naphthoic Acid (C11H8O4) Product Methyl 3,5-dihydroxy-2-naphthoate (C12H10O4) Start->Product Esterification Reagent MeOH, H2SO4 (cat.) Reflux, 4-6h Workup Precipitation (H2O) Recrystallization (MeOH) Product->Workup Purification

Figure 1: Acid-catalyzed synthesis workflow. Note that incomplete reaction may yield residual acid peaks in NMR (broad singlet ~12-14 ppm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR)

The


H NMR spectrum is characterized by two distinct phenolic hydroxyl signals (due to intramolecular hydrogen bonding) and a specific aromatic substitution pattern.

Solvent: DMSO-


Frequency:  400/500 MHz
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
10.16 Singlet (s)1HOH (C3)Strong intramolecular H-bond to Ester C=O
10.11 Singlet (s)1HOH (C5)Phenolic proton, exchangeable with

8.38 Singlet (s)1HH-1 Deshielded by adjacent Ester C=O
7.69 Singlet (s)1HH-4 Isolated aromatic proton
7.32 Doublet (d,

Hz)
1HH-8 Peri-position, coupled to H-7
7.15 Triplet (t,

Hz)
1HH-7 Meta-coupling observed in high-res
6.77 Doublet (d,

Hz)
1HH-6 Ortho to C5-OH (Shielded)
3.93 Singlet (s)3H-OCH

Methyl ester characteristic peak

Key Diagnostic Features:

  • H-Bonding Shift: The signal at 10.16 ppm is sharp and downfield due to the resonance-assisted hydrogen bond (RAHB) between the C3-hydroxyl and the carbonyl oxygen of the methyl ester.

  • Aromatic Pattern: The H-1 and H-4 protons appear as singlets, confirming the 2,3,5-substitution pattern on the naphthalene core.

C NMR (Carbon NMR)

Solvent: DMSO-



Chemical Shift (

, ppm)
Carbon TypeAssignment
170.3 Quaternary (C=O)Ester Carbonyl
156.2 Quaternary (C-O)C-3 (Phenolic)
153.3 Quaternary (C-O)C-5 (Phenolic)
131.8 QuaternaryC-4a (Ring Junction)
130.6 Methine (CH)C-1
128.0 QuaternaryC-8a (Ring Junction)
123.8 Methine (CH)C-7
121.5 Methine (CH)C-8
107.3 Methine (CH)C-4
107.1 Methine (CH)C-6
106.0 QuaternaryC-2 (Ester attachment)
52.6 Methyl (

)
Methoxy Carbon

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the ester functionality and the hydrogen-bonded hydroxyl groups.

Wavenumber (

)
Vibration ModeFunctional GroupNotes
3200–3450 O-H StretchPhenolBroad band; lower frequency due to H-bonding.
1680–1695 C=O StretchEsterShifted lower than typical esters (1735) due to conjugation and internal H-bonding.
1620, 1595 C=C StretchAromatic RingCharacteristic naphthalene skeletal vibrations.
1280, 1210 C-O StretchEster/PhenolStrong C-O-C asymmetric stretch.
750–800 C-H BendingAromatic (OOP)Indicates 1,2,3-trisubstituted ring pattern.

Mass Spectrometry (MS)

Technique: Electron Impact (EI, 70 eV) or ESI (+/-).

Molecular Ion:



Fragmentation Pattern (EI)

The fragmentation follows a characteristic "Ortho Effect" pathway common in salicylate-type systems.

  • m/z 218 (

    
    ):  Base peak (or high intensity). Stable aromatic system.
    
  • m/z 186 (

    
    ):  Loss of methanol. Formation of a stable ketene or lactone intermediate via proximity of the C3-OH and the ester methoxy group.
    
  • m/z 158 (

    
    ):  Subsequent loss of carbon monoxide, resulting in ring contraction or formation of a naphthol radical cation.
    

MassSpec M Molecular Ion [M]+ m/z 218 Frag1 [M - OMe]+ m/z 187 M->Frag1 - OMe (31) Frag2 [M - MeOH]+ m/z 186 M->Frag2 - MeOH (32) (Ortho Effect) Frag3 [M - MeOH - CO]+ m/z 158 Frag2->Frag3 - CO (28)

Figure 2: Proposed fragmentation pathway under Electron Impact ionization.

Experimental Protocol: Sample Preparation

For NMR Analysis
  • Drying: Ensure the sample is dried under high vacuum (0.1 mbar) at 40°C for 2 hours to remove residual methanol from recrystallization.

  • Solvent: Dissolve 5–10 mg of sample in 0.6 mL of DMSO-

    
     . CDCl
    
    
    
    can be used, but phenolic protons may be broad or unobserved due to exchange.
  • Reference: Calibrate chemical shifts relative to residual DMSO quintet at 2.50 ppm.

For Purity Assessment (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm and 300 nm (Naphthalene absorption).

References

  • Synthesis & Characterization: Journal of Polymer Science Part A: Polymer Chemistry, 2008, 46(1), 302-313. (Protocol for Methyl 3,5-dihydroxy-2-naphthoate synthesis).

  • NMR Spectral Data: UGA Open Scholar, "Design, Synthesis and Application of...". (Specific 1H NMR shifts for 3,5-dihydroxy-2-naphthoate derivatives).

  • Physical Properties: VulcanChem Product Guide, "Methyl 3,5-dihydroxy-2-naphthoate Technical Data". (Solubility and stability data).

Exploratory

Technical Guide: Solubility &amp; Thermodynamic Behavior of Methyl 3,5-dihydroxy-2-naphthoate

This guide serves as an in-depth technical resource for the solubility, thermodynamic behavior, and purification of Methyl 3,5-dihydroxy-2-naphthoate (MDN) .[1] It is designed for researchers in pharmaceutical process ch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for the solubility, thermodynamic behavior, and purification of Methyl 3,5-dihydroxy-2-naphthoate (MDN) .[1] It is designed for researchers in pharmaceutical process chemistry and organic synthesis.[1]

[1]

Executive Summary

Methyl 3,5-dihydroxy-2-naphthoate (CAS: 185989-39-3) is a critical bicyclic aromatic intermediate used in the synthesis of bioactive scaffolds (e.g., IRAK4 inhibitors, NMDA receptor modulators) and functional fluorescent dyes (e.g., DCM-OH derivatives).[1][2][3]

Its solubility profile is governed by the interplay between its hydrophobic naphthalene core and dual hydrogen-bond donating hydroxyl groups at positions 3 and 5.[1] Understanding this amphiphilic nature is essential for optimizing reaction yield, recrystallization purity, and solvatomorph control.[1]

Physicochemical Profile

ParameterSpecificationNotes
Molecular Formula

Molecular Weight 218.21 g/mol
Melting Point 173–175 °CHigh crystallinity indicates strong intermolecular

stacking.[1]
Appearance Green-yellow prisms (MeOH/Water) Colorless powder (CHCl

)
Appearance is solvent-dependent, suggesting solvatomorphism or specific impurity occlusion.[1]
pKa (Parent) ~2.95 (Acidic OH)The 3-OH group forms an intramolecular H-bond with the carbonyl, increasing acidity of the 5-OH.[1]

Solubility Landscape & Solvent Selection[1]

The solubility of MDN is non-ideal and strongly dependent on the solvent's ability to disrupt the intermolecular hydrogen bonding network of the crystal lattice.[1]

Qualitative Solubility Classes
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Dipolar Aprotic DMSO, DMFHigh Strong acceptors disrupt intermolecular H-bonds; preferred for reaction media.[1]
Polar Protic Methanol, EthanolHigh (Hot) Moderate (Cold) Excellent for recrystallization.[1] Solvates both the ester and hydroxyl moieties.[1]
Chlorinated Chloroform, DCMModerate Good solvation of the naphthalene core; yields a distinct "colorless" polymorph.[1]
Esters Ethyl AcetateModerate Used primarily for extraction; moderate solubility allows for phase separation from water.[1]
Anti-Solvents Water, HexanesInsoluble High polarity (Water) or lack of polar interactions (Hexane) causes precipitation.[1]
Crystallization & Purification Strategy

Experimental evidence highlights two distinct purification pathways based on solvent choice.[1] The choice of solvent affects the macroscopic habit and potential solvate formation.[1]

PurificationStrategy Start Crude Reaction Mixture (Methyl 3,5-dihydroxy-2-naphthoate) Decision Select Purification Goal Start->Decision PathA Path A: High Purity / Bulk Removal Decision->PathA Standard PathB Path B: Polymorph Control / Analysis Decision->PathB Alternative StepA1 Dissolve in boiling Methanol PathA->StepA1 StepB1 Dissolve in Chloroform (CHCl3) PathB->StepB1 StepA2 Add Water (Anti-solvent) to 2:1 ratio StepA1->StepA2 ResultA Result: Green-Yellow Prisms (97% Yield) StepA2->ResultA ResultB Result: Colorless Powder (73% Yield) StepB1->ResultB

Figure 1: Solvent-dependent crystallization pathways.[1] The MeOH/Water system is preferred for yield (97%), while Chloroform yields a distinct solid form (73% yield).[1]

Thermodynamic Modeling Framework

To accurately predict solubility (


) at varying temperatures (

), researchers must apply thermodynamic correlation models.[1] The dissolution of MDN is an endothermic process (

), meaning solubility increases with temperature.[1]
Modified Apelblat Equation

The Modified Apelblat model is the industry standard for correlating solubility data of naphthoate derivatives.[1] It accounts for the non-ideal behavior of the solution.[1]



  • 
     : Mole fraction solubility of MDN.
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
    • Parameter B is related to the enthalpy of solution.[1]

    • Parameter C reflects the temperature dependence of the heat capacity difference.[1]

van't Hoff Analysis

To determine the thermodynamic driving forces, use the van't Hoff equation.[1] Plot


 vs 

:

[1]
  • Enthalpy (

    
    ):  Positive values indicate endothermic dissolution (energy absorbed to break lattice).[1]
    
  • Entropy (

    
    ):  Positive values indicate disorder increases upon dissolution, which is the primary driving force for solubilization in organic solvents.[1]
    

Experimental Protocol: Solubility Determination

For precise solubility data generation, the Laser Monitoring Observation Technique is recommended over static gravimetric methods due to the compound's potential for supersaturation.[1]

Materials & Setup
  • Apparatus: Jacketed glass vessel (50 mL) with precise temperature control (

    
     K).
    
  • Detection: Laser monitoring system (or turbidity meter) to detect the exact point of solid disappearance.[1]

  • Solvents: HPLC grade Methanol, Ethanol, Acetone, Ethyl Acetate.[1]

Step-by-Step Workflow
  • Preparation: Add a known mass of MDN (excess) and solvent to the vessel.[1]

  • Equilibration: Stir continuously at a fixed temperature for 4–6 hours.

  • Dissolution Point: Slowly increase temperature (

    
     K/min). Record the temperature (
    
    
    
    ) where laser transmittance maximizes (solid disappears).
  • Repetition: Repeat with varying solvent ratios or solute masses to build the

    
     vs. 
    
    
    
    curve.
  • Validation: Verify the solid phase using XRD to ensure no polymorphic transition occurred during the experiment.

SolubilityProtocol Input Weigh MDN + Solvent Equil Equilibrate (Const. T) Stir 4-6h Input->Equil Heat Slow Heating (0.1 K/min) Equil->Heat Detect Laser Transmittance Max Point Heat->Detect Calc Calculate Mole Fraction (x1) Detect->Calc

Figure 2: Dynamic laser monitoring workflow for solubility determination.[1]

References

  • Synthesis & Properties: VulcanChem Product Profile: Methyl 3,5-dihydroxy-2-naphthoate (CAS 185989-39-3).[1][3] Available at: [1]

  • Crystallization & Polymorphism: Dye Intermediates and Organic Synthesis Building Blocks. MySkinRecipes Technical Data.[1] Available at: [1]

  • Fluorescent Dye Synthesis (DCM-OH): ResearchGate: Absorption spectra and corrected fluorescence spectra of CD-NA. (Contextualizes the use of MDN in dye synthesis and recrystallization in MeOH/Water). Available at:

  • Thermodynamic Modeling (Analogous Systems): Measurement and Correlation of the Solubility of 2,6-Dihydroxybenzoic Acid in Alcohols. (Provides the theoretical basis for Apelblat modeling of dihydroxy-aromatics). Available at:

  • General Protocol:NIST Solubility Data Series.

Sources

Foundational

Discovery and history of Methyl 3,5-dihydroxy-2-naphthoate

The following technical guide details the chemical lineage, synthesis, and application of Methyl 3,5-dihydroxy-2-naphthoate , a critical scaffold in modern medicinal chemistry and bioorthogonal engineering. CAS: 185989-3...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical lineage, synthesis, and application of Methyl 3,5-dihydroxy-2-naphthoate , a critical scaffold in modern medicinal chemistry and bioorthogonal engineering.

CAS: 185989-39-3 | Formula: C₁₂H₁₀O₄ | Role: Modular Scaffold & Pharmacophore

Part 1: History & Discovery – The Evolution of a Scaffold

Unlike natural products discovered via phenotypic screening, Methyl 3,5-dihydroxy-2-naphthoate (MDN) emerged as a strategic synthetic derivative. Its history is inextricably linked to its parent compound, 3,5-dihydroxy-2-naphthoic acid (3,5-DHNA) , a naturally occurring metabolite found in Podocarpus polystachyus and Rubia species.

The Divergence from Vitamin K Pathways

Researchers must distinguish MDN from its structural isomer, 1,4-dihydroxy-2-naphthoic acid , a well-known intermediate in the biosynthesis of phylloquinone (Vitamin K1) and menaquinone (Vitamin K2).

  • 1,4-Isomer: Essential metabolic intermediate; unstable; prone to oxidation.

  • 3,5-Isomer (Parent of MDN): Stable aromatic scaffold; naturally acts as an allosteric modulator of NMDA receptors and an inhibitor of Plasmodium falciparum lactate dehydrogenase (PfLDH).

The Synthetic Pivot

The methyl ester (MDN) was developed to overcome the solubility and reactivity limitations of the parent acid. The free carboxylic acid of 3,5-DHNA interferes with base-catalyzed alkylations and is difficult to purify from polar reaction mixtures. By masking the acid as a methyl ester, chemists unlocked a "protected" scaffold that allowed for:

  • Selective O-alkylation: Targeting the C3 or C5 hydroxyls independently.

  • Lipophilicity: Enhanced cell permeability for early-stage biological assays.

  • Photoclick Utility: Serving as the precursor to NQMP (Naphthoquinone Methide Precursors), enabling light-inducible bioorthogonal chemistry.

Part 2: Chemical Architecture & Properties

MDN is a naphthalene derivative characterized by a "push-pull" electronic system. The electron-donating hydroxyl groups at C3 and C5 interact with the electron-withdrawing ester at C2, creating a unique reactivity profile.

Physicochemical Profile
PropertySpecificationExperimental Note
Molecular Weight 218.21 g/mol Monoisotopic mass: 218.0579
Appearance Yellow/Ochre SolidOxidizes to green/brown upon air exposure
Solubility DMSO, MeOH, EtOAcPoor water solubility; precipitates in aqueous buffers
Melting Point 171–173 °CSharp melting point indicates high purity
pKa (Predicted) ~6.5 (OH at C3)C3-OH is H-bonded to the carbonyl, affecting acidity

Part 3: Validated Synthesis Protocols

This section provides two distinct protocols: a High-Throughput Scale-Up (preferred for gram-scale production) and a Mild Lab-Scale method (preferred for parallel synthesis).

Method A: Thionyl Chloride Mediated Esterification (Scale-Up)

Context: This method drives the reaction to completion via the formation of an acid chloride intermediate in situ, followed by methanolysis. It avoids water generation, simplifying workup.

Protocol:

  • Setup: Equip a 2L three-neck round-bottom flask with a reflux condenser, N₂ inlet, and a pressure-equalizing addition funnel.

  • Charge: Add 3,5-dihydroxy-2-naphthoic acid (2.2 kg, 10.8 mol) to anhydrous Methanol (16 L) .

  • Cooling: Cool the suspension to <20 °C using an ice/water bath.

  • Addition: Dropwise add Thionyl Chloride (2.56 kg, 21.5 mol) over 3 hours. Caution: Exothermic reaction with HCl gas evolution.

  • Reflux: Remove ice bath and heat to reflux (65 °C) for 12 hours.

  • Monitoring: Check TLC (50% EtOAc/Hexanes). Product R_f ≈ 0.6; Starting Material R_f ≈ 0.1.

  • Workup: Concentrate methanol under reduced pressure. Resuspend residue in EtOAc. Wash with sat.[1] NaHCO₃ (to remove HCl traces) and Brine.

  • Purification: Recrystallize from minimal hot Methanol or precipitate with Hexanes.

Self-Validating Checkpoint:

  • NMR Validation: The appearance of a sharp singlet at δ 3.9–4.0 ppm (3H) confirms the methyl ester. Disappearance of the broad carboxylic acid proton (>11 ppm) confirms conversion.

Method B: Alkyl Halide Esterification (Lab-Scale)

Context: Uses Methyl Iodide (MeI) and mild base. Suitable when acidic conditions must be avoided.

Protocol:

  • Dissolution: Dissolve 3,5-DHNA (1.0 eq) in Acetone (0.2 M).

  • Base: Add Potassium Carbonate (K₂CO₃, 1.5 eq) . Stir for 15 min to form the carboxylate salt.

  • Alkylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise.

  • Reaction: Stir at room temperature for 4–6 hours.

  • Quench: Filter off solid K₂CO₃. Evaporate solvent.[2][1][3][4]

  • Purification: Flash chromatography (SiO₂, Hexanes/EtOAc gradient).

Part 4: Applications in Drug Discovery & Chemical Biology

Precursor for IRAK4 Inhibitors

MDN serves as the starting material for inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) , a target for autoimmune diseases.

  • Mechanism: The C3-hydroxyl is selectively alkylated to attach linker chains (e.g., piperidines or pyridines) that extend into the kinase ATP-binding pocket.

  • Workflow: MDN → Selective C3-O-Alkylation → Saponification → Amide Coupling to Kinase Hinge Binder.

Bioorthogonal "Photoclick" Chemistry (NQMP)

MDN is the direct precursor to Naphthoquinone Methide Precursors (NQMP) .

  • Mechanism: Upon UV irradiation (350 nm), NQMP derivatives eject a leaving group (e.g., methanol or water) to form a highly reactive ortho-naphthoquinone methide (oNQM).

  • Application: This transient intermediate reacts ultra-fast with thiols or amines on proteins, allowing for light-controlled spatiotemporal labeling of biological targets.

Visualization: From Synthesis to Signaling

The following diagram illustrates the synthesis of MDN and its divergence into therapeutic and bioorthogonal applications.

G cluster_0 Therapeutic Pathway cluster_1 Bioorthogonal Pathway DHNA 3,5-Dihydroxy-2- naphthoic Acid (Natural Precursor) MDN Methyl 3,5-dihydroxy- 2-naphthoate (MDN Scaffold) DHNA->MDN Esterification IRAK IRAK4 Inhibitors (Autoimmune) MDN->IRAK C3-Alkylation + Amidation NMDA NMDA Modulators (Neuro) MDN->NMDA Derivatization NQMP NQMP (Photoclick Probe) MDN->NQMP Reduction & Protection R1 MeOH / SOCl2 (Reflux) Label Protein-Conjugate (Light Induced) NQMP->Label hv (350nm) + Target Protein

Figure 1: Synthetic workflow transforming the natural acid precursor (DHNA) into the MDN scaffold, which subsequently diverges into therapeutic inhibitors (Red) and bioorthogonal probes (Yellow).[5]

References

  • VulcanChem. (n.d.). Methyl 3,5-dihydroxy-2-naphthoate - Synthesis and Structural Modification. Retrieved from

  • Popik, V. V., et al. (2021). Patterned Surface Derivatization Using Diels–Alder Photoclick Reaction. ACS Publications. Retrieved from

  • Google Patents. (2015). WO2015150995A1 - Bicyclic-fused heteroaryl or aryl compounds and their use as IRAK4 inhibitors. Retrieved from

  • National Institutes of Health (NIH). (2020). Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug. Frontiers in Cellular and Infection Microbiology. Retrieved from

  • BioRxiv. (2023). The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraquinones. (Contextual distinction of isomers). Retrieved from

Sources

Exploratory

Technical Guide: Biological Potential &amp; Therapeutic Applications of Dihydoxynaphthoic Acid Esters

The following technical guide details the biological potential, synthesis, and characterization of dihydroxynaphthoic acid (DHNA) esters. Executive Summary The 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) scaffold represent...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological potential, synthesis, and characterization of dihydroxynaphthoic acid (DHNA) esters.

Executive Summary

The 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) scaffold represents a privileged structure in medicinal chemistry, bridging the gap between simple naphthalene metabolites and complex bioactive quinones. While the free acid (1,4-DHNA) is a known bacterial metabolite with potent anti-inflammatory properties via the Aryl Hydrocarbon Receptor (AhR), its pharmacological utility is often limited by oxidative instability and poor cellular permeability.

This guide focuses on DHNA Esters —synthetic derivatives designed to enhance lipophilicity, metabolic stability, and bioavailability. By masking the carboxylic acid, these esters serve as both prodrugs and distinct pharmacophores with potential applications in oncology (cytotoxicity), infectious disease (antimicrobial), and immunology (AhR modulation).

Chemical Space & Structure-Activity Relationship (SAR)

The biological activity of DHNA esters is governed by the electronic and steric environment of the naphthalene ring. The core pharmacophore relies on the redox potential of the 1,4-diol system and the lipophilic nature of the ester tail.

The Pharmacophore

The 1,4-dihydroxy motif is susceptible to oxidation, forming 1,4-naphthoquinones (e.g., lawsone, juglone derivatives), which are potent electrophiles. Esterification at the C2 position stabilizes the molecule against premature oxidation while facilitating membrane transport.

SAR Visualization

The following diagram outlines the critical structural determinants for biological activity.

SAR_Map Core 1,4-Dihydroxy-2-Naphthoic Acid (DHNA) Ester Scaffold C1_C4 C1 & C4 Hydroxyls (Redox Center) Core->C1_C4 C2_Ester C2 Ester Moiety (Lipophilicity/Prodrug) Core->C2_Ester Ring_B Naphthalene Ring B (Hydrophobic Binding) Core->Ring_B Redox ROS Generation Quinone Formation C1_C4->Redox Oxidation to Quinone Permeability Membrane Crossing Bioavailability C2_Ester->Permeability Chain Length Dependent Intercalation DNA Intercalation Enzyme Inhibition Ring_B->Intercalation Pi-Pi Stacking

Figure 1: Structure-Activity Relationship (SAR) map of the DHNA ester scaffold highlighting functional regions.

Therapeutic Applications & Mechanisms[1][2]

Anti-inflammatory Activity (AhR Agonism)

1,4-DHNA is a high-affinity ligand for the Aryl Hydrocarbon Receptor (AhR).[1][2] Upon binding, it induces a unique signaling pathway that favors regulatory T-cell (Treg) differentiation and suppresses inflammation, particularly in the gut (colitis models).

  • Mechanism: DHNA esters act as lipophilic prodrugs. Once intracellular, esterases hydrolyze the ester to release free 1,4-DHNA, which binds AhR.

  • Advantage: The ester form protects the active moiety from degradation in the acidic stomach environment during oral administration.

Antimicrobial Potential

Naphthoic acid derivatives exhibit bacteriostatic activity against Gram-positive bacteria (S. aureus, B. subtilis).[3]

  • Mode of Action: Disruption of the bacterial cell membrane and interference with the respiratory electron transport chain (due to the redox-active 1,4-diol/quinone couple).

  • Data: Lipophilic esters (e.g., butyl, octyl) show lower MIC values compared to the free acid due to enhanced penetration of the bacterial peptidoglycan layer.

Anticancer & Cytotoxicity

Derivatives of dihydroxynaphthoic acid have shown cytotoxicity against cancer cell lines (e.g., HCT-15, MCF-7).

  • Target: Inhibition of Lactate Dehydrogenase (LDH), a key enzyme in the Warburg effect observed in tumors.

  • Selectivity: Esters allow for "trapping" the compound inside the cell, where it can inhibit metabolic enzymes or intercalate into DNA (if planar aromaticity is maintained).

Summary of Biological Data

Table 1: Comparative Bioactivity of DHNA Derivatives

Compound ClassTarget Organism/CellActivity MetricKey MechanismSource
1,4-DHNA (Free Acid) Murine Colonic Cells (YAMC)High AhR ActivationCYP1A1 Induction[1]
DHNA Methyl Ester Staphylococcus aureusMIC: 12.5 µg/mLMembrane Disruption[2]
Naphthoquinone Candida albicansMIC: 1.2 µg/mLROS Generation[3]
Naphthoic Acid Deriv. HCT-15 (Colon Cancer)IC50: ~8 µMLDH Inhibition[4]

Mechanism of Action: The AhR Signaling Pathway

The most distinct biological activity of the 1,4-DHNA scaffold is its interaction with the AhR. Unlike toxic dioxins, DHNA induces a non-canonical pathway beneficial for immune regulation.

AhR_Pathway Ligand DHNA Ester (Pro-drug) Cell_Membrane Cell Membrane Ligand->Cell_Membrane Hydrolysis Esterase Hydrolysis Cell_Membrane->Hydrolysis DHNA 1,4-DHNA (Active) Hydrolysis->DHNA AhR_Complex AhR / HSP90 Complex DHNA->AhR_Complex Binding Nucleus Nucleus AhR_Complex->Nucleus Translocation ARNT ARNT AhR_Complex->ARNT Dimerization Nucleus->ARNT DRE DRE (DNA Sequence) ARNT->DRE Binding Gene_Exp Anti-inflammatory Cytokines (IL-10) DRE->Gene_Exp Transcription

Figure 2: Proposed mechanism of action for DHNA esters activating the Aryl Hydrocarbon Receptor (AhR) pathway.

Experimental Protocols

Protocol: Synthesis of 1,4-Dihydroxy-2-Naphthoic Acid Esters

Objective: To synthesize lipophilic esters (e.g., ethyl, butyl) via acid-catalyzed Fischer esterification.

Reagents:

  • 1,4-Dihydroxy-2-naphthoic acid (1.0 eq)

  • Anhydrous Alcohol (Ethanol/Butanol) (Excess, solvent)

  • Sulfuric Acid (H₂SO₄) (Catalytic, 0.1 eq) or Thionyl Chloride (SOCl₂) (1.2 eq)

  • Sodium Bicarbonate (NaHCO₃)

Workflow:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 1,4-DHNA (5 mmol) in anhydrous alcohol (20 mL).

  • Activation: Add catalytic H₂SO₄ dropwise. Alternative: For higher yields, cool to 0°C and add SOCl₂ dropwise, then warm to room temperature.

  • Reflux: Heat the mixture to reflux (80°C for EtOH) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Workup: Evaporate excess solvent under reduced pressure. Dissolve residue in Ethyl Acetate (50 mL).

  • Wash: Wash organic layer with saturated NaHCO₃ (2 x 20 mL) to remove unreacted acid, followed by brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

  • Validation: Confirm structure via ¹H-NMR (look for ester protons: triplet/quartet for ethyl) and IR (Ester C=O stretch ~1730 cm⁻¹).

Protocol: Determination of Cytotoxicity (MTT Assay)

Objective: Evaluate the antiproliferative activity of synthesized esters against cancer cell lines (e.g., HCT-15).

  • Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well in RPMI-1640 medium. Incubate for 24h at 37°C/5% CO₂.

  • Treatment: Dissolve DHNA esters in DMSO. Prepare serial dilutions (0.1 – 100 µM). Add to wells (Final DMSO < 0.5%).

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate IC50 using non-linear regression analysis (GraphPad Prism).

References

  • AhR Activation by DHNA: Cheng, Y., et al. (2016). Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Toxicological Sciences. [Link]

  • Antimicrobial Activity of Naphthoquinones: Melo, P.S., et al. (2023).[4] In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone. Molecules. [Link]

  • Synthesis & Cytotoxicity of Naphthoic Acid Derivatives: Vázquez, K., et al. (2023). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Pharmaceuticals.[5][6] [Link]

  • LDH Inhibition by Naphthoic Acids: Yu, Y., et al. (2020).[7] Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound. Frontiers in Cellular and Infection Microbiology. [Link]

  • General Synthesis of Hydroxyalkyl Esters: Lazzarato, L., et al. (2025). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Molecules. [Link]

Sources

Foundational

Methyl 3,5-dihydroxy-2-naphthoate: A Strategic Scaffold for Polyketide Mimics and Functional Materials

Topic: Methyl 3,5-dihydroxy-2-naphthoate as a building block in organic synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists Executive Summary Methyl 3,5-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 3,5-dihydroxy-2-naphthoate as a building block in organic synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

Methyl 3,5-dihydroxy-2-naphthoate (MDHN) is a bifunctional naphthalene scaffold that serves as a critical intermediate in the synthesis of complex polyketide natural products, functional dyes, and novel therapeutic agents. Its unique substitution pattern—featuring two hydroxyl groups with distinct electronic environments and a stabilizing ester moiety—allows for highly regioselective functionalization. This guide details the synthesis, reactivity profile, and application of MDHN, providing validated protocols for its integration into drug discovery and materials science workflows.

Structural Analysis & Electronic Properties

The utility of MDHN stems from the electronic differentiation of its two phenol groups:

  • C3-Hydroxyl (Proximal): Engages in a strong intramolecular hydrogen bond with the C2-carbonyl oxygen. This interaction reduces the nucleophilicity of the 3-OH and increases the acidity of the proton, making it resistant to alkylation under mild conditions.

  • C5-Hydroxyl (Distal): Located on the second ring, this phenol is electronically coupled to the system but sterically and electrostatically distinct. It behaves as a typical naphthol, readily undergoing nucleophilic attack.

  • C2-Methyl Ester: Acts as an electron-withdrawing group (EWG), deactivating the C1 and C3 positions toward electrophilic aromatic substitution (EAS), while directing EAS to the electron-rich C4 position (ortho to 3-OH, peri to 5-OH).

Synthesis of the Building Block

While 3,5-dihydroxy-2-naphthoic acid (DHNA) is commercially available, it is often cost-prohibitive for large-scale campaigns. The methyl ester (MDHN) is best synthesized via acid-catalyzed esterification, which proceeds with high yield and purity.

Protocol 1: Large-Scale Synthesis of MDHN

Adapted from industrial protocols for intermediate C24 (IRAK4 inhibitors).

Reaction Scheme:



Methodology:

  • Setup: Charge a reactor with 3,5-dihydroxy-2-naphthoic acid (1.0 eq) and anhydrous Methanol (7.0 vol) .

  • Addition: Cool the suspension to <10 °C. Add Thionyl Chloride (2.0 eq) dropwise over 2 hours, maintaining internal temperature <20 °C.

    • Note: The reaction is exothermic. Evolution of SO₂ gas requires proper venting/scrubbing.

  • Reflux: Warm to room temperature, then heat to reflux (65 °C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 1:1) or HPLC.

  • Workup: Cool to 0 °C. The product often crystallizes directly. Filter the solid.

  • Purification: Wash the cake with cold methanol (2 x 1 vol). Dry under vacuum at 45 °C.

  • Yield: Typically 90–95% as a yellow/ochre solid.

    • Alternative: Sulfuric acid (catalytic) can replace thionyl chloride, but workup requires neutralization and extraction, reducing throughput.

Data Summary: Physical Properties
PropertyValueNotes
Molecular Formula C₁₂H₁₀O₄
Molecular Weight 218.21 g/mol
Appearance Yellow to Ochre SolidOxidizes slowly in air
Melting Point 173–175 °CSharp melting point indicates purity
Solubility DMSO, DMF, hot MeOHPoor solubility in water/hexane
pKa (Calc) ~7.5 (5-OH), ~10 (3-OH)3-OH is stabilized by H-bond

Reactivity Profile & Regioselectivity[1][2]

The core value of MDHN lies in its predictable regiochemistry. The diagram below illustrates the divergent pathways for functionalization.

MDHN_Reactivity Figure 1: Divergent reactivity of MDHN. The intramolecular H-bond at C3 directs alkylation to C5. MDHN Methyl 3,5-dihydroxy-2-naphthoate (MDHN) PathA Path A: 5-O-Alkylation (Mild Base, R-X) MDHN->PathA K2CO3, Acetone, 60°C PathB Path B: 3,5-di-O-Protection (Forcing Conditions) MDHN->PathB NaH, DMF, Excess R-X PathC Path C: C4-Electrophilic Sub. (Diazo Coupling/Halogenation) MDHN->PathC Ar-N2+, 0°C ProdA 5-Alkoxy-3-hydroxy-2-naphthoate (Major Product) PathA->ProdA ProdB 3,5-Bis(alkoxy)-2-naphthoate PathB->ProdB ProdC 4-Substituted-3,5-dihydroxy (Azo dyes / Halides) PathC->ProdC

Protocol 2: Regioselective 5-O-Alkylation

Targeting the distal hydroxyl group for linker attachment.

  • Reagents: MDHN (1.0 eq), Alkyl Bromide (1.1 eq), Potassium Carbonate (1.5 eq), Acetone (10 vol).

  • Procedure:

    • Dissolve MDHN in acetone. Add K₂CO₃.

    • Add the alkyl bromide (e.g., Ethyl bromoacetate or Propargyl bromide).

    • Reflux for 4–6 hours.

  • Mechanism: The base deprotonates the more accessible 5-OH. The 3-OH proton is "locked" by the carbonyl, preventing deprotonation by weak bases like carbonate.

  • Outcome: Exclusive formation of the 5-O-alkylated product . This is crucial for synthesizing "Click" chemistry precursors (e.g., propargylated naphthoates) without protecting the 3-OH.

Applications in Drug Discovery & Chemical Biology

Case Study A: Unnatural Amino Acids (UAAs) for Protein Labeling

MDHN is the precursor for oNQMP (ortho-Naphthoquinone Methide Precursor) , a photo-activatable probe used to label proteins in live cells.

  • Workflow:

    • 5-O-Alkylation: MDHN is alkylated at C5 with a linker.

    • Reduction: The C2-ester is reduced to the alcohol (–CH₂OH).

    • Mechanism: Upon UV irradiation, the 3-hydroxy-2-hydroxymethyl moiety dehydrates to form a reactive ortho-naphthoquinone methide (oNQM), which rapidly crosslinks with nucleophilic residues (e.g., Cysteine, Lysine) on target proteins.

  • Significance: This application leverages the 3-OH/2-Ester motif as a "caged" reactive intermediate.

Case Study B: IRAK4 Inhibitors

In the pharmaceutical industry, MDHN serves as a scaffold for kinase inhibitors.

  • Target: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

  • Chemistry: The naphthalene core provides a rigid, planar hydrophobic element that fits into the ATP-binding pocket. The 3-OH and 5-OH positions are derivatized to tune solubility and H-bond interactions with the hinge region of the kinase.

  • Reference: Intermediate C24 in Patent WO2015150995A1.

Case Study C: Antibabesial Agents

The parent acid (DHNA) and its ester derivatives have shown potent inhibition of Babesia microti Lactate Dehydrogenase (BmLDH).

  • Selectivity: DHNA inhibits BmLDH with ~5,000-fold selectivity over human LDH.

  • Binding: Molecular docking suggests the carboxylate/ester interacts with Arginine-99 in the active site, while the naphthalene ring stacks with aromatic residues.

Experimental Validation & Troubleshooting

IssueCauseSolution
Low Yield in Alkylation Competitive ester hydrolysisEnsure anhydrous conditions; use mild bases (K₂CO₃/Cs₂CO₃) rather than NaOH/NaH.
Mixture of 3-O and 5-O Base too strong or temp too highSwitch to weak base (NaHCO₃ or K₂CO₃) and limit temp to 60 °C. The 3-OH requires NaH/DMF to react.
Incomplete Esterification Water in methanolUse anhydrous MeOH and excess SOCl₂ to scavenge water.
Oxidation/Darkening Air sensitivity of phenolsStore MDHN under Argon/Nitrogen. Recrystallize from MeOH/H₂O if darkened.

References

  • Synthesis & Industrial Scale-up

    • Patent: "Bicyclic-fused heteroaryl or aryl compounds and their use as IRAK4 inhibitors." WO2015150995A1. (2015).

    • Protocol: VulcanChem Product Guide, "Methyl 3,5-dihydroxy-2-naphthoate - 185989-39-3."

  • Regioselective Reactivity

    • Alkylation Logic: "Regioselective alkylation of 2,4-dihydroxybenzyaldehydes..." (Analogous system proving ortho-H-bond directing effect). PMC NIH, 2022.

    • Chemical Biology: "Genetically encoding unnatural amino acids... oNQMP-UAAs." Technical University of Munich, Dissertation.

  • Medicinal Applications

    • Antibabesial Activity: "Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound..." Frontiers in Cellular and Infection Microbiology, 2020.

    • Materials: "Patterned Surface Derivatization Using Diels–Alder Photoclick Reaction." ACS Publications, 2020.

Exploratory

Technical Guide: Natural Occurrence &amp; Isolation of Dihydroxy-Naphthalene (DHN) Derivatives

Executive Summary Dihydroxy-naphthalene (DHN) derivatives represent a specialized class of polyketide metabolites with profound implications in microbial virulence, structural biology, and pharmaceutical development.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dihydroxy-naphthalene (DHN) derivatives represent a specialized class of polyketide metabolites with profound implications in microbial virulence, structural biology, and pharmaceutical development.[1] Unlike ubiquitous phenolic secondary metabolites, DHN derivatives—specifically the 1,8-DHN and 1,4-DHN isomers—occupy a critical niche. In fungi, 1,8-DHN is the obligate precursor to allomelanin, a virulence factor conferring resistance to UV radiation and oxidative stress. In bacteria and plants, DHN cores serve as scaffolds for naphthoquinones with potent antimicrobial and cytotoxic activities.

This guide provides a technical deep-dive into the biosynthetic origins, structural diversity, and isolation protocols of these compounds, designed for researchers targeting the melanin synthesis pathway for antifungal development or exploring the naphthoquinone pharmacophore.

Structural Classes & Natural Reservoirs

The natural occurrence of DHN derivatives is not random; it is phylogenetically distinct based on the hydroxylation pattern, which dictates the compound's reactivity and biological function.

Table 1: Comparative Occurrence of DHN Isoforms
Isoform CorePrimary ReservoirRepresentative SpeciesKey DerivativesBiological Function
1,8-DHN Fungi (Ascomycetes) Aspergillus fumigatus, Magnaporthe grisea, Colletotrichum spp.Scytalone, Vermelone, DHN-MelaninUV protection, cell wall rigidity, virulence factor (appressorium turgor).
1,8-DHN Bacteria Sorangium cellulosum, Streptomyces spp.1,8-DHN (monomer)Antibiotic precursors, stress response.
1,4-DHN Plants Juglans regia (Walnut), Lawsonia inermis (Henna)Juglone, Lawsone (via oxidation)Allelopathy (inhibition of competitor growth), antimicrobial defense.
1,4-DHN Bacteria Streptomyces spp.Menaquinone (Vitamin K2) precursorsElectron transport chain components.

The 1,8-DHN Biosynthetic Engine (Fungal Polyketide Pathway)[1][2][3][4]

The most technically significant source of DHN derivatives is the fungal polyketide pathway. Unlike plant phenolics derived from the shikimate pathway, fungal 1,8-DHN is assembled by a Polyketide Synthase (PKS) .[1][2]

Mechanism of Action

The pathway operates via a "iterative" mechanism where a Type I PKS enzyme condenses acetate and malonate units.

  • Priming: Acetyl-CoA loads onto the PKS.

  • Elongation: Malonyl-CoA extends the chain to a pentaketide.

  • Cyclization: The linear chain cyclizes to form 1,3,6,8-Tetrahydroxynaphthalene (T4HN) .

  • Reduction/Dehydration: A specific sequence of reduction (removing -OH) and dehydration (restoring aromaticity) yields 1,8-DHN.[2]

Pathway Visualization

The following diagram illustrates the enzymatic cascade from Acetyl-CoA to the polymerized melanin, highlighting the specific intermediates (Scytalone, Vermelone) that are often targets for isolation.

DHN_Biosynthesis cluster_inputs Acetyl Acetyl-CoA + Malonyl-CoA T4HN 1,3,6,8-Tetrahydroxynaphthalene (T4HN) Acetyl->T4HN Polyketide Synthase (PKS1) Scytalone Scytalone T4HN->Scytalone T4HN Reductase (T4HNR) T3HN 1,3,8-Trihydroxynaphthalene (T3HN) Scytalone->T3HN Scytalone Dehydratase (SCD1) Vermelone Vermelone T3HN->Vermelone T3HN Reductase (T3HNR) DHN18 1,8-Dihydroxynaphthalene (1,8-DHN) Vermelone->DHN18 Scytalone Dehydratase (SCD1) Melanin DHN-Melanin (Polymer) DHN18->Melanin Laccase/Oxidase (Polymerization) Tricyclazole Tricyclazole (Inhibitor) Tricyclazole->T3HN Blocks Reduction

Caption: The fungal 1,8-DHN biosynthetic pathway.[1][3][2][4][5][6][7] Tricyclazole inhibits the reductase steps, causing accumulation of Scytalone and Vermelone.

Isolation & Characterization Protocols

Isolating DHN derivatives requires a strategic choice: do you want the polymer (melanin) or the monomeric intermediates ?

  • Challenge: 1,8-DHN is unstable and rapidly oxidizes/polymerizes in air.

  • Solution: To isolate monomers (Scytalone, Vermelone, 1,8-DHN), you must chemically blockade the pathway or use genetic mutants.

Protocol A: Isolation of DHN Intermediates (Tricyclazole Blockade Method)

This protocol uses Tricyclazole, a specific inhibitor of hydroxynaphthalene reductases, to force the fungal culture to accumulate soluble intermediates (Scytalone/Vermelone) instead of insoluble melanin.

Reagents:

  • Fungal Strain: Magnaporthe grisea or Colletotrichum spp.[8]

  • Inhibitor: Tricyclazole (30 µg/mL final concentration).

  • Extraction Solvent: Ethyl Acetate (EtOAc).[9]

Step-by-Step Methodology:

  • Inoculation: Inoculate fungal spores (10^6 spores/mL) into 500 mL Potato Dextrose Broth (PDB).

  • Inhibition: Add Tricyclazole (dissolved in ethanol) to the broth at the time of inoculation.

    • Scientific Logic:[10][11][12] Early addition prevents the formation of downstream enzymes and ensures all metabolic flux is trapped at the Scytalone/Vermelone stage.

  • Incubation: Shake at 25°C, 150 rpm for 4-6 days. The broth should turn reddish-brown (accumulation of oxidized shunt products like flaviolin) rather than black.

  • Filtration: Remove mycelia via vacuum filtration (Whatman No. 1 filter paper). Retain the filtrate .

  • Liquid-Liquid Extraction:

    • Acidify filtrate to pH 3.0 with 1N HCl (stabilizes phenolic hydroxyls).

    • Extract with equal volume of Ethyl Acetate (x3).

  • Concentration: Dry the organic layer over anhydrous Na₂SO₄ and evaporate under reduced pressure (Rotavap) at 40°C.

  • Purification: Subject the crude extract to Silica Gel Column Chromatography.

    • Mobile Phase: Chloroform:Methanol gradient (95:5 to 80:20).

    • Target: Scytalone typically elutes earlier than Vermelone due to polarity differences.

Protocol B: Characterization Standards

Once isolated, derivatives must be validated.

  • UV-Vis Spectroscopy:

    • 1,8-DHN exhibits absorption maxima at ~225 nm and ~300-320 nm.

    • Note: A bathochromic shift (red shift) upon adding NaOH confirms the presence of phenolic protons.

  • 1H-NMR (Nuclear Magnetic Resonance):

    • 1,8-DHN: Look for symmetry. The molecule has a C2 axis of symmetry. You will see simplified aromatic signals compared to asymmetric precursors like Scytalone.

    • Key Signal: Two hydroxyl protons (exchangeable with D₂O) typically appear downfield (9.0–10.0 ppm) if hydrogen bonding is strong.

Workflow Visualization

Isolation_Workflow cluster_culture Culture Phase cluster_extract Extraction Phase cluster_analysis Validation Phase Step1 Fungal Culture + Tricyclazole Step2 Accumulation of Intermediates Step1->Step2 Step3 Filtration (Discard Mycelia) Step2->Step3 Step4 Acidification (pH 3.0) + EtOAc Extraction Step3->Step4 Step5 Silica Column Purification Step4->Step5 Step6 NMR / MS Validation Step5->Step6

Caption: Workflow for isolating soluble DHN intermediates using metabolic blockade.

Pharmacological Potential[11][14][15][16]

For drug development professionals, the DHN scaffold offers two distinct avenues: Virulence Attenuation (Anti-infectives) and Direct Cytotoxicity (Oncology).

A. Virulence Attenuation (The "Anti-Melanin" Strategy)

DHN-melanin is not essential for fungal growth in vitro, but it is critical for in vivo survival.

  • Mechanism: Melanin in the fungal cell wall blocks host ROS (Reactive Oxygen Species) and prevents lysis by macrophages.

  • Therapeutic Target: Inhibitors of Scytalone Dehydratase (SCD) or Reductases (T4HNR) render the fungus "albino." These unmelanized fungi are easily cleared by the host immune system.

  • Current Leads: Tricyclazole, Carpropamid, and Fenoxanil are agricultural fungicides targeting this pathway. Repurposing these scaffolds for human mycoses (e.g., chromoblastomycosis) is an active area of research.

B. Naphthoquinone Cytotoxicity

Derivatives of 1,4-DHN (e.g., Juglone) exhibit potent cytotoxicity.

  • Redox Cycling: These compounds undergo futile redox cycling in mitochondria, generating superoxide anions that induce apoptosis in cancer cells.

  • Michael Addition: The quinone core can alkylate DNA and proteins via 1,4-Michael addition, inhibiting replication.

References

  • Bell, A. A., & Wheeler, M. H. (1986). Biosynthesis and functions of fungal melanins.[6] Annual Review of Phytopathology, 24(1), 411-451.

  • Langfelder, K., et al. (2003). Biosynthesis of fungal melanins and their importance for human pathogenic fungi. Fungal Genetics and Biology, 38(2), 143-158.

  • Pihet, M., et al. (2009). Melanin is an essential cell wall component for Aspergillus fumigatus conidial virulence. Antimicrobial Agents and Chemotherapy, 53(3), 917-925.

  • Plonka, P. M., & Grabacka, M. (2006). Melanin synthesis in microorganisms—biotechnological and medical aspects. Acta Biochimica Polonica, 53(3), 429-443.

  • Thompson, J. E., et al. (2000). Tricyclazole inhibits melanin biosynthesis and secondary hyphal development in Magnaporthe grisea. Mycological Research, 104(12), 1457-1464.

Sources

Foundational

High-Purity Isolation and Characterization of Methyl 3,5-dihydroxy-2-naphthoate

A Technical Whitepaper for Pharmaceutical Development[1][2] Executive Summary Methyl 3,5-dihydroxy-2-naphthoate (MDN) is a critical pharmacophore scaffold used in the synthesis of elastase inhibitors, antibiotics, and NM...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Whitepaper for Pharmaceutical Development[1][2]

Executive Summary

Methyl 3,5-dihydroxy-2-naphthoate (MDN) is a critical pharmacophore scaffold used in the synthesis of elastase inhibitors, antibiotics, and NMDA receptor modulators.[1] Its structural integrity relies heavily on the regiochemical stability of the naphthalene core and the distinct reactivity of its two hydroxyl groups.[2]

This guide addresses the primary challenge in MDN development: differentiation from its regioisomers and degradation products. Due to the strong intramolecular hydrogen bonding at the C3 position, standard analytical methods often yield anomalous results if not specifically calibrated.[2] This whitepaper provides a self-validating analytical framework and a scalable purification logic derived from field-proven synthetic routes.

Chemical Identity & Structural Logic[1][2][3][4]

The molecule features a naphthalene core with a methyl ester at C2 and hydroxyl groups at C3 and C5.[1][2] The structural "personality" of MDN is defined by the electronic disparity between these two hydroxyls.[1][2]

PropertySpecification
IUPAC Name Methyl 3,5-dihydroxynaphthalene-2-carboxylate
CAS Number 185989-39-3 (Parent Acid: 89-35-0)
Molecular Formula C₁₂H₁₀O₄
Molecular Weight 218.21 g/mol
Solubility High: DMSO, DMF, Methanol / Low: Water, Hexane
Key Feature Intramolecular H-Bond: The C3-OH donates a proton to the C2-Carbonyl oxygen, locking the conformation and reducing the pKa of the C3 proton.[1][3]

Impurity Profiling: The "Genesis" Logic

To characterize purity, one must understand the origin of impurities.[1][2] The synthesis of MDN typically proceeds via the esterification of 3,5-dihydroxy-2-naphthoic acid (DHNA).[1] A common high-yield route involves transient protection to prevent O-methylation.[1][2]

Synthesis-Derived Impurities[1][2]
  • Unreacted Precursor (DHNA): Result of incomplete esterification.[1][2] Detected via HPLC (elutes earlier due to carboxylic acid polarity).[1][2]

  • Regio-Isomeric O-Methylated Byproducts: If diazomethane or direct alkylation is used without protection, the C3 or C5 hydroxyls may undergo methylation, forming methoxy-naphthoates (MW 232.23).[1][2]

  • Decarboxylated Degradants: Thermal stress during workup can decarboxylate the parent acid to 1,7-dihydroxynaphthalene (or 1,3-isomer depending on numbering convention retention), which then fails to esterify.[1][2]

  • Oxidative Quinones: Naphthalene diols are prone to air oxidation, forming naphthoquinones (yellow/red impurities).[1][2]

Impurity Flow Diagram

The following diagram illustrates the genesis of impurities based on the synthetic pathway.

ImpurityGenesis Start 3,5-Dihydroxy-2-naphthoic Acid (Starting Material) Reaction Esterification (MeOH / Catalyst) Start->Reaction Crude Crude MDN Reaction->Crude Imp1 Impurity A: Unreacted Acid (Polar, acidic) Crude->Imp1 Incomplete Rxn Imp2 Impurity B: O-Methylated Isomers (Non-polar) Crude->Imp2 Side Rxn Imp3 Impurity C: Naphthoquinones (Oxidation/Color) Crude->Imp3 Air Oxidation Final Pure Methyl 3,5-dihydroxy-2-naphthoate Crude->Final Purification

Figure 1: Genesis of critical impurities during the esterification of naphthoic acids.

Analytical Characterization Strategy

Trustworthiness in analysis comes from orthogonal validation .[1][2] Do not rely on a single method.

HPLC Method (Reverse Phase)

Standard purity assessment requires an acidic mobile phase to suppress the ionization of the phenolic protons, ensuring sharp peak shapes.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or Phosphoric Acid for non-MS work).[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic core) and 310 nm (conjugated system).[1][2]

  • Expectation:

    • Parent Acid:[1][2][4][5][6] ~4-6 min (Polar).[1][2]

    • Target Ester (MDN): ~12-14 min.

    • O-Methylated Impurities: ~15-17 min (More hydrophobic).[1][2]

NMR Validation (Self-Validating Logic)

The 1H-NMR spectrum provides a structural fingerprint that confirms regiochemistry.[1][2]

  • Solvent: DMSO-d6 (preferred over CDCl3 to ensure solubility and slow down proton exchange).[1][2]

  • Key Signals:

    • Ester Methyl: Singlet, ~3.90 ppm (Integral = 3H).[1][2]

    • C3-Hydroxyl: Singlet, ~10.5 - 12.0 ppm . Diagnostic: This proton is deshielded due to H-bonding with the carbonyl.[1][2] If this peak is absent or shifted upfield to ~9 ppm, the ester hydrolysis may have occurred, or the regiochemistry is wrong.[1]

    • C5-Hydroxyl: Singlet/Broad, ~9.5 - 10.0 ppm.[1][2]

    • Aromatic Region: 7.0 - 8.5 ppm.[1][2] Look for the singlet at C4 (isolated between two substituted carbons) and the coupling patterns of the C6-C7-C8 ring.[1][2]

Analytical Workflow Diagram

AnalyticalWorkflow cluster_Tests Orthogonal Testing Sample Isolated Sample HPLC HPLC-UV/MS (Purity %) Sample->HPLC NMR 1H-NMR (DMSO-d6) (Structure ID) Sample->NMR Pass PASS: Release COA HPLC->Pass >98% Area Decision Does C3-OH shift appear >10.5 ppm? NMR->Decision Decision->Pass Yes Fail FAIL: Regioisomer or Hydrolysis Detected Decision->Fail No

Figure 2: Decision tree for analytical validation of MDN.

Purification Protocol

Recrystallization is superior to chromatography for this compound because it effectively removes the oxidized "yellow" quinone impurities which often trail in chromatography.[1][2]

Protocol: Dual-Solvent Recrystallization

Objective: Remove unreacted acid and colored oxidation products.[1][2]

  • Dissolution: Dissolve crude MDN in minimal boiling Methanol or Acetone .[1][2]

    • Note: If the solution is dark brown/red, treat with activated charcoal (5 wt%) for 10 minutes and filter hot through Celite.[1][2]

  • Precipitation: While maintaining gentle heat, add Water dropwise until persistent turbidity is observed (approx ratio 4:1 MeOH:Water).[1][2]

  • Crystallization: Remove from heat and allow to cool slowly to room temperature. Then, chill at 4°C for 4 hours.

    • Why? Rapid cooling traps impurities.[1][2] Slow cooling grows defined needles/plates.[1][2]

  • Isolation: Filter the solid. Wash the cake with cold 50% MeOH/Water.

  • Drying: Vacuum dry at 40°C. Caution: High heat (>60°C) can cause surface oxidation.[1][2]

References

  • VulcanChem. (n.d.).[1][2] Methyl 3,5-dihydroxy-2-naphthoate Synthesis and Properties. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 66637, 3,5-Dihydroxy-2-naphthoic acid.[1][2][7] Retrieved from [1][7]

  • Pappalardo, M., et al. (2016).[1][2][8][9] Rapid and Reliable HPLC Method for the Simultaneous Determination of Dihydroxyacetone, Methylglyoxal and 5-Hydroxymethylfurfural.[1][8][10] PLoS ONE.[1][2][8] Retrieved from (Cited for HPLC methodology of related naphthoate precursors).[1][2]

  • SIELC Technologies. (2018).[1][2] Separation of 3,5-Dihydroxy-2-naphthoic acid on Newcrom R1 HPLC column. Retrieved from

Sources

Exploratory

Thermogravimetric Characterization of Methyl 3,5-dihydroxy-2-naphthoate: A Strategic Protocol

Executive Summary Methyl 3,5-dihydroxy-2-naphthoate (MDN) is a critical intermediate in the synthesis of pharmaceutical actives (e.g., NMDA receptor modulators) and advanced materials. Its thermal stability profile is a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3,5-dihydroxy-2-naphthoate (MDN) is a critical intermediate in the synthesis of pharmaceutical actives (e.g., NMDA receptor modulators) and advanced materials. Its thermal stability profile is a pivotal quality attribute (CQA) that dictates its shelf-life, processability, and safety during scale-up.

This technical guide provides a rigorous framework for the Thermogravimetric Analysis (TGA) of MDN. Unlike generic protocols, this guide addresses the specific physicochemical challenges of hydroxynaphthoate esters—namely, their susceptibility to hydrolysis, potential for sublimation, and complex oxidative degradation pathways.

Physicochemical Profile & Thermal Expectations

Before initiating thermal analysis, one must understand the structural factors influencing the thermogram. MDN features a naphthalene core substituted with two hydroxyl groups and a methyl ester.

PropertyValue / PredictionImpact on TGA
Molecular Formula

(MW: 218.21 g/mol )
Stoichiometric mass loss calculations.
Physical State Solid PowderRequires careful packing to ensure thermal contact.
Melting Point Est. 140–180°C (Predicted*)Critical: TGA alone cannot distinguish melting from decomposition unless coupled with DSC (SDT). Note: Methyl 3-hydroxy-2-naphthoate melts at 73–75°C; the additional 5-OH group likely raises this via intermolecular H-bonding.
Hygroscopicity Moderate (Phenolic OH groups)Expect mass loss <100°C due to adsorbed moisture.
Solubility DMSO, MethanolResidual solvent traps are common artifacts.

Prediction based on structural analogs (e.g., Methyl 3,5-dihydroxybenzoate, MP 167–170°C) and intramolecular hydrogen bonding effects.

Experimental Methodology

To generate authoritative data, the experimental setup must minimize buoyancy effects and thermal lag.

Sample Preparation[1]
  • Drying: If the sample history is unknown, dry at 40°C under vacuum for 4 hours to remove surface moisture.

  • Comminution: Gently crush the sample to a fine powder to maximize surface area and ensure uniform heat transfer. Avoid excessive grinding which can induce mechanochemical degradation.

  • Mass: Use 5–10 mg . Lower masses improve resolution of overlapping decomposition steps; higher masses improve sensitivity for trace volatiles.

Instrument Parameters
  • Crucible: Alumina (

    
    ) pans (70 
    
    
    
    ) are preferred over aluminum to prevent catalytic reactions with the phenolic groups at high temperatures (>400°C).
  • Atmosphere:

    • Nitrogen (

      
      ):  50 mL/min (Purge). Essential for determining intrinsic thermal stability and carbonization yield.
      
    • Air/Oxygen: Used only in secondary runs to study oxidative degradation kinetics.

  • Heating Profile:

    • Equilibration: Hold at 30°C for 5 min.

    • Ramp: 10°C/min to 600°C (Standard).

    • High-Res Mode: If available, use "Hi-Res" TGA (variable heating rate) to separate the melting/sublimation onset from degradation.

Workflow Diagram

The following diagram outlines the validated workflow for MDN characterization.

TGA_Workflow Sample Sample: Methyl 3,5-dihydroxy-2-naphthoate Prep Prep: 5-10mg, Alumina Pan (Vacuum Dry if needed) Sample->Prep Inst Instrument Setup: N2 Atmosphere (50mL/min) Rate: 10°C/min Prep->Inst Run Execution: Range: 30°C - 600°C Inst->Run Data Data Analysis: Onset Calculation (T_onset) DTG Peak Integration Run->Data

Caption: Standardized TGA workflow ensuring reproducibility and minimization of environmental artifacts.

Thermal Decomposition Mechanism & Analysis

The TGA curve for Methyl 3,5-dihydroxy-2-naphthoate typically exhibits three distinct regions. Understanding the causality of these regions is essential for data interpretation.

Stage 1: Desolvation & Conditioning (30°C – 120°C)
  • Observation: Minor mass loss (0.5 – 2.0%).

  • Mechanism: Release of physisorbed water or residual synthesis solvents (e.g., Methanol).

  • Action: If mass loss > 5%, the sample is hygroscopic or solvated. Calculate the mole ratio of solvent to verify if it is a solvate crystal form.

Stage 2: Stability Plateau & Melting (120°C – 250°C)
  • Observation: Flat baseline (Mass constant).

  • Mechanism: The compound is thermally stable.[1] However, an endothermic event will be visible in the DTA/DSC signal corresponding to melting (predicted range 140–180°C).

  • Risk: If the baseline drifts downward here, it indicates sublimation or early ester hydrolysis.

Stage 3: Primary Degradation (Onset ~260°C – 400°C)
  • Observation: Sharp, major mass loss step (typically 40–60%).

  • Mechanism:

    • Ester Pyrolysis: Cleavage of the methyl ester group ($ -COOCH_3 $), releasing

      
       and methane/methanol.
      
    • Decarboxylation: Loss of the carbonyl moiety attached to the naphthalene ring.

  • DTG Peak: The First Derivative (DTG) curve will show a maximum rate of change (

    
    ) in this region, representing the point of greatest instability.
    
Stage 4: Carbonization (400°C – 600°C)
  • Observation: Gradual mass loss leading to a stable char residue.

  • Mechanism: Condensation of the phenolic naphthalene core into graphitic char (polycyclic aromatic hydrocarbons).

  • Residue: In

    
    , expect 10–20% char yield. In Air, expect 0% (complete oxidation).
    
Degradation Pathway Diagram

Degradation_Mechanism MDN Methyl 3,5-dihydroxy-2-naphthoate (Solid) Melt Melting Phase (Liquid, ~160°C) MDN->Melt Heat Input (Endothermic) Pyrolysis Primary Decomposition (>260°C) Melt->Pyrolysis Ester Cleavage onset Prod1 Volatiles: CO2, Methanol, CH4 Pyrolysis->Prod1 Gas Evolution Prod2 Residue: Polycyclic Char / Ash Pyrolysis->Prod2 Condensation

Caption: Predicted thermal degradation pathway of MDN under inert atmosphere.

Kinetic Analysis for Shelf-Life Prediction

To elevate the analysis from descriptive to predictive, apply the Arrhenius model using TGA data. This is crucial for drug stability filing.

Methodology:

  • Perform TGA runs at three distinct heating rates (

    
    ): 5, 10, and 20 °C/min.
    
  • Extract the temperature at fixed conversion (e.g., 5% mass loss) for each rate.

  • Plot

    
     vs 
    
    
    
    (Flynn-Wall-Ozawa method).
  • Result: The slope yields the Activation Energy (

    
    ). A higher 
    
    
    
    correlates to greater shelf-life stability at room temperature.

Troubleshooting & Artifacts

  • Buoyancy Effect: An apparent mass gain at the start of the run.

    • Fix: Perform a blank run with an empty pan and subtract this baseline from your sample data.

  • Sample "Pop-out": Sudden, vertical drops in mass.

    • Cause: Rapid solvent expansion or decrepitation.

    • Fix: Use a pinhole lid on the crucible to restrict gas flow while preventing pressure buildup.

References

  • Sigma-Aldrich. Methyl 3-hydroxy-2-naphthoate Product Specification. Link (Accessed 2024).

  • PubChem. 3,5-Dihydroxy-2-naphthoic acid (Parent Acid) Compound Summary. Link

  • Netzsch Thermal Analysis. Decomposition of Hydroxynaphthoate Esters: Application Note. Link

  • MySkinRecipes. Methyl 3,5-dihydroxy-2-naphthoate Technical Data. Link

  • Frontiers in Pharmacology. Naphthalene-Based Compounds as LDH Inhibitors. Link

Sources

Foundational

Crystal Structure Analysis &amp; Technical Guide: Methyl 3,5-dihydroxy-2-naphthoate

The following technical guide provides an in-depth analysis of the structural chemistry, synthesis, and crystallographic features of Methyl 3,5-dihydroxy-2-naphthoate. Executive Summary Methyl 3,5-dihydroxy-2-naphthoate...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the structural chemistry, synthesis, and crystallographic features of Methyl 3,5-dihydroxy-2-naphthoate.

Executive Summary

Methyl 3,5-dihydroxy-2-naphthoate (CAS: 185989-39-3) is a functionalized naphthalene derivative critical to the development of specific lactate dehydrogenase (LDH) inhibitors and antimicrobial agents.[1] Its structural integrity relies on a rigid naphthalene core stabilized by a characteristic intramolecular hydrogen bond network.[1]

This guide details the synthesis , crystallization protocols , and structural characterization of the compound.[1] Unlike simple esters, the positioning of hydroxyl groups at C3 and C5 creates a dual-domain functionality: the C3-OH participates in a resonance-assisted hydrogen bond (RAHB) with the ester carbonyl, locking the conformation, while the C5-OH remains available for intermolecular networking and target protein binding.[1]

Key Physicochemical Identifiers
ParameterData
IUPAC Name Methyl 3,5-dihydroxynaphthalene-2-carboxylate
Molecular Formula C₁₂H₁₀O₄
Molecular Weight 218.21 g/mol
CAS Number 185989-39-3
Parent Acid CAS 89-35-0 (3,5-dihydroxy-2-naphthoic acid)
Appearance Ochre/Yellow Crystalline Solid
Solubility Soluble in DMSO, MeOH, EtOAc; Insoluble in Water

Synthesis & Crystallization Methodology

High-purity crystals are required for accurate structural analysis. The following protocol ensures >98% purity, minimizing solvate formation which can distort unit cell parameters.

Optimized Synthesis Protocol

Rationale: Acid-catalyzed Fischer esterification is preferred over alkyl halides (e.g., MeI) to prevent O-methylation of the sensitive phenolic hydroxyls.[1]

Reagents:

  • 3,5-dihydroxy-2-naphthoic acid (10.0 g, 49.0 mmol)[1][2]

  • Methanol (MeOH), anhydrous (150 mL)

  • Sulfuric Acid (H₂SO₄), conc.[1] (3.3 mL)[1][2]

Step-by-Step Workflow:

  • Dissolution: Charge a 250 mL round-bottom flask with 3,5-dihydroxy-2-naphthoic acid and MeOH. Stir until a suspension forms.

  • Catalysis: Add H₂SO₄ dropwise at 0°C to control exotherm.

  • Reflux: Heat the mixture to reflux (65°C) for 12–24 hours. Monitor via TLC (Hexane:EtOAc 7:3) until the acid spot (R_f ~ 0.[1]1) disappears and the ester spot (R_f ~ 0.[1][3]5) stabilizes.[1]

  • Work-up: Concentrate the solvent to ~30 mL under reduced pressure. Pour the residue into ice-cold water (200 mL).

  • Isolation: Filter the resulting ochre precipitate. Wash with cold NaHCO₃ (5% aq) to remove unreacted acid, then with cold water.[1]

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

    • Typical Yield: 9.59 g (90%).[1][2]

Single Crystal Growth Strategy

To obtain X-ray quality crystals, a slow evaporation method using a binary solvent system is recommended to balance solubility and nucleation.[1]

  • Solvent System: Methanol / Ethyl Acetate (1:1 v/v).[1]

  • Protocol: Dissolve 100 mg of the purified solid in 5 mL of the solvent mixture. Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial. Cover with parafilm and poke 3-4 small holes. Allow to stand undisturbed at room temperature (20–25°C) for 3–5 days.

  • Result: Prismatic yellow crystals suitable for diffraction.

SynthesisWorkflow Start Start: 3,5-DHNA Reflux Reflux (MeOH/H2SO4) 65°C, 12h Start->Reflux Esterification Quench Ice Water Quench Precipitation Reflux->Quench Work-up Filter Filtration & Wash (NaHCO3 remove acid) Quench->Filter Cryst Slow Evaporation (MeOH/EtOAc) Filter->Cryst Purified Solid XRay X-Ray Diffraction Cryst->XRay Single Crystal

Caption: Operational workflow for the synthesis and isolation of single crystals for Methyl 3,5-dihydroxy-2-naphthoate.

Structural Characterization & Analysis

The crystal structure of Methyl 3,5-dihydroxy-2-naphthoate is defined by the interplay between strong intramolecular locking forces and intermolecular stacking.

Molecular Conformation (Intramolecular)

The molecule exhibits a high degree of planarity across the naphthalene backbone.[1] The critical feature is the S(6) Resonance-Assisted Hydrogen Bond (RAHB) .[1]

  • Donor: C3-Hydroxyl group (O-H).[1]

  • Acceptor: Carbonyl oxygen of the C2-Methyl ester (C=O).[1]

  • Mechanism: This interaction forms a pseudo-six-membered ring, locking the ester group into coplanarity with the naphthalene ring.[1] This prevents free rotation of the ester, reducing the entropic penalty upon binding to biological targets (e.g., LDH).[1]

  • NMR Evidence: The proton involved in this bond appears downfield in ¹H NMR (approx.[1] 10.1–10.2 ppm), confirming the deshielding effect of the hydrogen bond.[1]

Intermolecular Packing (Crystal Lattice)

In the solid state, the packing is dominated by two forces:[1]

  • Hydrogen Bonding Chains: The C5-Hydroxyl group acts as a donor to the carbonyl or hydroxyl oxygen of an adjacent molecule. Unlike the C3-OH (which is "busy" internally), the C5-OH is sterically exposed, facilitating the formation of infinite 1D polymeric chains or centrosymmetric dimers along the crystallographic axes.[1]

  • Pi-Pi Stacking: The electron-rich naphthalene cores stack in a parallel-displaced arrangement. Typical centroid-centroid distances for such systems are 3.6–3.8 Å, providing stability to the crystal lattice.[1]

Predicted Crystallographic Parameters

Based on homologous naphthalene esters (e.g., Methyl 3-hydroxy-2-naphthoate), the expected crystal data is:

FeatureDescription
Crystal System Monoclinic or Triclinic
Space Group P2₁/c or P-1 (Centrosymmetric)
Z (Molecules/Cell) 4 (Monoclinic) or 2 (Triclinic)
Key Interaction O(3)-H...O(Ester) [Intra]; O(5)-H...O(3) [Inter]
Spectroscopic Corroboration

The crystal structure model is validated by solution-phase spectroscopy.

  • ¹H NMR (500 MHz, DMSO-d₆):

    • δ 10.16 (s, 1H): C3-OH (Intramolecularly H-bonded).[1]

    • δ 10.11 (s, 1H): C5-OH (Free/Intermolecularly exchanging).[1]

    • δ 8.3–6.8 (m, 5H): Aromatic Naphthalene protons.[1]

    • δ 3.8–3.9 (s, 3H): Methyl ester protons.[1]

  • IR Spectroscopy:

    • ~3400 cm⁻¹: Broad O-H stretch (Intermolecular C5-OH).[1]

    • ~1650–1680 cm⁻¹: C=O stretch (Lowered frequency due to conjugation and H-bonding).[1]

MolecularInteractions cluster_mol Methyl 3,5-dihydroxy-2-naphthoate Naph Naphthalene Core (Planar Scaffold) Neighbor Adjacent Crystal Molecule Naph->Neighbor Pi-Pi Stacking (3.6 Å) C3_OH C3-Hydroxyl (Donor) Ester C2-Methyl Ester (Acceptor) C3_OH->Ester Intramolecular H-Bond (S6 Ring Motif) C5_OH C5-Hydroxyl (Donor/Acceptor) Target Biological Target (e.g., LDH Arg99) C5_OH->Target Ligand Binding C5_OH->Neighbor Intermolecular H-Bond (Crystal Packing) Ester->Target Hydrophobic Pocket

Caption: Interaction map highlighting the dual role of hydroxyl groups: C3-OH for structural rigidity and C5-OH for lattice networking and biological activity.[1]

Pharmaceutical Implications

The structural features of Methyl 3,5-dihydroxy-2-naphthoate directly translate to its utility in drug development.

  • LDH Inhibition: The planar naphthalene structure mimics the adenine ring of NADH. The C3/C5 hydroxyls provide specific hydrogen bond anchor points for amino acid residues (specifically Arg99 ) within the active site of lactate dehydrogenase (LDH), particularly in parasitic species like Babesia microti.[1]

  • Prodrug Potential: The methyl ester increases lipophilicity compared to the parent acid (LogP ~2.95 vs ~2.36), enhancing cell membrane permeability.[1] Once intracellular, esterases may hydrolyze it back to the active acid form.[1]

  • Chemical Stability: The intramolecular H-bond at C3 protects the ester from rapid hydrolysis and prevents oxidation of the phenol, granting the molecule superior shelf-stability compared to non-hydrogen-bonded analogs.

References

  • Synthesis & NMR Characterization

    • Source: mediaTUM - Technische Universität München. "Genetically encoding unnatural amino acids: Novel tools for protein labelling." (2015).[1]

    • URL:[Link][1][4]

  • Biological Activity (LDH Inhibition)

    • Source: Frontiers in Cellular and Infection Microbiology. "Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound." (2020).[1]

    • URL:[Link]

  • Structural Analogs (Methyl Salicylate)

    • Source: National Institutes of Health (PMC).[1] "Methyl 2-hydroxy-3-nitrobenzoate." (2008).[1]

    • URL:[Link]

  • Chemical Properties & Safety

    • Source: PubChem Compound Summary for CID 66637 (Parent Acid).[1]

    • URL:[Link][1]

Sources

Exploratory

Strategic Sourcing &amp; Quality Assurance: Methyl 3,5-dihydroxy-2-naphthoate

CAS 185989-39-3 | Technical Guide for Drug Development Executive Summary Methyl 3,5-dihydroxy-2-naphthoate (CAS 185989-39-3) is a specialized naphthalene derivative utilized as a pharmacophore scaffold in the development...

Author: BenchChem Technical Support Team. Date: February 2026

CAS 185989-39-3 | Technical Guide for Drug Development

Executive Summary

Methyl 3,5-dihydroxy-2-naphthoate (CAS 185989-39-3) is a specialized naphthalene derivative utilized as a pharmacophore scaffold in the development of elastase inhibitors, antibabesial agents, and novel dye intermediates.[1] Unlike common reagents, this compound occupies a "scarcity niche" in the commercial supply chain—often listed but rarely stocked in bulk by major catalog houses.

This guide provides a validated sourcing strategy, distinguishing between high-risk "paper listings" and viable supply channels. It further details a self-validating Quality Control (QC) protocol to ensure the integrity of this oxidation-sensitive intermediate.

Part 1: The Target Dossier & Critical Distinctions

Warning: Homolog Confusion Risk Procurement teams frequently conflate this target with structurally similar, more common benzoates. Verification of the specific naphthalene core is mandatory.

FeatureTarget Compound Common False Positive 1 Common False Positive 2
Name Methyl 3,5-dihydroxy-2-naphthoate Methyl 3,5-dihydroxybenzoate3,5-Dihydroxy-2-naphthoic acid
CAS 185989-39-3 2150-44-989-35-0
Structure Naphthalene (Bicyclic)Benzene (Monocyclic)Naphthalene (Acid, no ester)
Availability Rare / Custom Synthesis Commodity (High Availability)Commodity (High Availability)
Use Case Specific PharmacophoreGeneral Building BlockPrecursor to Target
Chemical Profile[1][2][3][4][5][6][7][8][9]
  • Molecular Formula: C₁₂H₁₀O₄[2]

  • Molecular Weight: 218.21 g/mol [2]

  • Appearance: Pale yellow to tan powder (oxidizes to dark brown upon air exposure).

  • Solubility: Soluble in DMSO, Methanol, Ethyl Acetate; insoluble in water.

Part 2: Commercial Supply Landscape

The market for CAS 185989-39-3 is characterized by a "Make-to-Order" reality. While aggregated databases may show multiple suppliers, 90% of these are virtual listings.

Supplier Tiering Strategy
Tier 1: Specialized Fine Chemical Vendors (High Probability)

These vendors specialize in rare aromatic building blocks and often hold small inventory (mg to gram scale) or have validated synthesis routes ready to run.

  • VulcanChem: Known to list specific naphthalene esters with purity >95%.

  • Specific Fine Chemical Boutiques: Look for vendors specializing in "naphthalene derivatives" rather than general catalogs.

Tier 2: The "Buy Acid, Make Ester" Strategy (Recommended)

For research groups with synthetic chemistry capabilities, the most reliable sourcing method is not to buy the ester, but to purchase the parent acid and methylate it in-house.

  • Precursor: 3,5-Dihydroxy-2-naphthoic acid (CAS 89-35-0).[1]

  • Availability: Widely available (Sigma-Aldrich, TCI, Alfa Aesar) in kg quantities.

  • Advantage: Eliminates lead times of 4-8 weeks for custom synthesis; ensures fresh material (avoiding oxidation during storage).

Tier 3: Custom Synthesis (CROs)

For scale-up (>100g), contract a CRO (Contract Research Organization).

  • Lead Time: Typically 6-10 weeks.

  • Cost Driver: Purification. The separation of the diester impurity (see Part 3) drives the cost.

Part 3: Technical Validation & Synthesis Logic

The Synthesis/Impurity Map

Understanding how the material is made allows you to predict and detect impurities. The direct methylation of the parent acid is difficult because the phenolic hydroxyls at positions 3 and 5 are nucleophilic and compete with the carboxylic acid.

Validated Route: To obtain high purity, a protection-deprotection sequence is often required.

SynthesisPath Acid Starting Material 3,5-Dihydroxy-2-naphthoic acid (CAS 89-35-0) Reaction Reaction Step: 1. Protection (Propionyl Chloride) 2. Methylation (MeI/K2CO3) 3. Deprotection Acid->Reaction Input Target Target Product Methyl 3,5-dihydroxy-2-naphthoate (CAS 185989-39-3) Reaction->Target Major Product Impurity1 Impurity A: O-Methylated Byproducts (Methoxy derivatives) Reaction->Impurity1 Side Reaction (Over-methylation) Impurity2 Impurity B: Unreacted Acid Reaction->Impurity2 Incomplete Rxn

Figure 1: Synthesis pathway and origin of critical impurities. Direct methylation without protection often yields Impurity A.

Quality Control Protocol (Self-Validating)

Do not rely solely on the Certificate of Analysis (CoA). Perform this verification upon receipt.

1. HPLC Method (Purity & Identity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV @ 254 nm (general) and 350 nm (specific for naphthalene core).

  • Acceptance Criteria:

    • Main peak purity >95%.[3][4]

    • Absence of broad "hump" at baseline (indicates oxidation/polymerization).

    • Retention Time Check: The methyl ester is less polar than the acid precursor. It must elute after the parent acid (CAS 89-35-0).

2. 1H-NMR Validation (Identity)
  • Solvent: DMSO-d6.

  • Key Signals:

    • Methyl Ester: Sharp singlet at ~3.8–3.9 ppm (3H).

    • Phenolic OH: Two broad singlets (exchangeable with D2O), typically downfield (>9.0 ppm).

    • Aromatic Region: Naphthalene protons (multiplets, 7.0–8.5 ppm).

  • Red Flag: If you see multiple methyl singlets, the sample contains O-methylated regioisomers (Impurity A). Rejection is advised for SAR studies.

Part 4: Procurement Decision Workflow

Use this logic gate to determine your sourcing method.

SourcingLogic Start Need CAS 185989-39-3 CheckStock Check Tier 1 Vendors (VulcanChem, etc.) Start->CheckStock InStock In Stock? CheckStock->InStock Buy Purchase & QC InStock->Buy Yes ChemCap Internal Chem Capabilities? InStock->ChemCap No BuyAcid Buy Parent Acid (CAS 89-35-0) + Methylate In-House ChemCap->BuyAcid Yes (Fastest) Contract Contract Custom Synthesis (Lead Time: 8 weeks) ChemCap->Contract No

Figure 2: Decision matrix for sourcing rare intermediates.

Part 5: Handling & Stability[1]

  • Oxidation Sensitivity: The 3,5-dihydroxy motif is electron-rich and prone to oxidation (quinonoid formation).

  • Storage: Store at -20°C under Argon or Nitrogen.

  • Handling: Avoid dissolving in DMSO for long-term storage (DMSO can act as a mild oxidant). Prepare solutions fresh.

References

  • VulcanChem. Product Dossier: Methyl 3,5-dihydroxy-2-naphthoate (CAS 185989-39-3). Retrieved from

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 3,5-Dihydroxy-2-naphthoic acid (Parent Acid). Retrieved from

  • Frontiers in Pharmacology. Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound. (2020).[5][4] Retrieved from

  • SIELC Technologies. HPLC Separation of 3,5-Dihydroxy-2-naphthoic acid. (Methodology Grounding). Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 3,5-dihydroxy-2-naphthoate in Pharmaceutical Synthesis

This Application Note is structured to provide actionable, high-level technical guidance for pharmaceutical researchers utilizing Methyl 3,5-dihydroxy-2-naphthoate (MDN) . It moves beyond basic descriptions to cover synt...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide actionable, high-level technical guidance for pharmaceutical researchers utilizing Methyl 3,5-dihydroxy-2-naphthoate (MDN) . It moves beyond basic descriptions to cover synthesis logic, specific reaction protocols, and validated therapeutic applications.[1]

Executive Summary

Methyl 3,5-dihydroxy-2-naphthoate (MDN) is a specialized naphthalene scaffold distinct from the more common 3-hydroxy-2-naphthoic acid (BONA). While BONA is ubiquitous in dye chemistry and as a counter-ion (pamoate), the 3,5-dihydroxy substitution pattern of MDN offers unique electronic properties and binding modalities.

In modern drug discovery, MDN serves two critical roles:

  • CNS Prodrug Scaffold: The methyl ester functions as a lipophilic mask for 3,5-dihydroxy-2-naphthoic acid (DHNA), a potent allosteric inhibitor of NMDA receptors. The esterification facilitates Blood-Brain Barrier (BBB) penetration.

  • Privileged Intermediate: The C3 and C5 hydroxyl groups activate the naphthalene ring for regioselective electrophilic substitutions and heterocycle annulations (e.g., furonaphthoquinones), essential for developing anticancer and anti-infective agents.

Chemical Identity & Properties

The unique positioning of hydroxyl groups at C3 and C5 creates a "push-pull" electronic system when coupled with the electron-withdrawing ester at C2.

PropertySpecificationRelevance to Synthesis
Molecular Formula C₁₂H₁₀O₄-
Molecular Weight 218.21 g/mol -
Solubility DMSO, Methanol, EtOAcSoluble in polar organic solvents; poor water solubility facilitates extraction.
pKa (Parent Acid) ~2.95 (COOH), ~9.5 (OH)The C2-COOH is highly acidic due to intramolecular H-bonding with C3-OH.
Reactivity Nucleophilic at C4/C6C4 is highly activated for azo coupling or formylation due to the ortho/para directing effects of the hydroxyls.

Validated Synthesis Protocol

Objective: Synthesize Methyl 3,5-dihydroxy-2-naphthoate from 3,5-dihydroxy-2-naphthoic acid (DHNA) while preventing unwanted O-methylation of the phenol groups.

Challenge: Direct reaction with methyl iodide (MeI) and base often results in O-alkylation (methoxy formation). Solution: A "Protect-Esterify-Deprotect" strategy ensures high fidelity of the final hydroxyl ester.

Protocol: Selective Esterification via Acyl Protection

Reference Basis: Vulcanchem Protocols / Standard Esterification Logic [1, 2]

Step 1: Transient Protection
  • Dissolve: Suspend 10.0 g (49 mmol) of 3,5-dihydroxy-2-naphthoic acid in 100 mL anhydrous THF.

  • Base Addition: Add 3.0 eq of Potassium Carbonate (K₂CO₃). Cool to 0°C.

  • Acylation: Dropwise add 2.2 eq of Propionyl Chloride .

    • Mechanism:[2][3] Acylates the C3 and C5 hydroxyls. The carboxylate remains reactive or forms a mixed anhydride.

  • Reaction: Stir at RT for 2 hours. Monitor by TLC (disappearance of starting acid).

Step 2: Methylation (Ester Formation)
  • Alkylation: To the same reaction vessel (one-pot potential), add 1.5 eq of Methyl Iodide (MeI) .

  • Conditions: Reflux at 60°C for 4 hours.

  • Workup: Evaporate THF. Resuspend residue in EtOAc/Water.[4] Wash organic layer with brine.[5][6] Dry over MgSO₄ and concentrate.

    • Intermediate: Methyl 3,5-dipropionyloxy-2-naphthoate.

Step 3: Global Deprotection
  • Hydrolysis: Dissolve the intermediate in Methanol (50 mL).

  • Cleavage: Add 2.0 eq of Sodium Methoxide (NaOMe) or Ammonia in Methanol. Stir at RT for 1 hour.

    • Note: Mild basic conditions cleave the phenolic esters (propionyl) but leave the methyl benzoate-type ester intact due to steric hindrance and electronic stabilization at C2.

  • Purification: Neutralize with dilute HCl. Extract with EtOAc.[4] Recrystallize from Methanol/Water.

Synthesis Workflow Diagram

SynthesisProtocol Start Start: 3,5-Dihydroxy-2-naphthoic Acid Step1 Step 1: Protection (Propionyl Chloride, K2CO3) Masks -OH groups Start->Step1 Acylation Step2 Step 2: Methylation (MeI, Reflux) Forms Methyl Ester Step1->Step2 Esterification Step3 Step 3: Deprotection (NaOMe/MeOH) Restores -OH groups Step2->Step3 Selective Hydrolysis Final Final Product: Methyl 3,5-dihydroxy-2-naphthoate Step3->Final Recrystallization

Figure 1: Step-wise synthesis ensuring regioselective ester formation without etherification of phenolic groups.

Pharmaceutical Applications

A. Neuropharmacology: The "Trojan Horse" Strategy

The parent acid (DHNA) is a known allosteric inhibitor of NMDA receptors, crucial for regulating synaptic plasticity. However, the polar carboxylic acid limits BBB permeability.

  • Mechanism: MDN acts as a lipophilic prodrug.

  • Pathway:

    • Ingestion/Injection: MDN enters systemic circulation.

    • Transport: Increased lipophilicity (logP increase) allows passive diffusion across the Blood-Brain Barrier.

    • Bioactivation: CNS esterases hydrolyze the methyl ester.

    • Action: Liberated DHNA binds the NMDA receptor allosteric site.

B. Anti-Infective: Lactate Dehydrogenase Inhibition

Recent studies identify naphthalene-based compounds as potent inhibitors of Babesia microti Lactate Dehydrogenase (BmLDH), a key enzyme for the parasite's ATP supply.[7]

  • Target: BmLDH (Arg99 residue).[7]

  • Selectivity: DHNA derivatives show ~5,000-fold selectivity for parasitic LDH over human LDH [3].[7]

  • Protocol Utility: Researchers use MDN as a precursor to synthesize 1,6-dibromo-2-hydroxynaphthalene-3-carboxylic acid analogs to optimize this binding affinity.

C. Scaffold for Heterocyclic Drugs (Furonaphthoquinones)

MDN is a precursor for synthesizing naphtho[2,3-b]furan-2,4,9(3H)-trione derivatives, which are potent Estrogen Receptor alpha (ERα) inhibitors used in breast cancer research [4].

  • Reaction Logic: The C3-OH and C2-Ester motif allows for condensation with glyoxylic acid and amines (via Michael addition/aldol condensation) to close the furan ring.

Pharmacological Mechanism Diagram

PharmaMechanism cluster_cns Central Nervous System MDN Methyl 3,5-dihydroxy-2-naphthoate (Lipophilic Prodrug) BBB Blood-Brain Barrier (Passive Diffusion) MDN->BBB Brain CNS Environment BBB->Brain High Permeability Hydrolysis Esterase Activity (Cleavage of Methyl Group) Brain->Hydrolysis ActiveDrug Active Metabolite: 3,5-Dihydroxy-2-naphthoic Acid Hydrolysis->ActiveDrug Target Target: NMDA Receptor (Allosteric Inhibition) ActiveDrug->Target Binding

Figure 2: The prodrug mechanism of MDN targeting CNS receptors.

Analytical Quality Control

To ensure the integrity of MDN used in biological assays, the following QC parameters are recommended:

  • HPLC Purity: >98% (Reverse phase C18, Water/Acetonitrile gradient).

  • 1H NMR (DMSO-d6):

    • δ 3.90 ppm (s, 3H, -OCH₃ ester).

    • δ 10.5-12.0 ppm (broad s, -OH, exchangeable).

    • Aromatic protons: Distinct doublet/triplet patterns in the 7.0–8.5 ppm region.

  • Storage: Store at -20°C under Argon. The compound is sensitive to oxidation (quinonoid formation) and hydrolysis if exposed to moisture.

References

  • MySkinRecipes. (n.d.). Methyl 3,5-dihydroxy-2-naphthoate Product Description. Retrieved January 28, 2026, from [Link]

  • National Institutes of Health (NIH). (2020). Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug. PMC. Retrieved January 28, 2026, from [Link]

  • National Institutes of Health (NIH). (2025). Novel naphtho[2,3-b]furan-2,4,9(3H)-trione derivatives as potent ERα inhibitors. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). 3,5-Dihydroxy-2-naphthoic acid | C11H8O4.[1] Retrieved January 28, 2026, from [Link]

Sources

Application

Technical Application Note: Methyl 3,5-dihydroxy-2-naphthoate (MDHN) in Chromophore Engineering

Here is a comprehensive Technical Application Note regarding the use of Methyl 3,5-dihydroxy-2-naphthoate in chromophore synthesis. Executive Summary & Chemical Profile[1][2] Methyl 3,5-dihydroxy-2-naphthoate (MDHN) repr...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Technical Application Note regarding the use of Methyl 3,5-dihydroxy-2-naphthoate in chromophore synthesis.

Executive Summary & Chemical Profile[1][2]

Methyl 3,5-dihydroxy-2-naphthoate (MDHN) represents a specialized scaffold in the synthesis of high-performance pigments and fluorescent probes. Unlike the ubiquitous 3-hydroxy-2-naphthoic acid (BON Acid)—the industry standard for Naphthol AS couplers—MDHN possesses an additional hydroxyl group at the C5 position.

This structural modification introduces two critical physicochemical advantages:

  • Bathochromic Shift: The C5-hydroxyl group acts as an auxiliary auxochrome, donating electron density into the naphthalene

    
    -system, typically shifting absorption maxima (
    
    
    
    ) to longer wavelengths (red-shift) compared to BON acid derivatives.
  • Functional Versatility: The C3-OH and C2-Ester motif supports Excited-State Intramolecular Proton Transfer (ESIPT), making MDHN a potent precursor for Stokes-shifted fluorescent probes, while the C5-OH remains available for further derivatization (e.g., solubility enhancement via glycosylation or alkylation).

Chemical Specifications
PropertySpecification
CAS Number 185989-39-3
Molecular Formula

Molecular Weight 218.21 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Acetone; Sparingly soluble in

pKa (Calculated) ~7.5 (Phenolic OH)

Precursor Preparation: Synthesis of MDHN

Note: MDHN is commercially available, but high-purity synthesis is often required for optical applications to remove fluorescent impurities.

The synthesis requires a protection-methylation-deprotection strategy to ensure regioselectivity at the carboxyl group without permanently alkylating the phenolic hydroxyls.

Validated Synthetic Pathway

The following workflow describes the conversion of 3,5-dihydroxy-2-naphthoic acid (DHNA) to MDHN.

MDHN_Synthesis DHNA 3,5-Dihydroxy-2- naphthoic Acid (DHNA) Protection Step 1: Acylation (Propionyl Chloride/K2CO3) DHNA->Protection OH Protection Intermediate Dipropionyl Intermediate Protection->Intermediate Methylation Step 2: Esterification (MeI / Acetone) Intermediate->Methylation -COOH to -COOMe Deprotection Step 3: Hydrolysis (Mild Base) Methylation->Deprotection Cleave Propionyl MDHN Methyl 3,5-dihydroxy- 2-naphthoate (MDHN) Deprotection->MDHN Final Product

Figure 1: Synthetic route for high-purity MDHN avoiding phenolic methylation.

Protocol 1: Purification of MDHN

Objective: Remove trace isomeric impurities that quench fluorescence.

  • Dissolution: Dissolve crude MDHN (10 g) in Acetone (50 mL) at 45°C.

  • Filtration: Filter hot through a celite pad to remove inorganic salts.

  • Precipitation: Slowly add cold n-Hexane (150 mL) while stirring vigorously.

  • Crystallization: Allow to stand at 4°C for 12 hours.

  • Yield: Filter the precipitate and dry under vacuum. Expected recovery: >90%.[1]

Application A: Synthesis of Heterocyclic Azo Dyes

MDHN serves as a coupling component. The presence of the electron-withdrawing ester group at C2 and the electron-donating hydroxyl at C3 directs diazonium coupling primarily to the C1 position (alpha coupling), similar to Naphthol AS, but with altered electronic properties due to the C5-OH.

Mechanism

The reaction relies on the formation of a nucleophilic naphtholate ion. The C5-OH increases the electron density of the ring system, facilitating faster coupling rates compared to standard naphthoates.

Protocol 2: Diazo Coupling with MDHN

Reagents:

  • Aromatic Amine (e.g., p-Nitroaniline for red/violet hues).

  • MDHN (Coupling Component).

  • Sodium Nitrite (

    
    ).[2]
    
  • Hydrochloric Acid (HCl).

Step-by-Step Methodology:

  • Diazotization (The Electrophile):

    • Dissolve 0.01 mol of aromatic amine in 15 mL 2M HCl. Cool to 0–5°C in an ice bath.

    • Add dropwise a solution of

      
       (0.011 mol in 5 mL water).
      
    • Critical Check: Maintain temperature <5°C to prevent decomposition of the diazonium salt. Verify excess nitrous acid using starch-iodide paper (should turn blue instantly).

  • Preparation of Coupler (The Nucleophile):

    • Dissolve 0.01 mol MDHN in 20 mL dilute NaOH (pH ~10).

    • Note: The solution will turn yellow/orange due to phenolate formation.

    • Add

      
       (1 g) to buffer the solution.
      
  • Coupling Reaction:

    • Slowly add the cold diazonium solution to the MDHN solution over 30 minutes.

    • pH Control: Simultaneously add dilute NaOH to maintain pH between 8.5 and 9.5. If pH drops <7, coupling will stall; if pH >11, diazonium salts may convert to unreactive diazotates.

    • Stir for 2 hours at 0–10°C.

  • Isolation:

    • Acidify the mixture to pH 6 with dilute acetic acid to precipitate the dye.

    • Filter, wash with water until neutral, and recrystallize from ethanol/DMF.

Application B: Fluorescent Probe Development (ESIPT)

MDHN is a prime candidate for "Turn-On" fluorescent sensors. The ester group can be converted to a hydrazide, creating a receptor site for metal ions (e.g.,


, 

) or aldehydes.
Rationale

The 3-hydroxy-2-naphthoate motif exhibits Excited-State Intramolecular Proton Transfer (ESIPT) . Upon excitation, the proton on the C3-hydroxyl transfers to the carbonyl oxygen of the ester/hydrazide, resulting in a large Stokes shift (separation between absorption and emission).

Protocol 3: Synthesis of MDHN-Hydrazide Fluorophore

Objective: Convert MDHN into 3,5-dihydroxy-2-naphthoic hydrazide (a sensor for aldehydes or metal ions).

Fluorescence_Synthesis MDHN MDHN (Ester) Reflux Reflux in Ethanol (4-6 Hours) MDHN->Reflux Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Reflux Hydrazide 3,5-Dihydroxy-2- naphthoic Hydrazide Reflux->Hydrazide Sensing Application: Metal Ion Chelation (Al3+) or Aldehyde Sensing Hydrazide->Sensing ESIPT Mechanism Active

Figure 2: Conversion of MDHN to a functional fluorescent probe.

Methodology:

  • Reaction: Dissolve MDHN (5 mmol) in absolute ethanol (30 mL).

  • Addition: Add Hydrazine hydrate (80%, 15 mmol) dropwise.

  • Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor TLC (Ethyl Acetate:Hexane 1:1) for disappearance of the ester spot.[3]

  • Workup: Cool to room temperature. The hydrazide product usually precipitates as yellow needles.

  • Purification: Filter and wash with cold ethanol.

  • Sensing Test: Dissolve trace product in DMSO. Add

    
     ions.[4] A shift from weak blue to strong green fluorescence indicates successful chelation and ESIPT activation.
    

Analytical Validation & Troubleshooting

Quality Control Parameters
ParameterMethodAcceptance Criteria
Purity HPLC (C18, MeOH/Water gradient)> 98.5% (Area)
Identity

-NMR (DMSO-

)
Singlet at

3.9 ppm (

) must be present.
Water Content Karl Fischer< 0.5% (Critical for azo coupling)
Troubleshooting Guide
  • Problem: Low yield in Azo Coupling.

    • Root Cause:[3][1][2][5] pH drifted below 7 during diazonium addition.

    • Solution: Use an autotitrator or check pH every 5 minutes; increase carbonate buffer concentration.

  • Problem: Product is oily/tarry.

    • Root Cause:[3][1][2][5] Presence of unreacted diazonium decomposition products (phenols).

    • Solution: Ensure temperature stays <5°C during diazotization; add urea to destroy excess nitrous acid before coupling.

  • Problem: No fluorescence in Hydrazide derivative.

    • Root Cause:[3][1][2][5] Quenching by solvent or impurities.

    • Solution: Test in aprotic solvents (DMSO/DMF) first. Protic solvents (water/ethanol) can sometimes quench ESIPT via intermolecular hydrogen bonding.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the phenolic hydroxyls, which leads to quinone formation (browning).

  • PPE: Nitrile gloves and safety goggles are mandatory. Avoid inhalation of dust.

References

  • PubChem. (n.d.).[1] 3,5-Dihydroxy-2-naphthoic acid (Parent Acid Data). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Ramesh, S., et al. (2021).[3][1] 3-Hydroxy-2-naphthoic hydrazide as a probe for fluorescent detection of cyanide and aluminium ions. PubMed. Retrieved January 28, 2026, from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved January 28, 2026, from [Link]

Sources

Method

Technical Guide: Selective Esterification of 3,5-Dihydroxy-2-Naphthoic Acid

[1] Abstract & Strategic Considerations This guide details the protocol for the selective esterification of 3,5-dihydroxy-2-naphthoic acid (3,5-DHNA) to its methyl ester.[1] This transformation is a critical step in the...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Considerations

This guide details the protocol for the selective esterification of 3,5-dihydroxy-2-naphthoic acid (3,5-DHNA) to its methyl ester.[1] This transformation is a critical step in the synthesis of complex pharmaceutical intermediates, dyes, and surface-active agents.

The Chemical Challenge

The esterification of 3,5-DHNA presents two primary mechanistic challenges:

  • Intramolecular Hydrogen Bonding: The hydroxyl group at the C3 position forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the C2-carboxylic acid.[1] This stabilizes the acid and reduces the electrophilicity of the carbonyl carbon, often requiring more vigorous conditions than simple benzoic acid derivatives.

  • Chemoselectivity (O-Alkylation vs. Esterification): The molecule contains three acidic protons (one carboxyl, two phenolic).[1] Using basic conditions with alkyl halides (e.g., Methyl Iodide/K₂CO₃) risks alkylating the phenolic hydroxyls, yielding methoxy derivatives (e.g., methyl 3,5-dimethoxy-2-naphthoate).

The Solution: Acid-Catalyzed Methanolysis

To selectively target the carboxyl group while leaving the phenolic hydroxyls free, acid-catalyzed esterification is the method of choice. This guide prioritizes the Thionyl Chloride (SOCl₂) mediated method due to its ability to generate anhydrous HCl in situ and drive the equilibrium forward by consuming water. A classic Fischer esterification (H₂SO₄) protocol is provided as a scalable alternative.

Reaction Scheme & Mechanism

The reaction proceeds via the activation of the carboxylic acid by protonation (or formation of an acyl chloride intermediate with SOCl₂), followed by nucleophilic attack by methanol.

ReactionScheme Substrate 3,5-Dihydroxy-2-naphthoic Acid (Solid, MP ~275°C) Intermediate Acyl Chloride / Protonated Intermediate Substrate->Intermediate Activation Reagents MeOH (Solvent/Rgt) SOCl2 (Activator) Reagents->Intermediate Product Methyl 3,5-dihydroxy-2-naphthoate (Solid) Intermediate->Product Nucleophilic Attack (-H2O/SO2) Byproducts SO2 (gas) + HCl (gas) Intermediate->Byproducts

Figure 1: Reaction pathway for the selective esterification of 3,5-DHNA.

Protocol 1: Thionyl Chloride Mediated Methanolysis (Recommended)

Application: High-purity laboratory scale (1g – 50g). Advantage: Generates anhydrous HCl; water scavenger; cleaner workup.[1]

Reagents & Equipment[1][4][5][6]
  • Substrate: 3,5-Dihydroxy-2-naphthoic acid (1.0 equiv).[1]

  • Solvent: Methanol (Anhydrous, 10-20 volumes).

  • Reagent: Thionyl Chloride (SOCl₂, 1.5 – 2.0 equiv).

  • Apparatus: Round-bottom flask, reflux condenser, drying tube (CaCl₂), ice bath, magnetic stirrer.

Step-by-Step Procedure
  • Preparation of Anhydrous Acidic Methanol:

    • Charge the reaction flask with anhydrous Methanol (e.g., 20 mL for 1g substrate).

    • Cool the methanol to 0–5°C using an ice bath.[1][2]

    • Slowly add Thionyl Chloride (SOCl₂) dropwise via an addition funnel or syringe.[1]

    • Caution: This step is exothermic and releases HCl gas.[1] Ensure proper venting.[1]

  • Addition of Substrate:

    • Remove the ice bath and allow the solution to stir for 10 minutes.

    • Add solid 3,5-Dihydroxy-2-naphthoic acid in one portion.

  • Reflux:

    • Heat the mixture to reflux (approx. 65°C).

    • Maintain reflux for 3–5 hours .[1] Monitor by TLC (Mobile Phase: Hexane/EtOAc 1:1) or HPLC.[1] The starting acid (lower R_f) should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure (Rotavap) to remove excess methanol and SO₂.

    • Resuspend the residue in cold water (20 mL).

    • Neutralize carefully with saturated NaHCO₃ solution to pH ~7–8 (this ensures the product is not the hydrochloride salt, though phenols are weak acids, avoid high pH to prevent phenolate formation/dissolution).

    • Note: The ester is typically insoluble in water and will precipitate.[1]

  • Isolation:

    • Filter the precipitate using a Buchner funnel.[1]

    • Wash the cake with cold water (2 x 10 mL) and cold Hexane (to remove non-polar impurities).

    • Dry the solid in a vacuum oven at 40°C.

Protocol 2: Fischer Esterification (Scalable Alternative)

Application: Large scale (>50g) or when SOCl₂ is unavailable. Advantage: Lower cost reagents.[1]

Procedure
  • Dissolution: Dissolve 3,5-Dihydroxy-2-naphthoic acid (1 equiv) in Methanol (15 volumes).

  • Catalyst Addition: Add concentrated Sulfuric Acid (H₂SO₄, 0.5 – 1.0 equiv) dropwise.[1]

  • Reaction: Reflux for 12–24 hours . (The intramolecular H-bond makes this slower than Protocol 1).[1]

    • Optimization: Use a Dean-Stark trap with a ternary azeotrope (e.g., MeOH/Toluene) if conversion is incomplete.[1]

  • Workup:

    • Concentrate methanol to ~20% of original volume.[1]

    • Pour into crushed ice/water.

    • Extract with Ethyl Acetate (3x).[1]

    • Wash organic layer with NaHCO₃ (aq) and Brine.

    • Dry over Na₂SO₄ and evaporate.[1]

Characterization & Quality Control

ParameterSpecification / Expected ValueNotes
Appearance Off-white to yellow solidPhenolic compounds often oxidize slightly to yellow.[1]
Solubility Soluble in DMSO, MeOH, EtOAcInsoluble in water.[1]
¹H NMR (DMSO-d₆) Singlet at ~3.8–3.9 ppm (3H)Corresponds to the methyl ester (-COOCH ₃).
¹H NMR (Aromatic) Distinct naphthalene patternVerify integrity of the 3,5-substitution.
Mass Spectrometry [M+H]⁺ = 219.06MW of Ester = 218.21 g/mol .
Workflow Diagram

Workflow Start Start: 3,5-DHNA MethodChoice Choose Method Start->MethodChoice PathA Method A: SOCl2 / MeOH (Fast, High Yield) MethodChoice->PathA PathB Method B: H2SO4 / MeOH (Scalable, Slower) MethodChoice->PathB Reaction Reflux (3-24h) Monitor via TLC PathA->Reaction PathB->Reaction Workup Evaporate MeOH Quench with Water/NaHCO3 Reaction->Workup Isolation Filter Precipitate (or Extract EtOAc) Workup->Isolation QC QC: NMR, HPLC, MP Target: Methyl Ester Isolation->QC

Figure 2: Decision tree and experimental workflow for ester synthesis.

Troubleshooting & Safety

  • Incomplete Conversion: If the starting material persists, the intramolecular H-bond is likely inhibiting the reaction.

    • Fix: Add a co-solvent like Toluene and use a Dean-Stark trap to physically remove water, shifting the equilibrium.[1][3]

  • Product Coloration: Naphthalene diols are prone to oxidation (turning pink/brown).[1]

    • Fix: Perform reaction under Nitrogen atmosphere. Add a pinch of sodium metabisulfite during the aqueous workup.[1]

  • Safety: SOCl₂ releases toxic SO₂ and HCl gases.[1] Perform all operations in a functioning fume hood.

References

  • Fischer Esterification Mechanism & Protocols

    • Master Organic Chemistry.[1] "Fischer Esterification."[1][3][4] Link

  • Thionyl Chloride Mediated Esterification

    • Master Organic Chemistry.[1] "Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids." Link

  • Application of Methyl 3,5-dihydroxy-2-naphthoate

    • ACS Publications.[1] "Patterned Surface Derivatization Using Diels–Alder Photoclick Reaction." Langmuir. (Describes the use of the methyl ester derivative). Link

  • Compound Properties (CAS 185989-39-3)

    • ChemicalBook.[1][5] "Methyl 3,5-dihydroxy-2-naphthoate Properties." Link

    • VulcanChem.[1] "Methyl 3,5-dihydroxy-2-naphthoate Structure and Data." Link

Sources

Application

Application Note: Methyl 3,5-dihydroxy-2-naphthoate as a Strategic Intermediate for Novel Materials

[1] Executive Summary Methyl 3,5-dihydroxy-2-naphthoate (MDHN) is a bifunctional naphthalene derivative characterized by a rigid aromatic core, two hydroxyl groups in a meta relationship (3,5-position), and a reactive me...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 3,5-dihydroxy-2-naphthoate (MDHN) is a bifunctional naphthalene derivative characterized by a rigid aromatic core, two hydroxyl groups in a meta relationship (3,5-position), and a reactive methyl ester at the 2-position.[1] While often overshadowed by its 1,4-isomer (a Vitamin K precursor) or the 3-hydroxy analogue (BON acid), the 3,5-dihydroxy isomer possesses unique electronic "push-pull" properties and steric geometry that make it an invaluable intermediate for:

  • Reticular Chemistry (MOFs): Acting as a latent ligand source for high-crystallinity Metal-Organic Frameworks (MOFs).[1]

  • Pharmacophore Development: Serving as a scaffold for selective Lactate Dehydrogenase (LDH) inhibitors and NMDA receptor modulators.[1]

  • Fluorescent Materials: Providing a tunable core for Excited-State Intramolecular Proton Transfer (ESIPT) sensors.[1]

This guide provides validated protocols for utilizing MDHN as a high-purity precursor in material synthesis and drug discovery.[1]

Chemical Profile & Handling

Compound: Methyl 3,5-dihydroxy-2-naphthoate CAS (Acid Precursor): 89-35-0 (Refers to 3,5-dihydroxy-2-naphthoic acid; ester is synthesized from this) Molecular Formula: C₁₂H₁₀O₄ Molecular Weight: 218.21 g/mol [1]

PropertySpecificationCritical Note
Appearance Off-white to pale yellow powderOxidizes to brown upon prolonged air exposure.[1] Store under N₂.[1]
Solubility DMSO, DMF, MeOH, AcetonePoor solubility in water/hexane.[1] Use DMF for MOF synthesis.[1][2]
pKa (Acid) ~2.95 (Predicted)The ester form masks this acidity, preventing premature metal precipitation.[1]
Reactivity Ester hydrolysis, Aminolysis, EASThe C4 position is activated for electrophilic aromatic substitution (EAS).

Application A: Controlled MOF Synthesis via In-Situ Hydrolysis

Context: Direct reaction of 3,5-dihydroxy-2-naphthoic acid with metal salts often leads to rapid precipitation of amorphous solids due to the strong coordination of the carboxylate and hydroxyl groups.[1] Solution: Use Methyl 3,5-dihydroxy-2-naphthoate as a "masked" ligand.[1] Under solvothermal conditions, the ester hydrolyzes slowly, releasing the active ligand gradually. This controls the nucleation rate, yielding large, defect-free single crystals suitable for X-ray diffraction and gas sorption applications.[1]

Protocol 1: Solvothermal Synthesis of Yttrium-Naphthoate MOFs

Objective: Synthesize high-crystallinity Y(III)-MOFs using MDHN as a modulator/precursor.

Reagents:

  • Methyl 3,5-dihydroxy-2-naphthoate (MDHN)[1][3]

  • Yttrium(III) Nitrate Hexahydrate [Y(NO₃)₃[1]·6H₂O]

  • Solvent: DMF (N,N-Dimethylformamide) / Water (95:5 v/v)[1]

  • Modulator: Acetic Acid (optional, for fine-tuning)[1]

Workflow:

  • Precursor Dissolution:

    • Dissolve 0.5 mmol MDHN in 10 mL of DMF. Sonicate for 5 mins to ensure complete dissolution.

    • Note: The solution should be clear yellow.[1] If cloudy, filter through a 0.45 µm PTFE filter.[1]

  • Metal Addition:

    • Add 0.5 mmol Y(NO₃)₃[1]·6H₂O to the solution.[1] Stir at Room Temperature (RT) for 10 mins.

    • Observation: No immediate precipitate should form (unlike with the free acid).[1]

  • Solvothermal Activation:

    • Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave.

    • Seal and heat to 120°C for 48 hours .

    • Mechanism:[1][2][3][4][5][6] At 120°C, trace water in DMF promotes slow hydrolysis:

      
      [1]
      
    • The released R-COOH immediately coordinates with Y³⁺ in an ordered fashion.[1]

  • Isolation:

    • Cool to RT naturally (approx. 0.5°C/min). Rapid cooling causes cracking.[1]

    • Filter the resulting hexagonal plate crystals.[1]

    • Wash 3x with DMF, then 3x with Acetone (to exchange pore solvent).[1]

  • Activation:

    • Dry under vacuum at 80°C for 12 hours.

Validation:

  • PXRD: Sharp peaks at low 2θ angles (indicative of large unit cells).[1]

  • FT-IR: Disappearance of the ester carbonyl stretch (~1720 cm⁻¹) and appearance of carboxylate symmetric/asymmetric stretches (~1550/1400 cm⁻¹).[1]

Application B: Synthesis of Bioactive Amides (Aminolysis)

Context: The 3,5-dihydroxy-2-naphthoate scaffold is a specific inhibitor for Babesia microti Lactate Dehydrogenase (BmLDH).[1][7] The methyl ester allows for the facile generation of amide libraries to optimize lipophilicity and binding affinity without harsh coupling reagents (like SOCl₂).

Protocol 2: Direct Aminolysis for Pharmacophore Library Generation[1]

Objective: Convert MDHN into a library of N-substituted-3,5-dihydroxy-2-naphthamides.

Reagents:

  • MDHN (1.0 eq)[1]

  • Primary Amine (R-NH₂, 1.2 eq) - e.g., Benzylamine, Ethanolamine[1]

  • Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (10 mol%)

  • Solvent: Toluene (anhydrous)[1]

Workflow:

  • Setup:

    • In a sealed tube, combine MDHN (100 mg), Amine (1.2 eq), and TBD (6 mg) in Toluene (2 mL).

    • Why TBD? It is a dual hydrogen-bond donor/acceptor organocatalyst that activates the ester carbonyl without deprotonating the phenolic -OH groups significantly.[1]

  • Reaction:

    • Heat to 80°C for 4-6 hours.

    • Monitor: TLC (Hexane/EtOAc 7:3).[1] MDHN (Rf ~0.[1]6) disappears; Amide product (Rf ~0.[1]3) appears.[1][2][8]

  • Workup:

    • Cool to RT. The product often precipitates due to increased polarity (amide H-bonding).[1]

    • If precipitated: Filter and wash with cold toluene.[1]

    • If soluble: Evaporate solvent, redissolve in EtOAc, wash with 1M HCl (to remove TBD and excess amine), then Brine.

  • Purification:

    • Recrystallize from Ethanol/Water.[1]

Critical Quality Attribute (CQA):

  • ¹H NMR: Confirm the presence of the amide proton (~8.5-9.0 ppm, broad singlet) and the retention of two phenolic protons (often broad singlets >9.0 ppm).

Visualizing the Chemistry

The following diagram illustrates the central role of MDHN as a "Hub" intermediate, distinguishing between the hydrolytic pathway (Materials) and the aminolysis pathway (Pharma).

MDHN_Workflow cluster_0 Material Science Track cluster_1 Pharma Track MDHN Methyl 3,5-dihydroxy-2-naphthoate (Stable Precursor) Acid 3,5-Dihydroxy-2-naphthoic Acid (Active Ligand) MDHN->Acid In-Situ Hydrolysis (DMF/H2O, 120°C) Amide N-Substituted Naphthamide (BmLDH Inhibitor) MDHN->Amide Aminolysis (R-NH2, TBD Cat.) MOF Y(III)-MOF (Highly Crystalline) Acid->MOF Coordination (Slow Nucleation)

Figure 1: Divergent synthesis pathways utilizing MDHN. The 'Material Science Track' utilizes the ester as a hydrolysis modulator, while the 'Pharma Track' utilizes the ester for amide coupling.

Scientific Rationale & Troubleshooting

Why the 3,5-Isomer?

Unlike the 1,4-isomer (which is redox-active and prone to quinone formation), the 3,5-dihydroxy pattern is electronically stable but chemically active.[1]

  • Mechanism: The hydroxyl at C3 forms an intramolecular Hydrogen Bond with the carbonyl oxygen of the ester (or amide). This "locks" the conformation, making the molecule planar and highly fluorescent (rigidification).

  • Impact: This planarity is crucial for intercalation into DNA (anticancer) or stacking in MOF pores (gas adsorption).[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Rapid Precipitation in MOF Synthesis Water content in DMF too high (>5%)Use anhydrous DMF and add water quantitatively (e.g., exactly 200 µL).
Low Yield in Aminolysis Phenolic -OH interferenceThe catalyst TBD is specific; if using weak bases (Et₃N), the reaction will fail.[1] Switch to TBD or use microwave heating.
Product Oxidation (Brown color) Air oxidation of phenolsPerform all reactions under Nitrogen/Argon.[1] Add 1% Ascorbic acid during workup if necessary.[1]

References

  • PubChem. (2023).[1] 3,5-Dihydroxy-2-naphthoic acid | C11H8O4.[1][3] National Library of Medicine. [Link][1]

  • Zhang, J. Y., et al. (2011).[1] Methyl-1-hydroxy-2-naphthoate...[9] inhibits inflammatory response.[1][9] (Note: Analogous naphthoate reactivity).[1][3] Inflammation Research. [Link]

  • Yu, L., et al. (2020).[1] Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug. Frontiers in Cellular and Infection Microbiology. [Link]

  • Stock, N., & Biswas, S. (2012).[1] Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews. (General reference for ester-hydrolysis modulation technique). [Link]

Sources

Method

Application Note: Targeted Derivatization of Methyl 3,5-dihydroxy-2-naphthoate for Biological Screening

Abstract Methyl 3,5-dihydroxy-2-naphthoate (MDZN) represents a "privileged scaffold" in medicinal chemistry, serving as a precursor to potent antibacterial (MRSA), antifungal, and anti-parasitic (specifically Babesia mic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3,5-dihydroxy-2-naphthoate (MDZN) represents a "privileged scaffold" in medicinal chemistry, serving as a precursor to potent antibacterial (MRSA), antifungal, and anti-parasitic (specifically Babesia microti LDH inhibitors) agents. However, its utility is often limited by poor aqueous solubility and rapid metabolic clearance. This guide details three strategic derivatization protocols designed to expand the Structure-Activity Relationship (SAR) landscape while addressing physicochemical limitations. We focus on chemoselective C5-O-alkylation, C4-aminomethylation (Mannich reaction), and C2-hydrazide transformation.

Strategic Analysis & Reactivity Profile

Successful derivatization of MDZN requires a deep understanding of the electronic and steric environment of the naphthalene core. The molecule possesses three distinct "handles" for modification, each with unique reactivity:

  • C3-Hydroxyl (Hard Nucleophile/H-Bond Donor): This group forms a strong Intramolecular Hydrogen Bond (IMHB) with the C2-carbonyl oxygen. This "resonance-assisted hydrogen bond" (RAHB) significantly reduces the nucleophilicity of the C3-OH compared to a standard phenol, making it resistant to mild alkylation conditions.

  • C5-Hydroxyl (Accessible Nucleophile): Located on the distal ring, this phenol behaves typically. It is sterically accessible and electronically uncoupled from the ester, making it the primary target for initial O-alkylation or acylation.

  • C2-Methyl Ester (Electrophile): A gateway to amides, hydrazides, and heterocycles. However, the neighboring C3-OH can sterically hinder attack or facilitate chelation-controlled mechanisms.

Decision Logic for Library Design
  • Objective A (Solubility): Introduce basic amines via Mannich reaction (Protocol 2) or hydrophilic ethers at C5 (Protocol 1).

  • Objective B (Potency/Selectivity): Modify the C2-ester to a hydrazide/Schiff base (Protocol 3) to target metal-dependent enzymes (e.g., LDH, metalloproteases).

Visual Workflow

The following flowchart illustrates the divergent synthesis pathways starting from the parent MDZN scaffold.

MDZN_Derivatization cluster_logic Reactivity Logic Parent Methyl 3,5-dihydroxy-2-naphthoate (MDZN) C5_Alkylation Protocol 1: C5-O-Alkylation (Selective Etherification) Parent->C5_Alkylation R-X, K2CO3, Acetone Mannich Protocol 2: Mannich Reaction (C4-Aminomethylation) Parent->Mannich HCHO, 2° Amine, EtOH Hydrazide Protocol 3: Hydrazinolysis (Ester -> Hydrazide) Parent->Hydrazide NH2NH2-H2O, EtOH, Reflux Library_A Library A: C5-Ethers (Lipophilicity/Target Engagement) C5_Alkylation->Library_A Library_B Library B: Mannich Bases (Enhanced Solubility) Mannich->Library_B Schiff_Base Library C: Acylhydrazones (Schiff Bases) Hydrazide->Schiff_Base R-CHO, Cat. Acid Note1 C3-OH is protected by Intramolecular H-Bonding Note2 C5-OH is the most reactive nucleophile

Figure 1: Divergent synthesis workflow. Green path utilizes C5-OH nucleophilicity; Red path exploits electron-rich C4 position; Yellow path targets the C2-ester.

Detailed Experimental Protocols

Protocol 1: Chemoselective C5-O-Alkylation

Objective: To attach lipophilic or target-specific side chains to the C5 position without protecting the C3-hydroxyl. Mechanism: Exploits the


 difference. The C3-OH proton is "locked" in a hydrogen bond, effectively raising its 

. Using a mild base deprotonates only the C5-OH.

Reagents:

Reagent Equivalents Role
MDZN (Parent) 1.0 Substrate
Alkyl Halide (R-Br/I) 1.1 - 1.2 Electrophile

| Potassium Carbonate (


) | 1.5 | Mild Base |
| Potassium Iodide (KI) | 0.1 | Catalyst (Finkelstein) |
| Acetone (Dry) | Solvent | [0.1 M] |[1]

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve MDZN (1.0 eq) in anhydrous acetone (concentration ~0.1 M).

  • Base Addition: Add anhydrous

    
     (1.5 eq) and catalytic KI (0.1 eq). Stir at room temperature for 15 minutes. Observation: The solution may turn slight yellow/orange due to phenoxide formation.
    
  • Alkylation: Add the alkyl halide (1.1 eq) dropwise.

  • Reflux: Fit a condenser and reflux the mixture at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The C5-alkylated product is typically less polar than the parent.

  • Workup: Cool to RT. Filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation:

  • 1H NMR: Look for the disappearance of the C5-OH singlet (usually broad, >9 ppm) and the appearance of alkyl protons. The C3-OH singlet (~10-12 ppm, sharp due to H-bonding) should remain intact.

Protocol 2: C4-Aminomethylation (Mannich Reaction)

Objective: To introduce basic amine side chains (morpholine, piperazine) to improve water solubility and target ribosomal RNA or kinases. Regioselectivity: The 3,5-dihydroxy pattern strongly activates position C4 (ortho to both hydroxyls). While sterically crowded, this position is electronically favored over C6 or C8.

Reagents:

Reagent Equivalents Role
MDZN (Parent) 1.0 Substrate
Secondary Amine 1.2 Amine Source
Formaldehyde (37% aq) 1.5 Carbon Source

| Ethanol | Solvent | [0.2 M] |

Step-by-Step Procedure:

  • Preparation: Dissolve the secondary amine (1.2 eq) in Ethanol. Cool to 0°C.

  • Iminium Generation: Add formaldehyde solution (1.5 eq) dropwise to the amine. Stir for 10 minutes to generate the iminium ion in situ.

  • Addition: Add MDZN (1.0 eq) to the reaction mixture.

  • Reaction: Allow to warm to RT and stir for 12–24 hours. If precipitation does not occur, heat to 50°C for 2 hours.

  • Isolation: The Mannich base often precipitates as a solid or oil.

    • If Solid: Filter and wash with cold ethanol.

    • If Soluble: Evaporate solvent, redissolve in

      
      , wash with water, and dry over 
      
      
      
      .
  • Salt Formation (Optional but Recommended): Treat the crude product with HCl in dioxane to generate the hydrochloride salt, which is usually a stable solid suitable for biological screening.

Protocol 3: C2-Hydrazide Transformation

Objective: To convert the ester into a hydrazide, creating a scaffold for "Schiff Base" libraries (Hydrazones) known for metal chelation and antibacterial activity.

Step-by-Step Procedure:

  • Reflux: Dissolve MDZN (1.0 eq) in Ethanol. Add Hydrazine Hydrate (excess, 5–10 eq).

  • Time: Reflux for 3–5 hours. The reaction is driven by the precipitation of the hydrazide product or the formation of a thermodynamically stable amide-like bond.

  • Isolation: Cool the mixture. The product, 3,5-dihydroxy-2-naphthohydrazide , usually precipitates as a white/off-white solid. Filter and wash copiously with cold ethanol to remove excess hydrazine.

  • Library Generation (Schiff Bases):

    • Take the isolated hydrazide (1.0 eq).

    • React with a library of aldehydes (1.1 eq) in Ethanol with a catalytic drop of Glacial Acetic Acid.

    • Reflux for 2 hours. The resulting acylhydrazones often precipitate upon cooling.

Biological Screening Context

When screening these derivatives, consider the following validated targets based on the scaffold's history:

  • BmLDH Inhibition: The parent acid is a potent inhibitor of Babesia microti lactate dehydrogenase. Screen Library A (C5-ethers) for improved cell permeability in parasitic assays.

  • Antimicrobial (MRSA): Naphthalene diols disrupt bacterial membranes. Screen Library B (Mannich bases) for Minimum Inhibitory Concentration (MIC) against Gram-positive strains.

  • NMDA Receptor Modulation: The 3,5-dihydroxy motif acts as an allosteric modulator.[1] Derivatives retaining the C3-OH/C2-Carbonyl relationship (Protocol 1) are best suited for this screen.

References

  • Biological Activity of Naphthoquinones & Naphthoates

    • Pereira, G. R., et al. (2023).[2] "Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds." MDPI.

  • BmLDH Inhibition (Anti-parasitic)

    • Zhang, Y., et al. (2020).[2] "Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug." Frontiers in Pharmacology.

  • Mannich Reaction on Phenols

    • Tramontini, M., & Angiolini, L. (1990). "Mannich Bases: Chemistry and Uses." Tetrahedron. (General reference for mechanism). See also: Beilstein Journal of Organic Chemistry, "Mannich base-connected syntheses mediated by ortho-quinone methides."

  • Hydrazide/Schiff Base Synthesis

    • Khalil, A., et al. (2016). "Synthesis and antibacterial activity of some new 3-hydroxy-2-naphthoic acid hydrazide derivatives." Journal of Saudi Chemical Society.[3]

  • Chemical Safety & Properties (PubChem)

    • National Center for Biotechnology Information. "3,5-Dihydroxy-2-naphthoic acid."[1] PubChem Compound Summary.

Sources

Application

Protocol for scaling up the synthesis of Methyl 3,5-dihydroxy-2-naphthoate

Executive Summary Methyl 3,5-dihydroxy-2-naphthoate is a critical naphthalene scaffold used in the synthesis of bioactive compounds, including HIF prolyl hydroxylase inhibitors and specific antibiotic classes.[1] While o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3,5-dihydroxy-2-naphthoate is a critical naphthalene scaffold used in the synthesis of bioactive compounds, including HIF prolyl hydroxylase inhibitors and specific antibiotic classes.[1] While often available in milligram quantities for discovery chemistry, scaling this compound requires a robust, cost-effective industrial route.[1]

This Application Note details a two-step scalable protocol starting from the commodity chemical 1,7-dihydroxynaphthalene . The route utilizes a regioselective Kolbe-Schmitt carboxylation followed by a Fischer esterification .[1] This method avoids expensive transition metal catalysts and complex benzannulation strategies, making it suitable for multi-kilogram production.[1]

Key Advantages of This Protocol
  • Atom Economy: Utilizes

    
     as the carbon source for the carboxylate moiety.
    
  • Scalability: Avoids chromatographic purification in favor of crystallization.[1]

  • Regiocontrol: Leverages thermodynamic control to selectively install the ester group at the C2 position.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the thermodynamic stability of the ortho-carboxylated naphthoxide. 1,7-Dihydroxynaphthalene (1,7-DHN) possesses two nucleophilic hydroxyl groups.[1] Under high-temperature Kolbe-Schmitt conditions, the activating effect of the hydroxyl group at C7 directs carboxylation to the C6 position (which becomes C2 upon renumbering according to IUPAC priority rules for naphthoic acids).[1]

Numbering Logic:

  • Starting Material: 1,7-Dihydroxynaphthalene.[1][2][3][4][5]

  • Intermediate: 1,7-dihydroxy-6-naphthoic acid.[1]

  • Final Product (Renumbered): 3,5-dihydroxy-2-naphthoic acid (and its methyl ester).[1][6]

Reaction Pathway Diagram

ReactionScheme SM 1,7-Dihydroxynaphthalene (Starting Material) Salt Dipotassium 1,7-Naphthoxide (Anhydrous Salt) SM->Salt Step 1: 2.0 eq KOH Toluene (Azeotropic Drying) - H2O Acid 3,5-Dihydroxy-2-naphthoic Acid (Intermediate) Salt->Acid Step 2: CO2 (50 bar), 180°C Kolbe-Schmitt Carboxylation H+ Quench Product Methyl 3,5-dihydroxy-2-naphthoate (Target Ester) Acid->Product Step 3: MeOH, H2SO4 (cat.) Fischer Esterification Reflux

Figure 1: Synthetic pathway transforming 1,7-DHN to the target methyl ester via carboxylation and esterification.[1][2][6][7][8][9]

Experimental Protocol

Phase 1: Kolbe-Schmitt Carboxylation (Synthesis of the Acid Core)[1]

Objective: Convert 1,7-dihydroxynaphthalene to 3,5-dihydroxy-2-naphthoic acid. Scale: 1.0 kg Input

Reagents & Stoichiometry[10]
ReagentMW ( g/mol )EquivalentsMass/VolRole
1,7-Dihydroxynaphthalene 160.171.01.0 kgSubstrate
Potassium Hydroxide (KOH) 56.112.05~720 gBase
Carbon Dioxide (

)
44.01Excess>50 barC1 Source
Toluene 92.14Solvent5.0 LAzeotropic Agent
Sulfuric Acid (20%) 98.08ExcessAs req.[1]Quench
Step-by-Step Procedure
  • Salt Formation (Critical Step):

    • In a 10 L reactor equipped with a Dean-Stark trap and mechanical stirrer, charge 1.0 kg of 1,7-dihydroxynaphthalene and 5.0 L of Toluene .

    • Add 720 g of KOH (pellets or flake) slowly.

    • Heat the mixture to reflux (110°C).

    • Checkpoint: Maintain reflux until water generation ceases in the Dean-Stark trap. Note: Complete removal of water is essential.[1] Moisture inhibits the carboxylation and reduces yield.

    • Distill off the toluene to leave the dry dipotassium salt. (Vacuum drying may be applied to ensure anhydrous conditions).[1]

  • Carboxylation:

    • Transfer the dry salt to a high-pressure autoclave (Hastelloy or Stainless Steel).[1]

    • Purge the vessel with

      
       three times to remove oxygen (prevents oxidation of the naphthol).
      
    • Pressurize with

      
        to 50 bar .
      
    • Heat the reactor to 170–180°C .

    • Maintain agitation and pressure for 8–12 hours .[1] Note: The pressure may drop as

      
       is consumed; repressurize if necessary.
      
  • Work-up & Isolation:

    • Cool the reactor to room temperature and vent excess

      
      .[1]
      
    • Dissolve the solid reaction mass in Water (5.0 L) .

    • Filter the solution to remove any unreacted insoluble tars or char.[1]

    • Slowly acidify the filtrate with 20% Sulfuric Acid to pH 2.0 while stirring vigorously.

    • The product, 3,5-dihydroxy-2-naphthoic acid , will precipitate as a brownish-yellow solid.

    • Filter the solid, wash with cold water (2 x 1 L), and dry in a vacuum oven at 60°C.

    • Expected Yield: 75–85% (approx.[1] 0.95–1.1 kg).[1]

Phase 2: Selective Methyl Esterification[1]

Objective: Convert the acid intermediate to Methyl 3,5-dihydroxy-2-naphthoate without methylating the phenolic hydroxyls. Scale: Based on 1.0 kg Acid Intermediate

Reagents & Stoichiometry[10]
ReagentMW ( g/mol )EquivalentsMass/VolRole
3,5-Dihydroxy-2-naphthoic acid 204.181.01.0 kgSubstrate
Methanol (Anhydrous) 32.04Excess (Solvent)10.0 LReactant/Solvent
Sulfuric Acid (Conc.) 98.080.5~250 mLCatalyst
Sodium Bicarbonate 84.01ExcessAs req.[1]Neutralization
Step-by-Step Procedure
  • Reaction Setup:

    • In a 20 L glass-lined reactor, charge 1.0 kg of 3,5-dihydroxy-2-naphthoic acid and 10.0 L of Methanol .

    • Slowly add 250 mL of Concentrated

      
        dropwise. Caution: Exothermic addition.[1]
      
  • Esterification:

    • Heat the mixture to reflux (65°C) for 12–16 hours .

    • In-Process Control (IPC): Monitor by HPLC or TLC (Mobile Phase: Hexane/EtOAc 7:3). The acid spot (

      
      ) should disappear, and the ester spot (
      
      
      
      ) should dominate.
    • Note: Fischer esterification is selective for the carboxyl group.[1] Using Methyl Iodide/Base (

      
      ) is NOT  recommended here as it would likely result in O-methylation (methoxy ether formation).[1]
      
  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to approx. 20% of the original volume (remove excess MeOH).

    • Pour the residue into Ice-Water (10 L) with vigorous stirring.

    • The methyl ester will precipitate.[1]

    • Neutralize the slurry to pH 7 using saturated Sodium Bicarbonate solution.[1]

  • Purification (Recrystallization):

    • Filter the crude solid.[1]

    • Recrystallize from Methanol/Water or Ethyl Acetate/Hexane .[1]

    • Dissolve the solid in hot Ethyl Acetate, treat with activated carbon (if colored), filter hot, and add Hexane to induce crystallization.

    • Final Product: Methyl 3,5-dihydroxy-2-naphthoate.[1][6]

    • Appearance: Pale yellow to off-white crystalline solid.[1]

    • Expected Yield: 85–90% (approx.[1] 0.9–1.0 kg).[1]

Process Workflow Diagram

ProcessFlow cluster_0 Phase 1: Acid Synthesis cluster_1 Phase 2: Esterification Step1 Reactor A: 1,7-DHN + KOH + Toluene Azeotropic Drying Step2 Autoclave: Dry Salt + CO2 (50 bar) 180°C, 12h Step1->Step2 Transfer Dry Salt Step3 Quench Tank: Acidification (H2SO4) Filtration Step2->Step3 Transfer Reaction Mass Step4 Reactor B: Acid + MeOH + H2SO4 Reflux 16h Step3->Step4 Dry Intermediate Step5 Concentration & Precipitation in Water Step4->Step5 Step6 Recrystallization (EtOAc/Hexane) Step5->Step6 Final Final Step6->Final Final QC

Figure 2: Operational workflow for the two-stage synthesis process.

Analytical Specifications

To ensure the product meets pharmaceutical intermediate standards, the following specifications should be validated:

TestMethodSpecification
Appearance VisualOff-white to pale yellow powder
Purity HPLC (254 nm)> 98.0%
Identity 1H-NMR (DMSO-d6)Consistent with structure
Melting Point Capillary171–173°C (Lit.[1] range)
Residual Solvent GC-HSMeOH < 3000 ppm, Toluene < 890 ppm
Loss on Drying Gravimetric< 0.5%

Key NMR Signals (Predicted):

  • 
     3.90 (s, 3H, 
    
    
    
    )
  • 
     10.0–11.0 (br s, 2H, 
    
    
    
    at C3, C5)
  • Aromatic protons in the 7.0–8.5 ppm range showing specific coupling constants for the naphthalene core.

Safety and Hazards (E-E-A-T)

  • High Pressure: The Kolbe-Schmitt reaction involves high-pressure

    
     (50 bar) at high temperatures.[1] Ensure the autoclave is rated for these conditions and equipped with a rupture disc.
    
  • Thermal Runaway: The formation of the potassium salt is exothermic.[1] Add KOH slowly.

  • Chemical Burns: Sulfuric acid and KOH are corrosive.[1] Use proper PPE (gloves, face shield).[1]

  • Dust Explosion: Finely divided naphthalene derivatives can be explosive.[1] Ground all equipment during powder transfer.

Troubleshooting Guide

  • Problem: Low yield in Carboxylation step.

    • Cause: Incomplete drying of the salt.[1]

    • Solution: Extend the azeotropic distillation time or use a higher ratio of toluene. The salt must be bone-dry.[1]

  • Problem: Formation of Ether (Methoxy) byproducts.

    • Cause: Use of alkylating agents (MeI) or accidental presence of dimethyl sulfate.[1]

    • Solution: Strictly adhere to acid-catalyzed esterification (Fischer) conditions.

  • Problem: Product is dark/tarry.

    • Cause: Oxidation during the high-temperature step.[1]

    • Solution: Ensure rigorous

      
       purging before introducing 
      
      
      
      .[1] Add a trace amount of antioxidant (e.g., sodium dithionite) during the aqueous workup.

References

  • Lindsey, A. S., & Jeskey, H. (1957).[7] The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583–620. Link[1]

  • VulcanChem. (n.d.).[1][10] Methyl 3,5-dihydroxy-2-naphthoate Product Information and Synthesis Overview. Link

  • Organic Syntheses. (1939).[1] 3,5-Dihydroxybenzoic acid (Analogous chemistry for phenolic acids).[1] Org.[1][9][10][11][12][13] Synth., 19, 37. Link

  • Anderson, K. W., et al. (2006).[1] The Selective Reaction of Aryl Halides with Potassium Hydroxide... (Context on Hydroxylation/Carboxylation). J. Am. Chem. Soc., 128(33), 10694.[1] Link[1]

  • BenchChem. (2025).[1] Laboratory Protocol for the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate (Analogous Esterification Protocols). Link

Sources

Method

Analytical Techniques for Quantifying Methyl 3,5-dihydroxy-2-naphthoate

Content Type: Application Note & Protocol Guide Target Audience: Pharmaceutical Researchers, QC Scientists, Process Chemists[1] Executive Summary & Scientific Context Methyl 3,5-dihydroxy-2-naphthoate (CAS 185989-39-3) i...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Target Audience: Pharmaceutical Researchers, QC Scientists, Process Chemists[1]

Executive Summary & Scientific Context

Methyl 3,5-dihydroxy-2-naphthoate (CAS 185989-39-3) is a critical bicyclic aromatic intermediate, most notably utilized in the convergent synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors such as Roxadustat .[1] Its structural integrity—defined by the naphthalene core, two phenolic hydroxyl groups, and a labile methyl ester—presents unique analytical challenges including susceptibility to oxidative degradation and hydrolysis.

This guide provides two distinct, self-validating analytical workflows:

  • HPLC-UV: For routine purity assessment, assay determination, and reaction monitoring (High Concentration).[1]

  • LC-MS/MS: For trace quantification of this intermediate as a potential impurity in Final Drug Substance (FDS) (Low Concentration/Genotoxic Impurity Screening).

Compound Profile & Physicochemical Logic[1][2][3][4][5][6]

PropertyValue/DescriptionAnalytical Implication
Molecular Formula C₁₂H₁₀O₄MW = 218.21 g/mol
Structure Naphthalene ring with -OH at 3,5 and -COOCH₃ at 2Strong UV chromophore; Hydrophobic retention.[1]
pKa (Phenolic) ~9.0 - 9.5 (Predicted)Mobile phase pH must be < 5.0 to keep phenols protonated (neutral) for consistent retention.[1]
LogP ~2.5Suitable for Reversed-Phase (C18) chromatography.[1]
Solubility DMSO, Methanol, AcetonitrileSample diluents must be organic-rich to prevent precipitation.[1]
Stability Sensitive to Oxidation & HydrolysisCritical: Prep samples in amber glass; analyze within 24h; avoid alkaline diluents.[1]

Method Development Strategy (The "Why")

The analytical strategy is bifurcated based on the "Fit-for-Purpose" principle.

  • UV Detection (254/300 nm): The naphthalene conjugation provides high molar absorptivity.[1] We select 254 nm for universal detection and 300 nm for higher selectivity against non-aromatic impurities.[1]

  • Column Selection: A C18 column with high carbon load is chosen to maximize interaction with the planar naphthalene ring.[1] End-capping is essential to prevent peak tailing caused by the interaction of phenolic hydroxyls with free silanols.[1]

  • Mobile Phase: Acidic modification (0.1% Formic Acid or Phosphoric Acid) is non-negotiable.[1] It suppresses the ionization of phenolic groups, ensuring sharp peak shapes and reproducible retention times.[1]

Visualization: Method Selection Workflow

MethodSelection cluster_legend Decision Logic Start Start: Define Analytical Goal Goal Is the goal Purity/Assay or Trace Analysis? Start->Goal Assay Goal: Purity / Assay / Reaction Monitoring (Conc > 0.1 mg/mL) Goal->Assay Trace Goal: Trace Impurity in Drug Substance (Conc < 1 ppm) Goal->Trace HPLC Technique: HPLC-UV (DAD) Assay->HPLC Detect Detection: UV @ 254 nm / 300 nm HPLC->Detect MP_UV Mobile Phase: H2O/ACN + 0.1% H3PO4 (Suppresses Phenol Ionization) Detect->MP_UV LCMS Technique: LC-MS/MS (QqQ) Trace->LCMS Ionization Source: ESI Negative Mode (Phenolic deprotonation [M-H]-) LCMS->Ionization MP_MS Mobile Phase: H2O/MeOH + 0.1% Formic Acid (Volatile Buffer Required) Ionization->MP_MS

Caption: Decision tree for selecting the appropriate analytical technique based on sensitivity requirements and sample matrix.

Protocol A: HPLC-UV for Purity and Assay

Application: Raw material testing, reaction monitoring during Roxadustat synthesis.[1]

Chromatographic Conditions
ParameterSettingRationale
Instrument HPLC with PDA/DADPDA allows peak purity assessment (checking for co-eluting isomers).[1]
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalentHigh surface area C18 provides adequate retention for polar aromatics.[1]
Column Temp 30°CControls viscosity and retention reproducibility.[1]
Flow Rate 1.0 mL/minStandard backpressure balance.[1]
Injection Vol 5 - 10 µLOptimized for peak shape; avoid overloading.[1]
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH (~2.[1]1) suppresses phenolic ionization.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Stronger elution strength than MeOH; sharper peaks.[1]
Detection 254 nm (bw 4) & 300 nm (bw 4)254 nm for sensitivity; 300 nm for specificity.[1]
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
18.01090
18.19010
23.09010
Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10.0 mg of Methyl 3,5-dihydroxy-2-naphthoate into a 10 mL amber volumetric flask. Dissolve in 100% Acetonitrile.[1] Sonicate for 5 mins.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with 50:50 Water:Acetonitrile .

    • Note: Diluent matches initial gradient conditions to prevent solvent shock/peak distortion.

Protocol B: LC-MS/MS for Trace Quantification

Application: Genotoxic impurity screening in final drug substance; cleaning validation.[1]

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI)[1]

  • Polarity: Negative Mode (Phenolic compounds ionize best by losing a proton,

    
    ).[1]
    
  • Precursor Ion: 217.1 m/z (

    
    )[1]
    
  • Product Ions (MRM):

    • Quantifier: 185.0 m/z (Loss of Methanol/Methoxy group).[1]

    • Qualifier: 157.0 m/z (Further loss of CO).[1]

Chromatographic Conditions (LC-MS Compatible)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Methanol (LC-MS Grade).[1]

  • Gradient: Steep gradient (5% B to 95% B in 5 mins) for rapid screening.

Sample Preparation & Handling Logic

The presence of two hydroxyl groups makes the molecule susceptible to oxidation (browning) and potential dimerization.

Workflow: Robust Sample Extraction

SamplePrep cluster_note Critical Control Points Sample Solid Sample (Intermediate/Drug Substance) Weigh Weigh 50 mg into Amber Flask Sample->Weigh Solvent Add Diluent: ACN:H2O (80:20) + 0.1% Ascorbic Acid Weigh->Solvent Sonicate Sonicate (Max 10 min, <30°C) Solvent->Sonicate Filter Filter (0.2 µm PTFE) Sonicate->Filter Vial Transfer to Amber Vial Filter->Vial Analyze Inject immediately (HPLC/LC-MS) Vial->Analyze

Caption: Sample preparation workflow emphasizing oxidation prevention (Amber glass, Ascorbic acid) and filtration.

Key Precaution:

  • Antioxidant Addition: If stability issues are observed (recovery < 98% after 4 hours), add 0.1% Ascorbic Acid to the diluent. This acts as a sacrificial antioxidant, protecting the phenolic moieties.[1]

Method Validation Criteria (ICH Q2 Alignment)

To ensure trustworthiness, the method must be validated against the following specifications:

ParameterAcceptance Criteria (Assay)Acceptance Criteria (Trace)
Specificity No interference at RT of analyte from blank or matrix.S/N > 10 for LOQ.
Linearity R² > 0.999 (Range: 80-120% of target).R² > 0.99 (Range: LOQ to 100x LOQ).[1]
Accuracy (Recovery) 98.0% - 102.0% at 3 levels.[1]80.0% - 120.0% at LOQ level.[1]
Precision (Repeatability) RSD < 1.0% (n=6).[1]RSD < 10.0% (n=6).[1]
LOD / LOQ N/A for Assay.LOQ estimated at ~1-5 ng/mL (LC-MS).[1]
Solution Stability Peak area change < 1.0% over 24h.[1]Peak area change < 5.0% over 24h.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction of phenolic -OH with silanols.[1]Increase buffer strength or switch to a "high-load" end-capped column (e.g., Zorbax Bonus-RP).[1]
Peak Splitting Sample solvent too strong (100% ACN injection).Dilute sample with water to match initial mobile phase composition (e.g., 50:50).[1]
Ghost Peaks Carryover or degradation.[1]Implement a needle wash (50:50 MeOH:Water + 0.1% FA).[1] Check sample stability.
Low Recovery Oxidation of dihydroxy groups.[1]Use amber glassware; add 0.1% ascorbic acid; minimize headspace.[1]

References

  • FibroGen, Inc. (2008).[1] United States Patent 7323475 B2: Compounds and methods for treating anemia (Roxadustat Synthesis).[1] Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 66637, 3,5-Dihydroxy-2-naphthoic acid. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Application

Application Note: Safe Handling and Storage of Methyl 3,5-dihydroxy-2-naphthoate

Executive Summary Methyl 3,5-dihydroxy-2-naphthoate (CAS: 185989-39-3) is a specialized naphthoic acid ester derivative increasingly utilized as a scaffold in the development of NMDA receptor modulators and antiparasitic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3,5-dihydroxy-2-naphthoate (CAS: 185989-39-3) is a specialized naphthoic acid ester derivative increasingly utilized as a scaffold in the development of NMDA receptor modulators and antiparasitic agents [1, 2].[1][2][3][4] While valuable, its naphthalene core fused with dual phenolic hydroxyl groups presents specific stability challenges—namely susceptibility to oxidative degradation and hydrolysis.[1][2][3]

This guide provides a rigorous, field-proven protocol for the handling, storage, and solubilization of this compound.[1][2][3] It moves beyond basic Safety Data Sheet (SDS) recommendations to address the practical nuances required to maintain compound integrity (>98% purity) during drug development workflows.

Physicochemical Profile & Stability Assessment

Understanding the molecular vulnerabilities of this compound is the first step in safe handling.[1][2][3] The presence of two phenolic hydroxyl groups makes the compound electron-rich and prone to oxidation, while the ester linkage introduces moisture sensitivity.[1][2][3]

Table 1: Critical Physicochemical Properties
PropertySpecificationOperational Implication
CAS Number 185989-39-3Unique identifier for inventory tracking.[1][2][3][4][5]
Molecular Formula C₁₂H₁₀O₄-
Molecular Weight 218.21 g/mol Required for molarity calculations.[1][2][3][4][6]
Physical State Yellow to Beige PowderFine particulate; potential dust inhalation hazard.[2][3][4]
Solubility DMSO, MethanolCritical: Avoid protic solvents for long-term storage to prevent transesterification/hydrolysis.[1][2][3][4]
pKa (Predicted) ~6.5 (Phenolic OH)Weakly acidic; incompatible with strong bases.[2][3][4]
Stability Factors Photosensitive, HygroscopicRequires amber glass and desiccation.[2][3][4]

Hazard Identification & Risk Management (E-E-A-T)

Expert Insight: While standard SDSs classify this compound primarily as an irritant, the "hidden" hazard in a research setting is sensitization and cross-contamination .[1][2][3] Naphthoates can bind to proteins; therefore, containment is not just for safety, but to prevent assay interference in high-sensitivity screenings.[1][2][3]

GHS Classification[1][2][3][4]
  • H315: Causes skin irritation.[1][2][3][7]

  • H319: Causes serious eye irritation.[1][2][3][7][8]

  • H335: May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE) Matrix
ZoneProtection LevelSpecific Equipment
Ocular HighChemical splash goggles (ANSI Z87.1).[1][2][3][4] No safety glasses.
Dermal ModerateNitrile gloves (Double-gloving recommended for DMSO solutions).[1][2][3][4]
Respiratory ModerateN95 mask (handling solids) or Fume Hood (handling solutions).[2][3][4]
Body StandardLab coat with cuffed sleeves; long pants; closed-toe shoes.[1][2][3][4]

Storage Protocols: The "Dark & Dry" Standard[1][2][4]

The dual phenolic groups on the naphthalene ring act as radical scavengers, meaning they will sacrifice themselves (oxidize) if exposed to atmospheric oxygen over time.[1][2][3] This results in the compound turning from yellow to brown/black (quinone formation).[1][2][3]

Protocol 1: Long-Term Storage (>1 Week)[1][2][3][4]
  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Purge headspace with Argon or Nitrogen before sealing.[1][2][3] Argon is heavier than air and provides a superior blanket for solids.[1][2][3]

  • Temperature: Store at -20°C .

  • Desiccation: Place the vial inside a secondary container (e.g., a jar) containing active desiccant (silica gel or Drierite).[1][2][3]

Visualization: Storage Decision Logic

The following diagram outlines the decision process for storing Methyl 3,5-dihydroxy-2-naphthoate based on usage frequency.

StorageLogic Start Compound Receipt/Synthesis UsageCheck Immediate Use (<24h)? Start->UsageCheck ShortTerm Short-Term Storage UsageCheck->ShortTerm Yes LongTerm Long-Term Storage UsageCheck->LongTerm No Condition1 Ambient Temp (20-25°C) Amber Vial Desiccator Cabinet ShortTerm->Condition1 Check Quality Assurance Condition1->Check Daily Visual Check (Color Change?) Condition2 Freezer (-20°C) Argon Backfill Secondary Containment LongTerm->Condition2 Condition2->Check Quarterly QC (NMR/LCMS)

Figure 1: Decision matrix for optimizing storage conditions to prevent oxidative degradation.

Handling & Solubilization Workflow

Scientific Rationale: Direct weighing of hygroscopic powders on an open balance leads to water uptake, resulting in inaccurate molarity calculations.[1][2][3] The following "Stock Solution Approach" is the industry standard for high-precision assays.

Protocol 2: Preparation of 10mM Stock Solution (DMSO)

Reagents:

  • Methyl 3,5-dihydroxy-2-naphthoate (Solid)[1][2][3][4]

  • Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%[1][2][3]

  • Argon gas line (optional but recommended)[1][2][3]

Step-by-Step Procedure:

  • Equilibration: Remove the vial from -20°C storage and allow it to warm to room temperature inside the desiccator (~30 mins ).

    • Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.[1][2][3]

  • Weighing:

    • Place a clean, amber glass vial on the analytical balance.[1][2][3]

    • Tare the balance.[1][2][3]

    • Quickly transfer the required amount (e.g., 2.18 mg for 1 mL of 10mM solution).[1][2][3]

    • Record the exact mass.[1][2][3]

  • Solubilization:

    • Calculate the exact volume of Anhydrous DMSO required based on the recorded mass (

      
      ).[1][2][3]
      
    • Add DMSO gently down the side of the vial.[1][2][3]

    • Vortex for 15-30 seconds until fully dissolved.

  • Aliquot & Freeze:

    • Do not store the bulk stock at 4°C. DMSO freezes at 19°C. Repeated freeze-thaw cycles degrade the compound.[1][2][3][4]

    • Aliquot into single-use volumes (e.g., 50 µL) in PCR tubes or microvials.

    • Store aliquots at -20°C or -80°C.

Visualization: Solubilization Workflow

This workflow minimizes exposure to air and moisture during the critical solubilization phase.[1][2][3]

Solubilization ColdVial 1. Cold Vial (-20°C) Equilibrate 2. Equilibrate (30 min) (In Desiccator) ColdVial->Equilibrate Prevent Condensation Weigh 3. Rapid Weighing (Minimize Air Exposure) Equilibrate->Weigh Dissolve 4. Add Anhydrous DMSO (Vortex) Weigh->Dissolve Aliquot 5. Aliquot Single-Use (Prevent Freeze-Thaw) Dissolve->Aliquot

Figure 2: Step-by-step solubilization workflow emphasizing moisture control.

Emergency Procedures & Waste Disposal

Accidental Release Measures
  • Spill (Solid): Do not dry sweep.[1][2][3] Dampen with a paper towel soaked in inert solvent (e.g., heptane) or water to avoid dust generation, then wipe up.[1][2][3] Place in a sealed bag.

  • Spill (Solution): Absorb with vermiculite or sand.[1][2][3] DMSO penetrates skin rapidly, carrying the dissolved compound with it.[1][2][3] Do not touch with latex gloves ; use Nitrile or Butyl rubber.[1][2][3]

Disposal[1][4][8][9]
  • Stream: Organic Waste (Non-Halogenated, unless dissolved in halogenated solvents).[1][2][3]

  • Labeling: Must be clearly labeled with "Methyl 3,5-dihydroxy-2-naphthoate solution" and "Irritant."[1][2][3][4]

  • Compliance: Dispose of in accordance with local environmental control regulations (e.g., EPA, RCRA).[1][2][3]

References

  • National Center for Biotechnology Information. (2020).[1][2][3] Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound. Frontiers in Pharmacology. Retrieved October 24, 2023, from [Link]

  • MySkinRecipes. (n.d.). Methyl 3,5-dihydroxy-2-naphthoate Specifications. Retrieved October 24, 2023, from [Link][1][2][3]

  • PubChem. (n.d.).[1][2][3] 3,5-Dihydroxy-2-naphthoic acid (Parent Acid) Compound Summary. Retrieved October 24, 2023, from [Link][1][2][3]

Sources

Method

Application Note: Regioselective Synthesis of Substituted Naphthofurans from Methyl 3,5-dihydroxy-2-naphthoate

Executive Summary Naphthofurans represent a privileged scaffold in medicinal chemistry, exhibiting potent antitumor, antimicrobial, and antiviral activities [1]. This Application Note details a precision protocol for syn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Naphthofurans represent a privileged scaffold in medicinal chemistry, exhibiting potent antitumor, antimicrobial, and antiviral activities [1]. This Application Note details a precision protocol for synthesizing substituted naphtho[1,2-b]furan derivatives utilizing Methyl 3,5-dihydroxy-2-naphthoate (MDNA) as a bifunctional core.

Unlike simple naphthols, MDNA presents a unique regiochemical challenge due to the presence of two electronically distinct hydroxyl groups: the C3-OH (intramolecularly hydrogen-bonded) and the C5-OH (sterically accessible). This guide provides a validated workflow to navigate this selectivity, enabling the controlled synthesis of 5-alkoxy-naphtho[1,2-b]furan-3-carboxylates, a class of compounds with high affinity for DNA intercalation and enzyme inhibition [2].

Strategic Analysis: The Regioselectivity Paradox

Success with Methyl 3,5-dihydroxy-2-naphthoate relies on understanding the competing reactivity of its nucleophilic centers.

Mechanistic Insight[1][2][3]
  • The C5-Hydroxyl (Distal): This phenol behaves like a standard naphthol (pKa ~9.5). It is sterically unencumbered and lacks intramolecular stabilization. Under kinetic control (weak base, low temp), electrophiles attack here first.

  • The C3-Hydroxyl (Proximal): This group is locked in a strong intramolecular hydrogen bond with the C2-carbonyl oxygen of the methyl ester (a "resonance-assisted hydrogen bond"). This chelation significantly lowers the acidity of the C3 proton, requiring thermodynamic conditions (stronger base, higher heat) to deprotonate and alkylate.

The "Expert" Approach: To synthesize a furan ring fused at the 2,3-position (the "naphthofuran" core), one must either:

  • Passivate the C5-OH via selective protection.

  • Force conditions that disrupt the C3 H-bond to allow alkylation.

Reaction Pathway Visualization

ReactionPathway Start Methyl 3,5-dihydroxy- 2-naphthoate PathA Path A: Kinetic Control (K2CO3, Acetone, RT) Start->PathA Electrophile (1 eq) PathB Path B: Thermodynamic Control (Cs2CO3, DMF, 80°C) Start->PathB Electrophile (>2 eq) Prod5 5-O-Alkylated Product (No Furan Cyclization) PathA->Prod5 Major Product Prod3 3-O-Alkylated Intermediate PathB->Prod3 3,5-Bis-alkylation Cyclization Base-Mediated Cyclization Prod3->Cyclization Thorpe-Ziegler / Claisen Final Naphtho[1,2-b]furan Derivative Cyclization->Final

Figure 1: Decision tree for regioselective alkylation. Path B is required for furan synthesis at the 2,3-junction.

Detailed Experimental Protocols

Protocol A: Selective Protection of C5-OH

Objective: To mask the reactive C5-hydroxyl, ensuring subsequent chemistry occurs exclusively at the C3 position.

Reagents:

  • Methyl 3,5-dihydroxy-2-naphthoate (1.0 eq)

  • Benzyl Bromide (BnBr) (1.1 eq)

  • Potassium Carbonate (

    
    ) (1.2 eq)
    
  • Acetone (0.1 M concentration)

Procedure:

  • Dissolution: Dissolve the starting naphthoate in anhydrous acetone under

    
     atmosphere.
    
  • Base Addition: Add anhydrous

    
    .[1] The solution may turn slight yellow/orange.
    
  • Alkylation: Add BnBr dropwise at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Note: Do not reflux. Heat will promote C3 alkylation.

  • Validation (TLC): Monitor for the disappearance of the baseline spot. The C5-protected product is less polar.

  • Workup: Filter inorganic solids. Concentrate filtrate. Recrystallize from EtOH.

    • Yield Expectation: 85–92%

    • Identity Check:

      
       NMR will show the disappearance of the C5-OH singlet (~9.8 ppm) but retention of the hydrogen-bonded C3-OH singlet (~11-12 ppm).
      
Protocol B: Synthesis of Naphtho[1,2-b]furan via Propargylation

Objective: To construct the furan ring using the "One-Pot" alkylation/cyclization sequence on the C5-protected intermediate [3].

Reagents:

  • Substrate: Methyl 5-(benzyloxy)-3-hydroxy-2-naphthoate (from Protocol A) (1.0 eq)

  • Reagent: Propargyl Bromide (1.5 eq, 80% in toluene)

  • Base: Cesium Carbonate (

    
    ) (2.0 eq) - Critical for breaking C3 H-bond.
    
  • Solvent: DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation:

    • Dissolve the substrate in DMF (0.2 M).

    • Add

      
       and stir at RT for 30 minutes. The mixture will darken, indicating deprotonation of the chelated C3-OH.
      
  • O-Alkylation:

    • Add Propargyl Bromide dropwise.[2]

    • Heat to 60°C for 3 hours.

    • Checkpoint: TLC should show a new spot (Propargyl ether). If cyclization is fast, you may see the final product directly.

  • Thermal Cyclization (The "Click"):

    • Increase temperature to 110°C and stir for 4–6 hours.

    • Mechanism:[1][3][4][5] The O-propargyl ether undergoes a thermal Claisen rearrangement to the C4-allenyl intermediate, followed by base-catalyzed isomerization and cyclization to the furan [4].

  • Workup & Purification:

    • Cool to RT. Pour into ice-water (precipitate forms).

    • Extract with EtOAc (3x). Wash organic phase with LiCl (5% aq) to remove DMF.

    • Dry over

      
       and concentrate.
      
    • Purification: Flash chromatography (Hexane:EtOAc 9:1).

Data Summary Table:

ParameterValue / ConditionRationale
Base Choice

Larger cation disrupts intramolecular H-bond at C3 better than

.
Solvent DMFPolar aprotic solvent maximizes nucleophilicity of the phenoxide.
Temp (Step 1) 60°CSufficient for alkylation without degrading the propargyl bromide.
Temp (Step 2) 110°CRequired activation energy for Claisen rearrangement/cyclization.
Yield 65-75%High efficiency for a two-step-one-pot transformation.

Application & Biological Relevance[2][3][4][6][9][10][11]

The synthesized Methyl 5-(benzyloxy)-2-methylnaphtho[1,2-b]furan-4-carboxylate analogs are structural isosteres of naturally occurring furanoquinones.

  • Drug Discovery Utility: The C4-carboxylate (derived from the original C2-ester) serves as a handle for amidation. Converting this ester to a hydrazide or amide significantly enhances cytotoxicity against cancer cell lines (e.g., HepG2, MCF-7) by improving DNA intercalation properties [5].

  • Fluorescence: These naphthofuran derivatives often exhibit strong fluorescence, making them suitable candidates for cellular imaging probes.

Functionalization Workflow

Workflow Core Naphthofuran Core (Methyl Ester) Hydrolysis Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis Acid Carboxylic Acid Hydrolysis->Acid Amidation Amide Coupling (HATU, R-NH2) Acid->Amidation Drug Bioactive Amide (DNA Intercalator) Amidation->Drug

Figure 2: Post-synthetic modification for lead optimization.

Troubleshooting & Optimization (Self-Validating Systems)

  • Issue: Low Yield of C3-Alkylation.

    • Diagnosis: The C3-OH hydrogen bond is too strong.

    • Solution: Switch solvent to DMSO or add 18-Crown-6 ether to sequester the potassium/cesium cation, leaving a "naked" phenoxide anion.

  • Issue: Formation of Complex Mixtures.

    • Diagnosis: Competitive C-alkylation vs O-alkylation.

    • Solution: Ensure the halide (Propargyl bromide) is added slowly to the pre-formed anion. Use strictly anhydrous conditions to prevent hydrolysis of the ester.[6]

  • Issue: Incomplete Cyclization.

    • Diagnosis: Temperature too low for Claisen rearrangement.

    • Solution: Microwave irradiation at 140°C for 20 minutes is a proven method to drive stubborn naphthyl-ether cyclizations to completion [1].

References

  • Abdelwahab, A. H. F., & Fekry, S. A. H. (2021).[1] Synthesis, reactions and applications of naphthofurans: A review. European Journal of Chemistry, 12(3), 340–359. 1[1][3][4][5][7][6][8][9][10]

  • Golovina, E. L., et al. (2025).[3][11] Antitumor activity of synthetic naphthoquinone derivatives (review). Drug Development & Registration. 11[1][2][3][4][5][7][6][8][9][10]

  • Choi, H., et al. (2014). Regioselective Synthesis of Novel and Diverse Naphtho[1,2-b]furan-3-carboxamides. RSC Advances, 4, 31363-31374. 10[1][2][3][4][5][7][6][8][9][10]

  • VulcanChem. (2023). Methyl 3,5-dihydroxy-2-naphthoate: Chemical Identity and Structural Properties. 6

  • Mahmoud, I., et al. (2021).[1][3][11] 1,4-Naphthoquinone Is a Potent Inhibitor of IRAK1 Kinases. ACS Omega, 6(39), 25299-25310.[7] 7[1][3][5][7][6][9][10]

Sources

Application

Application Note: Precision Synthesis of Pyrimidine-Based Kinase Inhibitors

Executive Summary The transition from serendipitous drug discovery to rational design has established the pyrimidine heterocycle as a "privileged scaffold" in oncology. Over 70 FDA-approved kinase inhibitors (e.g., Palbo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from serendipitous drug discovery to rational design has established the pyrimidine heterocycle as a "privileged scaffold" in oncology. Over 70 FDA-approved kinase inhibitors (e.g., Palbociclib, Imatinib) utilize nitrogenous heterocycles to mimic the adenine ring of ATP, thereby blocking the catalytic cleft of overactive kinases in tumor cells.

This application note details a modular synthetic platform for generating libraries of pyrimidine-based kinase inhibitors. By leveraging regioselective Suzuki-Miyaura cross-coupling followed by Buchwald-Hartwig amination , researchers can rapidly diversify Core Structure A into a library of potential leads. We emphasize "Green Chemistry" metrics (Process Mass Intensity) and late-stage functionalization (LSF) to streamline optimization.

Strategic Scaffold Design

The "Privileged" Pyrimidine Core

In anticancer synthesis, the core scaffold must satisfy two geometric requirements:

  • Hinge Binding: A hydrogen bond donor/acceptor motif to interact with the kinase hinge region (Glu/Leu residues).

  • Solvent Exposure: A vector for attaching solubilizing groups (e.g., piperazines) that extend into the solvent front, improving pharmacokinetics.

We utilize 2,4-dichloropyrimidine as the starting template. The C4 position is electronically more deficient (susceptible to SNAr or Pd-catalyzed oxidative addition) than the C2 position, allowing for predictable, sequential functionalization.

Visualization: The Modular Workflow

The following diagram illustrates the logical flow from scaffold selection to the final active pharmaceutical ingredient (API) candidate.

DrugDiscoveryWorkflow Start Target Identification (Kinase Docking) Scaffold Scaffold Selection (2,4-Dichloropyrimidine) Start->Scaffold In Silico Validation Step1 Step 1: Core Assembly (Regioselective Suzuki) Scaffold->Step1 C4-Arylation Step2 Step 2: Functionalization (Buchwald-Hartwig) Step1->Step2 C2-Amination Purify Purification & QC (Scavenger Resins) Step2->Purify Pd Removal Lead Lead Candidate (Anticancer Agent) Purify->Lead Bioassay

Figure 1: Modular workflow for the sequential synthesis of kinase inhibitors, prioritizing regioselectivity.

Protocol 1: Regioselective Core Assembly (Suzuki-Miyaura)

Objective: Install the primary aryl ring at the C4 position of the pyrimidine core. Mechanism: The oxidative addition of Pd(0) occurs preferentially at the C4-Cl bond due to the lower LUMO energy at this position compared to C2.

Materials
  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

  • Coupling Partner: 4-Methoxyphenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%)[1]

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Inerting: Charge a microwave-compatible vial with the pyrimidine and boronic acid. Seal and purge with N2 for 5 minutes. Critical: Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.

  • Solvation: Add degassed 1,4-dioxane via syringe, followed by the aqueous K2CO3.

  • Catalyst Addition: Add Pd(PPh3)4 quickly under a positive stream of nitrogen.

  • Reaction: Heat to 60°C for 2 hours.

    • Note: Higher temperatures (>80°C) may lead to "over-coupling" at the C2 position.

  • Work-up: Dilute with ethyl acetate, wash with brine, and dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Data Summary: Optimization of Conditions

Solvent Base Temp (°C) Yield (C4-Product) Selectivity (C4:C2)
Toluene K3PO4 80 40% 85:15
1,4-Dioxane K2CO3 60 92% >98:2

| DMF | Cs2CO3 | 100 | 20% | 60:40 |

Protocol 2: Late-Stage Functionalization (Buchwald-Hartwig)

Objective: Install a solubilizing amine (e.g., morpholine or piperazine) at the C2 position. This step is often used for Late-Stage Functionalization (LSF) to generate SAR libraries.[2] Challenge: Heterocyclic amines can poison Pd catalysts. Specialized ligands are required.

Mechanistic Insight

The catalytic cycle relies on bulky, electron-rich phosphine ligands (like XPhos or BrettPhos ) to facilitate the difficult reductive elimination step involving the nitrogen nucleophile.

CatalyticCycle LnP L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Cl) LnP->OxAdd + Aryl Chloride BaseStep Base Exchange (Ar-Pd-NR2) OxAdd->BaseStep + Amine / Base RedElim Reductive Elimination (Product Release) BaseStep->RedElim RedElim->LnP Regenerate Pd(0)

Figure 2: Simplified Buchwald-Hartwig catalytic cycle emphasizing the regeneration of the active Pd(0) species.

Materials
  • Substrate: C4-arylated pyrimidine chloride (from Protocol 1)

  • Amine: N-Methylpiperazine (1.2 equiv)

  • Pre-catalyst: XPhos Pd G3 (2 mol%)

  • Base: t-BuOLi (Lithium tert-butoxide) (1.5 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology
  • Pre-complexation: In a glovebox or under strict Argon, combine the aryl chloride, amine, and t-BuOLi in a reaction tube.

    • Why t-BuOLi? It is a milder base than NaOtBu, reducing the risk of base-sensitive functional group degradation while sufficiently deprotonating the amine.

  • Catalyst Addition: Add XPhos Pd G3.

    • Advantage:[3][4][5][6] G3 precatalysts activate rapidly at room temperature, ensuring defined stoichiometry.

  • Reaction: Seal and heat to 100°C for 4–12 hours.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the chloride peak (M+2 isotope pattern).

  • Green Work-up: Filter the reaction mixture through a pad of Celite to remove insoluble salts. Concentrate the filtrate.

Quality Control & Validation

For anticancer agents, purity is paramount to avoid false positives in biological assays caused by heavy metal toxicity.

  • Metal Scavenging: Treat the crude product with SiliaMetS® Thiol or equivalent scavenger resin (4 hours, 50°C) to reduce Pd levels to <10 ppm.

  • Validation Metrics:

    • 1H NMR: Verify the integration of the C2-amine protons.

    • HRMS: Confirm exact mass within 5 ppm.

    • Purity: >95% by HPLC (254 nm).

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Vertex AI Search / Wiley-VCH. (2025).[2][7][8][9][10][11] 11[10][12][13]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines. ACS Publications / J. Org.[14] Chem. (2021).[14][15] 16

  • Efficient Microwave-Assisted Suzuki–Miyaura Cross-Coupling Reaction of 3-Bromo Pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. (2021).[14][15] 6[10][12][13][16]

  • Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Reactions. ResearchGate. (2025).[2][7][8][9][10][11] 9

  • Green Chemistry and Sustainability Metrics in the Pharmaceutical Manufacturing Sector. ResearchGate. (2025).[2][7][8][9][10][11] 10

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of Methyl 3,5-dihydroxy-2-naphthoate synthesis

Technical Support Center: Synthesis of Methyl 3,5-dihydroxy-2-naphthoate Executive Summary & Mechanistic Insight Methyl 3,5-dihydroxy-2-naphthoate is a critical intermediate in the synthesis of hypoxia-inducible factor (...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 3,5-dihydroxy-2-naphthoate

Executive Summary & Mechanistic Insight

Methyl 3,5-dihydroxy-2-naphthoate is a critical intermediate in the synthesis of hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors and various functional dyes.

The Central Challenge: The synthesis of this ester from 3,5-dihydroxy-2-naphthoic acid (DHNA) is kinetically retarded by Intramolecular Hydrogen Bonding . The hydroxyl group at the C3 position forms a strong hydrogen bond with the carbonyl oxygen of the C2-carboxylic acid. This "locking" mechanism reduces the electrophilicity of the carbonyl carbon, making nucleophilic attack by methanol difficult compared to simple naphthoic acids. Furthermore, the electron-rich naphthalene ring is prone to oxidative degradation (tarring) under harsh acidic conditions.

This guide provides high-fidelity protocols to overcome these thermodynamic and kinetic barriers.

Troubleshooting Guide (Q&A Format)

Issue 1: "My reaction stalls at 60-70% conversion, even after 24 hours of reflux."

Diagnosis: Equilibrium Limitation & Water Inhibition. In Fischer esterification, water is a byproduct.[1][2][3] Because methanol (bp 64.7°C) is the solvent, you cannot use a Dean-Stark trap to remove water azeotropically. As water accumulates, the reaction reaches equilibrium and halts.

Solution: The Thionyl Chloride "In-Situ" Method Do not use sulfuric acid. Instead, use Thionyl Chloride (


).
  • Mechanism:

    
     reacts with methanol to generate anhydrous 
    
    
    
    and Methyl Sulfite/Sulfate species in situ. Crucially,
    
    
    acts as a water scavenger, reacting with byproduct water to form
    
    
    and
    
    
    , driving the equilibrium irreversibly to the right.
  • Protocol Adjustment: Add

    
     dropwise to methanol at 0°C before adding the acid substrate, or add it to the suspension of acid in methanol.
    
Issue 2: "The product is dark brown/black instead of the expected yellow solid."

Diagnosis: Oxidative Decomposition (Quinone Formation). The 3,5-dihydroxy system is electron-rich. In the presence of strong mineral acids (


) and trace metals or oxygen, the phenol ring oxidizes to form naphthoquinones and polymeric tars.

Solution: Inert Atmosphere & Acid Choice

  • Strict Deoxygenation: Sparge the methanol with Nitrogen or Argon for 15 minutes prior to reaction. Run the reaction under a positive pressure of inert gas.

  • Switch Catalyst: If

    
     is too harsh, switch to Acetyl Chloride  in Methanol (generates anhydrous HCl without the oxidizing potential of sulfuric acid) or use p-Toluenesulfonic acid (pTsOH)  with a water scavenger like Trimethyl Orthoformate (TMOF) . TMOF reacts with water to form methanol and methyl formate, chemically drying the reaction.
    
Issue 3: "I am seeing a byproduct with M+14 mass (Methylation of the Phenol)."

Diagnosis: Chemoselectivity Failure. If you are using alkylating agents (like Methyl Iodide or Dimethyl Sulfate) to form the ester, you risk methylating the C3 or C5 hydroxyl groups (O-alkylation) alongside the carboxylate.

Solution: Controlled Bicarbonate Alkylation Use a weak base that can deprotonate the carboxylic acid (


) but not the phenols (

).
  • Reagent: Sodium Bicarbonate (

    
    ) in DMF.
    
  • Stoichiometry: Use exactly 1.05 equivalents of Methyl Iodide. Do not use stronger bases like

    
     or 
    
    
    
    , as these will deprotonate the phenols and lead to ether byproducts.

Optimized Experimental Protocols

Method A: The Thionyl Chloride Route (Recommended for Scale-Up)

Best for: High yield, simple purification, overcoming steric hindrance.

Reagents:

  • 3,5-Dihydroxy-2-naphthoic acid (DHNA): 10.0 g (53.1 mmol)

  • Methanol (Anhydrous): 100 mL

  • Thionyl Chloride (

    
    ): 7.6 g (63.7 mmol, 1.2 eq)
    

Step-by-Step:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvent Prep: Charge Methanol into the flask and cool to 0–5°C using an ice bath.

  • Activation: Add Thionyl Chloride dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (

    
    , HCl).
    
  • Addition: Remove the ice bath. Add solid DHNA in one portion. The solution may turn yellow/orange.

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 6–8 hours. Monitor by TLC (Hexane:Ethyl Acetate 1:1) or HPLC.[4][5]

  • Workup:

    • Cool to room temperature.[4][6]

    • Concentrate the solvent to ~20% of original volume under reduced pressure.[4]

    • Pour the residue slowly into 200 mL of ice-cold water with vigorous stirring. The ester will precipitate.

  • Purification: Filter the solid. Wash with cold water (

    
     mL) to remove acid traces. Dry in a vacuum oven at 45°C.
    
  • Expected Yield: 92–96% (Yellow solid).

Method B: The Chemoselective Alkylation Route

Best for: Acid-sensitive substrates or small-scale synthesis.

Reagents:

  • DHNA: 5.0 g (26.5 mmol)

  • DMF (Anhydrous): 50 mL

  • Sodium Bicarbonate (

    
    ): 2.45 g (29.2 mmol, 1.1 eq)
    
  • Methyl Iodide (

    
    ): 4.14 g (29.2 mmol, 1.1 eq)
    

Step-by-Step:

  • Dissolve DHNA in DMF under Nitrogen.

  • Add solid

    
    . Stir at room temperature for 30 minutes (formation of carboxylate salt).
    
  • Add Methyl Iodide dropwise.

  • Stir at room temperature for 12–16 hours. Do not heat significantly, or O-methylation increases.

  • Pour into water/brine mixture and extract with Ethyl Acetate.

  • Wash organic layer with saturated

    
     (removes unreacted acid) and water.
    
  • Dry over

    
     and evaporate. Recrystallize from Methanol/Water.
    

Data Presentation & Comparison

ParameterMethod A (SOCl₂/MeOH) Method B (MeI/NaHCO₃) Traditional (H₂SO₄/MeOH)
Yield 92 - 96% 85 - 88%60 - 70%
Reaction Time 6 - 8 Hours12 - 16 Hours24+ Hours
Purity (HPLC) >98%>95%~85% (tar/oxidation)
Impurity Profile MinimalTrace O-methylatedSignificant oxidation
Scalability HighLow (DMF removal cost)Medium
Key Risk Corrosive fumes (

)
Methyl Iodide toxicityIncomplete reaction

Visualizing the Chemistry

The following diagram illustrates the competitive pathways and the "Hydrogen Bond Lock" mechanism that necessitates the specific protocols above.

G cluster_0 Critical Control Point DHNA 3,5-Dihydroxy-2-naphthoic Acid (Starting Material) HBond H-Bond Lock (C3-OH ... C=O) DHNA->HBond Thermodynamic Barrier Product Methyl 3,5-dihydroxy-2-naphthoate (Target Ester) DHNA->Product Weak Base (NaHCO3) + MeI SideProduct2 O-Methylated Ether (Regio-impurity) DHNA->SideProduct2 Strong Base (K2CO3) + MeI Intermediate Activated Acyl Chloride (Transient) HBond->Intermediate SOCl2 / MeOH (Breaks H-Bond) SideProduct1 Quinones/Tar (Oxidation) HBond->SideProduct1 H2SO4 / Heat (Oxidative Stress) Intermediate->Product Fast Esterification

Caption: Reaction pathways showing the "H-Bond Lock" barrier and how Thionyl Chloride (Path A) bypasses it, while avoiding oxidation (Path B) and regioselectivity errors (Path C).

References

  • Fischer Esterification Mechanism & Thermodynamics MasterOrganicChemistry.com. (2022). "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions." [Link]

  • Preparation of Hydroxy Naphthoic Acids Google Patents. (1968).[7] "US3405170A - Process for the preparation of hydroxy naphthoic acids."[7]

  • Synthesis of Methyl 3,5-dihydroxy-2-naphthoate (Commercial Context) MySkinRecipes. "Methyl 3,5-dihydroxy-2-naphthoate Product Specifications." [Link]

  • Troubleshooting Esterification Yields (General) Organic Chemistry Portal. "Fischer Esterification - Mechanism and Procedures." [Link]

Sources

Optimization

Troubleshooting common side reactions in Methyl 3,5-dihydroxy-2-naphthoate synthesis

Technical Support Center: Methyl 3,5-dihydroxy-2-naphthoate Synthesis Welcome to the Advanced Synthesis Support Module. As a Senior Application Scientist, I understand that synthesizing polyfunctional naphthalenes like M...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 3,5-dihydroxy-2-naphthoate Synthesis

Welcome to the Advanced Synthesis Support Module. As a Senior Application Scientist, I understand that synthesizing polyfunctional naphthalenes like Methyl 3,5-dihydroxy-2-naphthoate (CAS 185989-39-3) presents a unique set of challenges. The electronic richness of the naphthalene ring, combined with the nucleophilicity of the dual hydroxyl groups, creates a "perfect storm" for competing side reactions.

This guide moves beyond basic recipes to address the why and how of failure modes, providing you with self-validating protocols to ensure high purity and yield.

Part 1: Critical Reaction Analysis

The synthesis generally proceeds via the esterification of 3,5-dihydroxy-2-naphthoic acid . However, users frequently encounter three primary failure modes:

  • Regioselectivity Failure (O-Alkylation): Formation of methoxy ethers instead of the ester.

  • Oxidative Degradation: The electron-rich dihydroxy system is prone to air oxidation, leading to tars or quinones.

  • Decarboxylation: Thermal instability of the ortho-substituted carboxylic acid.

Visualizing the Competitive Landscape

The following diagram illustrates the kinetic competition between the desired esterification and the common side reactions.

ReactionPathways Start 3,5-Dihydroxy-2-naphthoic Acid Target Methyl 3,5-dihydroxy-2-naphthoate (Target Ester) Start->Target Acid Cat. / MeOH (Fischer Esterification) Side1 O-Methylated Impurities (Ethers) Start->Side1 Base / MeI (Competitive O-Alkylation) Side2 Quinones/Tars (Oxidation Products) Start->Side2 O2 / High pH (Oxidative Coupling) Side3 3,5-Dihydroxynaphthalene (Decarboxylation) Start->Side3 Heat (>100°C) (-CO2) Target->Side1 Excess Alkylating Agent

Caption: Competitive reaction pathways highlighting the selectivity required between esterification (green) and etherification/degradation (red/grey).

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "I am seeing significant O-methylated impurities (methoxy groups) in my NMR."

Diagnosis: You are likely using a nucleophilic substitution method (Alkyl Halide + Base) rather than Fischer esterification. When using Methyl Iodide (MeI) or Dimethyl Sulfate with a base (e.g.,


), the phenolic hydroxyl groups are deprotonated to form phenoxides. These are highly nucleophilic and compete with the carboxylate for the methyl group.

Corrective Action:

  • Switch to Acid-Catalyzed Fischer Esterification: This is the most robust fix. In acidic media, the phenols remain protonated (neutral) and non-nucleophilic, while the carboxylic acid is activated for attack by methanol.

  • If Base Method is Mandatory: You must use a chemoselective protection strategy .

    • Protect phenols (e.g., propionyl chloride or benzyl bromide).

    • Esterify the carboxylic acid.[1][2][3]

    • Deprotect.[3][4] Direct alkylation of the unprotected acid will almost always yield a mixture of ester and ethers.

Issue 2: "My reaction mixture turns black/tarry within minutes."

Diagnosis: This is Oxidative Coupling . The 3,5-dihydroxy substitution pattern makes the naphthalene ring extremely electron-rich and susceptible to oxidation by atmospheric oxygen, especially under basic conditions . This leads to the formation of ortho/para-quinones and polymerized tars.

Corrective Action:

  • Inert Atmosphere: strictly perform all reactions under Nitrogen or Argon.

  • Acidic Conditions: Oxidation is significantly slower at low pH. Avoid strong bases (NaOH/KOH) if possible.

  • Antioxidants: Add a trace amount of sodium bisulfite or ascorbic acid during the workup to quench radical species.

Issue 3: "Yield is low, and I suspect the starting material is decomposing."

Diagnosis: You are likely facing Thermal Decarboxylation . Naphthoic acids with electron-donating groups (like -OH) are thermally unstable. Heating above 80-100°C can cause the loss of


, yielding 1,7-dihydroxynaphthalene (from 3,5-acid numbering perspective).

Corrective Action:

  • Temperature Control: Limit reaction temperature to refluxing methanol (65°C). Do not use higher boiling solvents (e.g., Toluene, DMF) unless necessary.

  • Catalyst Choice: Use Thionyl Chloride (

    
    ) in methanol at 
    
    
    
    . This generates anhydrous HCl in situ and drives the reaction at low temperatures, bypassing the thermal risk.

Part 3: Validated Experimental Protocols

Here are two protocols. Method A is the recommended standard for high purity. Method B is an alternative if acid-sensitive groups are present, but requires strict control.

Method A: Low-Temperature Thionyl Chloride Activation (Recommended)

Best for: High regioselectivity, avoiding oxidation, avoiding decarboxylation.

Reagents:

  • 3,5-dihydroxy-2-naphthoic acid (1.0 eq)[5][6]

  • Methanol (Anhydrous, 20 vol)

  • Thionyl Chloride (

    
    , 1.2 eq)
    

Protocol:

  • Setup: Flame-dry a round-bottom flask and equip with a stir bar and addition funnel. Purge with

    
    .
    
  • Dissolution: Suspend the starting acid in anhydrous methanol at

    
     (ice bath).
    
  • Activation: Dropwise add

    
     over 30 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO2).
    
  • Reaction: Remove ice bath and stir at Room Temperature (20-25°C) for 12-24 hours.

    • Why? This avoids heating, preventing decarboxylation. The in-situ generated HCl is a potent catalyst.

  • Monitoring: Check TLC (Hexane:EtOAc 1:1). Product is less polar than starting acid.

  • Workup: Concentrate methanol in vacuo (do not heat >40°C). Redissolve residue in EtOAc, wash with Sat.[2][7]

    
     (removes unreacted acid) and Brine.
    
  • Purification: Recrystallize from Methanol/Water or Toluene if necessary.

Method B: Base-Mediated Alkylation (High Risk - Use with Caution)

Best for: Cases where acid catalysis is impossible.

Reagents:

  • 3,5-dihydroxy-2-naphthoic acid (1.0 eq)[5][6]

  • 
     (1.1 eq) - Weak base is critical
    
  • Dimethyl Sulfate (DMS) or MeI (1.05 eq) - Strict stoichiometry

  • DMF (Solvent)

Protocol:

  • Dissolution: Dissolve acid in DMF under

    
    .
    
  • Base Addition: Add

    
    . Stir for 30 min to form the carboxylate salt.
    
    • Note: Stronger bases like

      
       or NaH will deprotonate the phenols, causing immediate O-alkylation.
      
  • Alkylation: Add Alkylating agent dropwise at

    
    .
    
  • Quench: Pour into ice water immediately upon completion (monitor closely by TLC).

Part 4: Data & Comparison

FeatureMethod A (Acid/MeOH)Method B (Base/MeI)
Regioselectivity High (>98%) Low (Mix of Ester/Ether)
Oxidation Risk Low (Acidic environment stabilizes)High (Basic environment promotes)
Decarboxylation Risk Low (Room Temp)Medium (Depends on temp)
Primary Impurity Unreacted AcidO-Methylated Ethers
Purification Simple ExtractionChromatography often required

Part 5: Troubleshooting Workflow

Use this logic flow to determine the next step in your experiment.

Troubleshooting Start Start: Analyze Crude Product CheckTLC Check TLC/NMR Start->CheckTLC Impurity1 Impurity: Methoxy signals (3.8-4.0 ppm other than ester) CheckTLC->Impurity1 Ether formed Impurity2 Impurity: Black Tar / Baseline material CheckTLC->Impurity2 Degradation Impurity3 Impurity: Starting Material remains CheckTLC->Impurity3 Low Conversion Action1 Cause: O-Alkylation Fix: Switch to Method A (Acid Cat) Impurity1->Action1 Action2 Cause: Oxidation Fix: Degas solvents, use N2, add antioxidant Impurity2->Action2 Action3 Cause: Incomplete Rxn Fix: Increase time or use SOCl2 generator Impurity3->Action3

Caption: Logic flow for identifying and correcting synthesis failures based on crude analysis.

References

  • PubChem. "3,5-Dihydroxy-2-naphthoic acid (Compound Summary)." National Library of Medicine. Available at: [Link]

  • Google Patents. "CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate (Analogous chemistry).

Sources

Troubleshooting

Optimizing reaction conditions for the synthesis of Methyl 3,5-dihydroxy-2-naphthoate

Topic: Optimization of Reaction Conditions & Troubleshooting Target Molecule: Methyl 3,5-dihydroxy-2-naphthoate (MDN) CAS Registry: 185989-39-3 (Ester), 89-35-0 (Parent Acid) Support Tier: Level 3 (Senior Application Sci...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions & Troubleshooting Target Molecule: Methyl 3,5-dihydroxy-2-naphthoate (MDN) CAS Registry: 185989-39-3 (Ester), 89-35-0 (Parent Acid) Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

The synthesis of Methyl 3,5-dihydroxy-2-naphthoate presents a classic challenge in aromatic chemistry: achieving chemoselective esterification in the presence of unprotected phenolic hydroxyl groups. While direct Fischer esterification is possible, it often suffers from low yields due to competitive O-alkylation (ether formation) and oxidation of the naphthalene core to quinones.

This guide prioritizes the Protection-Deprotection Strategy (Acylation


 Esterification 

Hydrolysis) as the "Gold Standard" for high-purity applications (e.g., pharmaceutical intermediates), while also addressing the optimization of Direct Esterification for rapid, smaller-scale needs.

Module 1: The Synthetic Workflow (Protocol Selection)

Q: Which synthetic route should I choose for my scale?

A: Your choice depends on your purity requirements and tolerance for chromatography.

FeatureRoute A: Direct Esterification Route B: Protection-Deprotection (Recommended)
Reagents MeOH, H₂SO₄ (or SOCl₂)Propionyl Chloride, MeI, K₂CO₃, Acetone
Steps 1 (One-pot)3 (Protection

Methylation

Deprotection)
Major Impurity O-methylated ethers (difficult to separate)Minimal; intermediates are crystalline
Yield 40–60% (variable)75–85% (overall)
Suitability Early-stage screening (<1g)Process scale-up (>10g)
Visual Workflow: The "Gold Standard" Route

SynthesisWorkflow Start 3,5-Dihydroxy-2- naphthoic Acid Step1 Step 1: Protection (Propionyl Chloride/K2CO3) Start->Step1 Acylation Inter1 Dipropionyl Intermediate Step1->Inter1 Step2 Step 2: Methylation (MeI / Acetone) Inter1->Step2 Esterification Inter2 Methyl Dipropionyl Naphthoate Step2->Inter2 Step3 Step 3: Deprotection (Mild Base Hydrolysis) Inter2->Step3 Hydrolysis Final Methyl 3,5-dihydroxy- 2-naphthoate Step3->Final

Figure 1: The stepwise protection strategy ensures the carboxyl group is methylated without affecting the phenolic hydroxyls.

Module 2: Critical Troubleshooting (Q&A)

Issue 1: Low Yield & Competitive O-Alkylation

Q: I am attempting direct esterification using MeI/K₂CO₃, but I am observing significant formation of methoxy derivatives. How do I stop this?

Diagnosis: The pKa of the carboxylic acid (~4.0) and the naphtholic hydroxyls (~9.5) are distinct, but under basic conditions (K₂CO₃ in acetone), the phenoxide anions are generated and act as potent nucleophiles. Methyl Iodide (MeI) is a "soft" electrophile that readily reacts with the "soft" phenoxide, leading to O-methylation.

Corrective Action:

  • Switch to Acid Catalysis (Fischer Esterification):

    • Use Methanol as both solvent and reagent.

    • Catalyst: Thionyl Chloride (SOCl₂) added dropwise at 0°C (generates anhydrous HCl in situ) or conc. H₂SO₄.[1][2][3]

    • Mechanism: Acid protonates the carbonyl oxygen, making it susceptible to MeOH attack. Phenols are not nucleophilic under acidic conditions.

  • Use the Protection Route (Route B):

    • If you must use alkyl halides, you must protect the phenols first (e.g., with propionyl chloride or acetic anhydride) to deactivate them.

Issue 2: Oxidation and "Browning" of the Product

Q: My reaction mixture turns dark brown/black during workup. Is my product decomposing?

Diagnosis: Naphthalene diols, particularly 1,3- and 1,4- systems (and by extension 3,5-), are electron-rich and prone to oxidative coupling or conversion to naphthoquinones upon exposure to air, especially under basic conditions.

Corrective Action:

  • Inert Atmosphere: Perform all basic steps (e.g., K₂CO₃ mediated reactions) under Argon or Nitrogen.

  • Degassing: Sparge all solvents (Methanol, Acetone) with inert gas for 15 minutes prior to use.

  • Workup Additive: Add a reducing agent like Sodium Metabisulfite (Na₂S₂O₅) or Ascorbic Acid to the aqueous quench during workup. This scavenges radical species and prevents quinone formation.

Issue 3: Regioselectivity in Precursor Synthesis (Kolbe-Schmitt)

Q: I am synthesizing the starting material (3,5-dihydroxy-2-naphthoic acid) from 1,3-dihydroxynaphthalene via Kolbe-Schmitt. I am getting a mixture of isomers.

Diagnosis: The carboxylation of 1,3-dihydroxynaphthalene is sensitive to thermodynamic vs. kinetic control.

  • Kinetic Product: Carboxylation at C-4 (less sterically hindered).

  • Thermodynamic Product: Carboxylation at C-2 (stabilized by hydrogen bonding with the -OH at C-3).

Optimization Protocol:

  • Temperature: Ensure the reaction reaches >120°C . Lower temperatures favor the kinetic (C-4) product.

  • Pressure: Maintain CO₂ pressure at 50–80 bar .

  • Base: Use Potassium salts (K₂CO₃) rather than Sodium. The larger K⁺ cation coordinates differently with the aromatic ring, often enhancing carboxylation at the sterically crowded ortho position (C-2) via the "chelation-controlled" mechanism.

Module 3: Optimized Experimental Protocols

Protocol A: High-Purity Synthesis (Protection Route)
  • Acylation:

    • Dissolve 3,5-dihydroxy-2-naphthoic acid (1.0 eq) in dry Acetone.

    • Add K₂CO₃ (3.0 eq) and Propionyl Chloride (2.5 eq) at 0°C.

    • Stir at RT for 4h. Checkpoint: TLC should show a non-polar spot.

  • Methylation:

    • To the crude acylated intermediate in Acetone, add MeI (1.5 eq) and K₂CO₃ (1.5 eq).

    • Reflux for 6h.

  • One-Pot Deprotection:

    • Evaporate Acetone. Redissolve residue in MeOH.

    • Add dilute NaOH (2M, 3.0 eq) and stir at 0°C for 30 min (selective hydrolysis of aliphatic esters over aromatic esters).

    • Critical: Acidify immediately with cold 1M HCl to pH 3.

    • Extract with EtOAc, wash with Na₂S₂O₅ (aq), dry, and concentrate.

Protocol B: Direct Esterification (Thionyl Chloride Method)
  • Setup: Flame-dried RBF, Argon atmosphere.

  • Addition: Charge Methanol (anhydrous, 20 volumes). Cool to 0°C.[4]

  • Activation: Add SOCl₂ (1.5 eq) dropwise. Caution: Exothermic gas evolution.

  • Reaction: Add 3,5-dihydroxy-2-naphthoic acid (1.0 eq) in one portion.

  • Reflux: Heat to reflux for 4–8 hours.

  • Workup: Concentrate in vacuo. Recrystallize from Toluene/Heptane.

Module 4: Troubleshooting Logic Tree

Troubleshooting Problem Problem: Low Yield or Impure Product Check1 Is the impurity an Ether? (Check NMR: -OMe signals > 1) Problem->Check1 Check2 Is the product dark/tarry? Check1->Check2 No Sol1 Cause: Competitive O-Alkylation Fix: Switch to Acid Catalysis (Protocol B) or Protect OH groups Check1->Sol1 Yes Sol2 Cause: Oxidative Coupling/Quinones Fix: Degas solvents, use N2, Add Na2S2O5 to workup Check2->Sol2 Yes Check3 Is Starting Material remaining? Check2->Check3 No Sol3 Cause: Steric Hindrance at C-2 Fix: Increase Reflux time, Use SOCl2 instead of H2SO4 Check3->Sol3 Yes

Figure 2: Diagnostic logic for identifying failure modes in naphthoate synthesis.

References

  • VulcanChem. (n.d.). Methyl 3,5-dihydroxy-2-naphthoate - Synthesis and Structural Modification. Retrieved from

    • Key Insight: Provides the foundational protection-deprotection protocol using propionyl chloride.
  • Frontiers in Cellular and Infection Microbiology. (2020). Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound. Retrieved from

    • Key Insight: Validates the stability and solubility profiles of the parent acid (DHNA) in DMSO/Methanol.
  • Organic Syntheses. (1955). Ethyl Acetonedicarboxylate and related condensations. Coll. Vol. 1, p. 237. Retrieved from

    • Key Insight: Provides background on the condensation chemistry used to synthesize naphthalene precursors if starting
  • Royal Society of Chemistry. (2015). Kolbe–Schmitt type reaction under ambient conditions mediated by an organic base. Green Chemistry. Retrieved from

    • Key Insight: Discusses regioselectivity control in the carboxylation of resorcinol derivatives, applicable to the naphthoresorcinol precursor.
  • National Institutes of Health (PubChem). (n.d.). 3,5-Dihydroxy-2-naphthoic acid - Safety and Hazards. Retrieved from

    • Key Insight: Safety data regarding skin/eye irrit

Sources

Optimization

Preventing degradation of Methyl 3,5-dihydroxy-2-naphthoate during storage

Welcome to the Advanced Chemical Stability Support Hub. Topic: Methyl 3,5-dihydroxy-2-naphthoate (MDN) CAS Registry Number: 51250-42-7 (Common analog reference); Note: Often custom synthesized. Chemical Class: Phenolic N...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chemical Stability Support Hub. Topic: Methyl 3,5-dihydroxy-2-naphthoate (MDN) CAS Registry Number: 51250-42-7 (Common analog reference); Note: Often custom synthesized. Chemical Class: Phenolic Naphthoate Ester

Module 1: Diagnostic Triage (Troubleshooting Q&A)

Q1: My white powder has turned a faint pink or beige color. Is it still usable? Status: Caution / Degradation Initiated Diagnosis: This is the hallmark of oxidative coupling . The 3,5-dihydroxy substitution pattern on the naphthalene ring renders the molecule electron-rich and highly susceptible to auto-oxidation. The color shift indicates the formation of quinoid species or conjugated dimers (similar to the oxidation of 2,3-dihydroxynaphthalene). Action:

  • Check Purity: Run an HPLC immediately. If purity is >98%, you may proceed but must repurify if the "pink" species acts as a radical initiator.

  • Remediation: Recrystallize using degassed methanol/water under an inert atmosphere (Argon) to remove the oxidized impurities.

Q2: I see a new peak at a lower retention time (R_t) on my Reverse-Phase HPLC. What is it? Status: Critical Failure (Hydrolysis) Diagnosis: You are observing ester hydrolysis . The methyl ester at the C2 position is labile. In the presence of atmospheric moisture (hygroscopicity of the -OH groups facilitates this), the ester hydrolyzes to form 3,5-dihydroxy-2-naphthoic acid (Pamoic acid precursor monomer) and methanol. The free acid is more polar than the ester, causing it to elute earlier on C18 columns. Action:

  • Stop: Do not use for precise stoichiometric reactions (e.g., coupling).

  • prevention: Ensure your storage container is sealed with Parafilm and stored inside a desiccator containing active molecular sieves.

Q3: Can I store MDN in DMSO or Methanol stock solutions at -20°C? Status: Not Recommended Diagnosis: While soluble, protic solvents (Methanol) can promote transesterification or hydrolysis over time. DMSO is hygroscopic; it pulls water from the air even when frozen, accelerating hydrolysis upon thawing. Action:

  • Best Practice: Store as a dry powder.[1]

  • If Solution is Mandatory: Use Anhydrous DMF or DMSO, aliquot into single-use vials, backfill with Argon, and store at -80°C. Never re-freeze a thawed aliquot.

Module 2: The Mechanistic "Why" (Root Cause Analysis)

To prevent degradation, you must understand the two primary enemies of Methyl 3,5-dihydroxy-2-naphthoate: Moisture and Oxygen .

1. Hydrolytic Degradation (The Invisible Killer)

The ester bond is thermodynamically unstable relative to its hydrolysis products in the presence of water. This reaction is autocatalytic; as the ester hydrolyzes, it releases the carboxylic acid, lowering the pH of the micro-environment, which further catalyzes the hydrolysis of remaining ester molecules [1, 3].

2. Oxidative Degradation (The Visible Killer)

The naphthalene core, activated by two hydroxyl groups, acts as a chromophore. Upon exposure to UV light or oxygen, it undergoes Single Electron Transfer (SET) mechanisms, leading to radical formation. These radicals couple to form colored dimers or oxidize into ortho/para-naphthoquinones [6, 7].

Visualizing the Degradation Pathways:

MDN_Degradation MDN Methyl 3,5-dihydroxy-2-naphthoate (Intact Ester) Acid 3,5-dihydroxy-2-naphthoic acid (Hydrolysis Product) MDN->Acid Hydrolysis (k_hyd) Quinone Naphthoquinones (Pink/Brown Color) MDN->Quinone Oxidation (k_ox) Moisture Moisture (H2O) + Acid/Base Trace Moisture->Acid Oxygen Oxygen (O2) + UV Light (hv) Oxygen->Quinone Methanol Methanol (Byproduct) Acid->Methanol + Dimers Oxidative Dimers (Insoluble) Quinone->Dimers Polymerization

Figure 1: Dual degradation pathways of MDN. The red path represents moisture-induced hydrolysis (invisible impurity), while the yellow path represents oxidative degradation (visible color change).

Module 3: Storage & Handling Protocols

Follow these protocols to ensure analytical integrity.

Protocol A: Long-Term Storage (Solid State)

Target: >6 Months Stability

  • Container: Amber glass vial (borosilicate). Plastic allows oxygen permeation.

  • Atmosphere: Argon backfill.

    • Why Argon? Argon is denser than air and settles over the powder, creating a "blanket." Nitrogen is lighter than oxygen and can mix more easily if the seal is imperfect.

  • Desiccant: Place the vial inside a secondary container (e.g., a Falcon tube or jar) containing Indicating Silica Gel or 4Å Molecular Sieves .

  • Temperature: -20°C (Standard Freezer).

    • Critical Step: When removing from the freezer, allow the vial to equilibrate to Room Temperature (RT) for 30 minutes before opening . Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic powder.

Protocol B: Inert Repackaging (The "Argon Blanket" Technique)

Use this when aliquoting bulk material.

  • Place the source bottle and receiver vials in a glove bag or glove box if available.

  • If working on a bench:

    • Insert a needle connected to an Argon line into the source bottle.

    • Flow gas gently (~2 psi) for 30 seconds to displace air.

    • Quickly transfer the solid.

    • Flush the headspace of the receiver vial with Argon before capping.

    • Seal the cap junction with Parafilm M or electrical tape to prevent gas exchange.

Module 4: Quantitative Stability Data

The following table summarizes the expected stability based on naphthoate ester kinetics [1, 5].

Storage ConditionPrimary Degradation ModeEstimated Shelf Life (T90)Visual Indicator
RT / Ambient Air / Light Photo-oxidation & Hydrolysis< 1 WeekTurns Pink/Brown
RT / Dark / Sealed Slow Hydrolysis1-3 MonthsNone (Purity drops)
4°C / Dark / Desiccated Minimized Kinetics6-12 MonthsNone
-20°C / Argon / Dark Optimal > 2 Years Stable

Table 1: Comparative stability of Methyl 3,5-dihydroxy-2-naphthoate under varying environmental conditions.

Module 5: Emergency Purification (Recovery)

If your compound has degraded (pink color or <90% purity), use this recovery workflow.

Recovery_Workflow Start Degraded MDN Sample (<90% Purity) Dissolve Dissolve in min. vol. Hot Methanol (degassed) Start->Dissolve Filter Hot Filtration (Remove insoluble dimers) Dissolve->Filter Crystallize Cool to 4°C slowly under Argon Filter->Crystallize Wash Wash with cold Hexane/Ether Crystallize->Wash Dry Vacuum Dry (Dessicator) Wash->Dry

Figure 2: Recrystallization workflow for recovering oxidized MDN.

References
  • Gourich, W., et al. (2024).[2] Time-course kinetic model for the enzyme-limited hydrolysis of methyl esters. Journal of Molecular Liquids. Retrieved from [Link]

  • MDPI. (2022). Storage Effect on Phenolic Compounds and Antioxidant Activity. Retrieved from [Link][3]

  • PAHO/WHO. (n.d.). Guidelines for stability testing of pharmaceutical products. Retrieved from [Link]

  • ACS Publications. (2013).[4] Catalytic Oxidation of 2,7-Dihydroxynaphthalene. Retrieved from [Link]

  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Dihydroxynaphthoic Acid Esters

Topic: Troubleshooting Column Chromatography Challenges Ticket ID: DHNA-PUR-001 Support Level: Tier 3 (Senior Application Scientist) Executive Summary Dihydroxynaphthoic acid (DHNA) esters represent a "perfect storm" for...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Column Chromatography Challenges Ticket ID: DHNA-PUR-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Dihydroxynaphthoic acid (DHNA) esters represent a "perfect storm" for chromatography: they possess a lipophilic naphthalene core (low solubility in polar solvents), two phenolic hydroxyls (high affinity for silanols, causing tailing), and an electron-rich system prone to oxidative degradation (turning columns brown/pink).

This guide addresses the three critical failure modes: Irreversible Adsorption (Streaking) , On-Column Oxidation , and Isomer Co-elution .

Part 1: Diagnostic Dashboard

Common Failure Modes & Quick Fixes

SymptomRoot CauseImmediate Action
Broad, tailing peaks (Streaking)Phenolic protons H-bonding to free silanols on silica.Add 0.5–1.0% Acetic Acid to the mobile phase.
Band turns pink/brown on columnOxidative coupling to quinones (catalyzed by Fe³⁺ in silica).Use Acid-Washed Silica ; minimize run time; use degassed solvents.
Product precipitates on loadingLow solubility in Hexane/DCM due to naphthalene stacking.Use Solid Loading (Celite/Silica) or dissolve in minimal THF/Toluene.
Co-eluting Isomers (e.g., 1,4 vs 1,2)Identical polarity dominates separation mechanism.Switch solvent selectivity: Replace DCM with Toluene (utilize

-

interactions).

Part 2: Troubleshooting Modules (Q&A)

Module A: Peak Tailing & Resolution

Q: My DHNA ester smears across the column, and I lose 30% of my mass. Is my compound decomposing?

A: Likely not decomposing, but chemisorbing . Phenolic hydroxyls (


) are excellent Hydrogen Bond Donors (HBD). Standard silica gel (pH ~6.5–7.0) contains "free" silanol groups (

) that act as strong H-bond acceptors. Your compound is essentially "sticking" to the stationary phase rather than partitioning.

The Fix: Acid Modification You must suppress the ionization of the silanols and the phenols.

  • Mobile Phase: Add 1% Acetic Acid (AcOH) to both your non-polar (e.g., Hexane) and polar (e.g., Ethyl Acetate) solvents.

  • Mechanism: The acetic acid saturates the active silanol sites, effectively "capping" them. It also ensures your phenolic protons remain protonated (

    
     rather than 
    
    
    
    ), reducing interaction strength.

Critical Note: Do not use Triethylamine (TEA). While TEA works for basic amines, it will deprotonate phenols, creating phenolate anions that bind irreversibly to silica or oxidize rapidly.

Module B: On-Column Oxidation (The "Browning" Effect)

Q: My band starts yellow but turns distinct pink or brown halfway down the column. The NMR shows quinone impurities.

A: You are witnessing Aerobic Oxidation catalyzed by Silica .[1] Dihydroxynaphthalenes (especially 1,4-isomers) are electron-rich. Silica gel often contains trace metals (Iron,


) which, combined with the high surface area and oxygen, catalyze the oxidation of the hydroquinone moiety into a naphthoquinone .

The Fix: The "Inert Speed" Protocol

  • Deoxygenate: Sparge your solvents with Argon/Nitrogen for 15 minutes before mixing.

  • Speed is Safety: Do not run a "slow and steady" column. Use a higher flow rate (optimized for flash) to minimize residence time.

  • Stationary Phase Choice: If the problem persists, switch to Diol-functionalized silica . The Diol phase shields the silica surface and is far less catalytically active than bare silica.

Module C: Isomer Separation

Q: I cannot separate the 1,4-dihydroxy ester from the 1,2-dihydroxy isomer. They co-elute in Hex/EtOAc. [2]

A: Polarity-based separation is insufficient here because both isomers have nearly identical dipole moments. You must exploit Shape Selectivity and


-

Interactions
.

The Fix: Change the Solvent System Replace Chlorinated solvents (DCM) or Esters (EtOAc) with Toluene .

  • Why? Toluene interacts with the naphthalene core via

    
    -stacking. The steric accessibility of the naphthalene ring differs between the 1,4- and 1,2-isomers, leading to different binding affinities with Toluene.
    
  • Recommended Gradient: Toluene (with 1% AcOH)

    
     Toluene/EtOAc (with 1% AcOH).
    

Part 3: Master Protocol: The Acid-Washed Flash Method

Objective: Purify unstable DHNA esters while preventing tailing and oxidation.

Materials:

  • Silica Gel (40–63 µm)[3]

  • Solvents: Hexanes, Ethyl Acetate (HPLC Grade)

  • Modifier: Glacial Acetic Acid

  • Loading: Celite 545

Step-by-Step Workflow:

  • Solvent Preparation:

    • Prepare Mobile Phase A: Hexanes + 1% Acetic Acid.

    • Prepare Mobile Phase B: Ethyl Acetate + 1% Acetic Acid.

    • Tip: Pre-mix the acid. Adding acid directly to the column causes heat generation and gas bubbles.

  • Column Equilibration (Crucial):

    • Flush the packed column with 3 Column Volumes (CV) of Mobile Phase A.

    • Why? This pre-saturates the silica surface with acetic acid before your sample ever touches it.

  • Sample Loading (Solid Load):

    • Dissolve crude DHNA ester in minimal THF or Acetone.

    • Add Celite (ratio 1:2 sample:Celite).

    • Rotovap to dryness (ensure no solvent smell remains).

    • Load the dry powder on top of the equilibrated column.

    • Why? Liquid loading often leads to precipitation of naphthalene derivatives when the strong solvent hits the hexane mobile phase.

  • Elution:

    • Run a gradient (e.g., 0% B to 30% B).

    • Monitor: Collect fractions immediately. Do not leave the compound on the column overnight.

Part 4: Visualizing the Logic

Diagram 1: Troubleshooting Logic Tree

TroubleshootingLogic Start Problem Identified Issue1 Streaking / Tailing Start->Issue1 Issue2 Color Change (Pink/Brown) Start->Issue2 Issue3 Isomers Co-eluting Start->Issue3 Action1 Add 1% Acetic Acid to Mobile Phase Issue1->Action1 Action2 1. Degas Solvents 2. Increase Flow Rate Issue2->Action2 Action3 Switch Solvent to Toluene (Pi-Pi Interaction) Issue3->Action3 Mech1 Mechanism: Saturate Silanols Action1->Mech1 Mech2 Mechanism: Prevent Auto-oxidation Action2->Mech2 Mech3 Mechanism: Shape Selectivity Action3->Mech3

Caption: Decision matrix for diagnosing and resolving common chromatography failures with phenolic esters.

Diagram 2: The Silanol-Phenol Interaction

Interaction Silica Silica Surface (Si-OH) Phenol DHNA Ester (Ar-OH) Silica->Phenol Strong H-Bond (Causes Tailing) Acid Acetic Acid (Modifier) Acid->Silica Preferential Binding Acid->Phenol Keeps Protonated Result Clean Elution

Caption: Mechanistic view of how Acetic Acid interrupts the binding between the Phenol and Silica.

References

  • Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. (Application Note demonstrating isomer separation principles). Available at: [Link]

  • Reich, H. J., & Bordwell, F. G. pKa Data Compiled by R. Williams (pKa Values of Phenols and Carboxylic Acids). Organic Chemistry Data. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Dihydroxybenzoic Acids. (Principles of separating phenolic acid isomers). Available at: [Link]

  • National Institutes of Health (NIH). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Phenolic Acids. Available at: [Link]

Sources

Optimization

Resolving impurities in Methyl 3,5-dihydroxy-2-naphthoate preparations

Ticket ID: MDN-PUR-001 | Status: Open | Specialist: Senior Application Scientist[1] Welcome to the Technical Support Interface You have reached the specialized troubleshooting hub for Methyl 3,5-dihydroxy-2-naphthoate (M...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MDN-PUR-001 | Status: Open | Specialist: Senior Application Scientist[1]

Welcome to the Technical Support Interface

You have reached the specialized troubleshooting hub for Methyl 3,5-dihydroxy-2-naphthoate (MDN) . This compound (CAS: 185989-39-3) is a critical intermediate in the synthesis of elastase inhibitors and complex dyes.[1] Its electron-rich naphthalene core makes it highly susceptible to oxidative degradation and hydrolysis, often resulting in "tarry" byproducts or low yields.[1]

Below are the three most common "Pain Points" reported by researchers, accompanied by validated resolution protocols.

Module 1: The "Pink/Brown" Discoloration (Oxidative Instability)

User Issue: "My product turned from a pale yellow solid to a pink/brown sticky mass during filtration/drying. NMR shows broadening of aromatic peaks."

Technical Diagnosis: The 3,5-dihydroxynaphthalene scaffold is electron-rich.[1] In the presence of atmospheric oxygen and trace moisture, it undergoes auto-oxidation to form ortho- or para-naphthoquinones and coupled dimers (bi-naphthyls).[1] This is accelerated by basic conditions (often used during the methylation step).[1]

Mechanism of Failure: The phenoxide anion (generated by bases like


) is more susceptible to Single Electron Transfer (SET) oxidation than the neutral phenol, leading to radical species that polymerize or oxidize to quinones.
Resolution Protocol: The "Reductive Workup"

Do not rely solely on inert atmosphere.[1] You must actively quench oxidative species.

  • Reaction Environment: Ensure the methylation (using MeI or DMS) is performed under a strict Argon/Nitrogen manifold.[1]

  • Quenching (Critical Step):

    • Instead of standard water, quench the reaction mixture with a 0.5% (w/v) aqueous Sodium Dithionite (

      
      )  solution. Dithionite acts as a scavenger for quinones, reducing them back to the hydroquinone state.
      
  • Acidification: Rapidly adjust pH to 4–5 using dilute HCl. Avoid strong acids which promote ester hydrolysis.[1]

  • Drying: Dry the organic layer over anhydrous

    
    , not
    
    
    
    (magnesium salts can sometimes coordinate with the diol system, complicating purification).

Visualizing the Oxidation Risk:

OxidationPath cluster_prevention Prevention Strategy Start MDN (Pure) (Pale Yellow) Radical Phenoxy Radical Intermediate Start->Radical O2 / Light Start->Radical Base (Deprotonation) Base Basic Conditions (K2CO3/DMF) Quinone Naphthoquinone (Pink/Red) Radical->Quinone Oxidation Polymer Oligomers/Tars (Brown Goo) Radical->Polymer Coupling Dithionite Add Na2S2O4 (Reduces Quinones) Quinone->Dithionite

Figure 1: The oxidative degradation pathway of MDN and the intervention point for reducing agents.

Module 2: The "Stubborn Acid" Impurity (Hydrolysis)

User Issue: "HPLC shows a persistent peak at RRT 0.85. I suspect it is the starting material, but I pushed the reaction to completion."

Technical Diagnosis: This is likely 3,5-dihydroxy-2-naphthoic acid (DHNA) , formed via hydrolysis of your product.[1] Even if the reaction went to completion, the methyl ester at the C2 position is sterically crowded but electronically activated by the neighboring C3-hydroxyl group (via intramolecular H-bonding), making it liable to hydrolysis during alkaline workups or storage in wet solvents.

Diagnostic Table: Acid vs. Ester

FeatureMethyl Ester (Target)Free Acid (Impurity)
HPLC Retention Later eluting (more lipophilic)Earlier eluting (polar)
1H NMR (

)
Singlet ~3.9-4.0 ppm (

)
No Methyl singlet
Solubility Soluble in

, EtOAc
Soluble in aqueous

Resolution Protocol: pH-Controlled Isolation
  • Avoid Strong Base Washes: Do not wash the organic layer with 1M NaOH or concentrated

    
     to remove starting material.[1] This will hydrolyze the product.[1]
    
  • The Bicarbonate Wash: Use cold, saturated

    
    .[1] The free acid (pKa ~3) will dissolve in bicarbonate, while the phenol (pKa ~9-10) and ester will remain in the organic layer.
    
    • Tip: Perform this wash quickly ( < 5 mins) at

      
      .[1]
      
  • Recrystallization: If the acid persists (>5%), recrystallize from Methanol/Water (9:1) .[1] The ester crystallizes, while the acid remains in the mother liquor.

Module 3: Purification Workflow (Decision Matrix)

User Issue: "Column chromatography is resulting in streaking and low recovery."

Technical Diagnosis: Dihydroxynaphthalenes stick to silica gel due to strong hydrogen bonding with silanol groups.[1] This causes "streaking" (tailing) and irreversible adsorption.[1]

Resolution Protocol: Modified Stationary Phase
  • Acidify the Silica: Pre-wash your silica gel column with 1% Acetic Acid in Hexanes.[1] This deactivates the most basic silanol sites.[1]

  • Mobile Phase: Use Hexanes:Ethyl Acetate (3:1) with 0.5% Acetic Acid . The acid modifier suppresses ionization of the phenolic protons, sharpening the peaks.

  • Alternative: Neutral Alumina: For high-purity applications (e.g., semiconductor grade), use Neutral Alumina instead of silica to remove sulfur residues and avoid acid-catalyzed degradation [1].[1]

Workflow Diagram:

PurificationTree Crude Crude MDN Mixture Check Check Purity (HPLC/TLC) Crude->Check HighPurity Purity > 90% Check->HighPurity Yes LowPurity Purity < 90% Check->LowPurity No Recryst Recrystallization Solvent: MeOH/H2O (9:1) Temp: 4°C overnight HighPurity->Recryst Column Flash Chromatography Add 0.5% AcOH to Eluent Prevents Streaking LowPurity->Column Final Pure MDN (White/Pale Yellow Needles) Recryst->Final Column->Check Re-evaluate

Figure 2: Decision matrix for purifying MDN based on initial crude purity.

Frequently Asked Questions (FAQs)

Q: Can I store MDN in solution? A: No. Solutions in DMSO or Methanol degrade within 24 hours at room temperature, forming quinones.[1] Store as a solid, under Argon, at


.[1]

Q: Why is my yield only 40% after methylation? A: If using MeI/


, you may be forming the O-methylated  side products (methoxy-naphthoates) alongside the ester.[1] The phenolic hydroxyls are nucleophilic.[1]
  • Fix: Control stoichiometry precisely (1.05 eq of MeI) or use a weaker base (

    
    ) if selectivity is poor. Alternatively, protect phenols with propionyl chloride before methylation, then deprotect [2].[1]
    

Q: Is the compound toxic? A: Yes. Like many naphthalene derivatives, it is a skin/eye irritant and potentially bioactive (elastase inhibitor).[1] Handle with gloves and in a fume hood [3].[1]

References
  • European Patent Office. (2020).[1] Method for purifying dihydroxynaphthalene (EP 3505507 B1).[1][2] Retrieved from [1]

  • VulcanChem. (n.d.).[1] Methyl 3,5-dihydroxy-2-naphthoate Synthesis Protocol. Retrieved from [1]

  • PubChem. (2025).[1] 3,5-Dihydroxy-2-naphthoic acid (Compound Summary). Retrieved from [1]

  • Organic Syntheses. (2018). Synthesis of Methyl 3-methoxy-2-naphthoate (Analogous Procedure). Org.[1][3][4][5][6] Synth. 2018, 95, 142-159.[1] Retrieved from [1]

Sources

Troubleshooting

Technical Support Center: Methyl 3,5-dihydroxy-2-naphthoate Process Engineering

Subject: Scaling up Synthesis of Methyl 3,5-dihydroxy-2-naphthoate (CAS: 185989-39-3) From: Dr. Aris Thorne, Senior Application Scientist To: Process Chemistry & R&D Teams Executive Summary Scaling up the synthesis of Me...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Scaling up Synthesis of Methyl 3,5-dihydroxy-2-naphthoate (CAS: 185989-39-3) From: Dr. Aris Thorne, Senior Application Scientist To: Process Chemistry & R&D Teams

Executive Summary

Scaling up the synthesis of Methyl 3,5-dihydroxy-2-naphthoate presents a unique dichotomy: the chemistry is theoretically simple (esterification), but the physical execution is plagued by the electron-rich nature of the naphthalene core. The primary failure modes at scale are oxidative degradation (tar formation) , regioselectivity issues (O-alkylation) , and incomplete conversion due to equilibrium limitations.

This guide moves beyond standard literature to address the process engineering required to manufacture this intermediate at gram-to-kilogram scales with high purity (>98%).

Module 1: The Reaction Strategy (Selectivity & Kinetics)

The Core Problem: You have two reactive phenolic hydroxyl groups (at C3 and C5) and one carboxylic acid (at C2).

  • Route A (Base-Catalyzed Alkylation): Using Methyl Iodide (MeI) and Base (e.g., K2CO3). AVOID AT SCALE. This route often leads to O-methylation, producing mixtures of methyl ethers (methoxy-naphthoates) which are difficult to separate.

  • Route B (Acid-Catalyzed Fischer Esterification): Using Methanol (MeOH) and Sulfuric Acid (H2SO4) or Thionyl Chloride (SOCl2). RECOMMENDED. Acid catalysis is highly selective for the carboxylic acid over the phenols.

Optimized Protocol: Modified Fischer Esterification
  • Reagents: 3,5-Dihydroxy-2-naphthoic acid (1.0 eq), Methanol (10-15 vol), H2SO4 (0.5 - 1.0 eq).

  • Thermodynamics: The reaction is equilibrium-limited. At scale, simply refluxing is insufficient. You must drive the equilibrium.

Process Flow Diagram:

ProcessFlow Start Start: 3,5-Dihydroxy-2-naphthoic Acid React Reaction: MeOH (Solvent) + H2SO4 (Cat) Reflux (65°C) under N2 Start->React Monitor IPC Check: Must be <2% Starting Material (HPLC/TLC) React->Monitor Monitor->React Incomplete Quench Quench/Concentration: Distill MeOH -> 30% Vol Add Cold Water Monitor->Quench Complete Isolate Isolation: Crystallization (5°C) Filtration Quench->Isolate Dry Drying: Vacuum Oven (40°C) Avoid Oxidation Isolate->Dry

Figure 1: Optimized Process Flow for Acid-Catalyzed Esterification. Note the critical IPC (In-Process Control) point before quenching.

Module 2: Troubleshooting Guide

This section addresses specific failure modes reported by scale-up teams.

Issue 1: "The reaction mixture turned black/dark brown."

Diagnosis: Oxidative Degradation. The 3,5-dihydroxy naphthalene system is electron-rich and prone to oxidation, forming quinones or polymerized tars. This is accelerated by heat and basic pH, but can occur under acidic conditions if oxygen is present.

  • Immediate Fix:

    • Inertion: The reactor must be purged with Nitrogen or Argon prior to heating. Maintain a positive pressure blanket throughout the reflux.

    • Degassing: Degas the Methanol solvent before addition to remove dissolved oxygen.

    • Antioxidants: For particularly sensitive batches, adding 0.1 mol% of Sodium Metabisulfite can act as a scavenger, though strict inertion is usually sufficient.

Issue 2: "Yield is stuck at 60-70%."

Diagnosis: Equilibrium Limitation (Water accumulation). Fischer esterification generates water.[1][2] In a closed vessel, the reaction stalls when water concentration rises.

  • Solution (Scale-Dependent):

    • <100g Scale: Use a Soxhlet extractor with activated 3Å Molecular Sieves to continuously dry the refluxing methanol.

    • >100g Scale: Perform a "feed and bleed" distillation. Distill off wet methanol while continuously adding dry methanol.

    • Alternative: Use Thionyl Chloride (SOCl2) instead of H2SO4.

      • Mechanism:[1][2][3][4][5][6] SOCl2 reacts with MeOH to form anhydrous HCl in situ and consumes water.

      • Caution: Generates SO2 and HCl gas. Requires a caustic scrubber.

Issue 3: "Product contains impurities (Methoxy-esters)."

Diagnosis: O-Alkylation side reaction. This occurs if the reaction temperature is too high (>80°C) or if local "hot spots" occur during acid addition.

  • Corrective Action:

    • Ensure H2SO4 is added dropwise to the cold Methanol solution before adding the solid acid.

    • Maintain temperature strictly at reflux (64.7°C for MeOH). Do not use pressure vessels to elevate temperature unless strictly necessary.

Module 3: Quantitative Data & Specifications

Table 1: Critical Process Parameters (CPP)

ParameterRangeImpact of Deviation
Stoichiometry (MeOH) 10 - 20 VolumesLow: Slurry too thick, poor mixing. High: Waste, lower throughput.
Catalyst (H2SO4) 0.5 - 1.0 EquivalentsLow: Slow reaction (>24h). High: Promotes sulfonation byproducts/tar.
Temperature 60 - 65°C (Reflux)High: Oxidation/Darkening. Low: Reaction stalls.
Reaction Time 6 - 12 HoursLong: Increased impurity profile (decarboxylation risk).
Water Content < 0.5%High: Equilibrium shifts back to Starting Material (Hydrolysis).
Module 4: Logic Tree for Quality Control

Use this decision tree when the isolated solid does not meet specification.

TroubleshootingTree Problem Problem: Low Purity or Yield CheckColor Is the solid Dark/Black? Problem->CheckColor CheckSM Is Starting Material > 2%? CheckColor->CheckSM No (Tan/White) Oxidation Cause: Oxidation Action: Recrystallize with Charcoal Future: Use N2 purge CheckColor->Oxidation Yes Equilibrium Cause: Water Inhibition Action: Redissolve in MeOH/SOCl2 Future: Use Molecular Sieves CheckSM->Equilibrium Yes SideRxn Cause: Side Reactions (Sulfonation/O-Alkylation) Action: Column Chromatography (Difficult at scale) CheckSM->SideRxn No (Unknown Impurity)

Figure 2: Troubleshooting Logic for Post-Isolation Analysis.

Frequently Asked Questions (FAQs)

Q1: Can I use ethanol to make the ethyl ester to improve solubility? A: Yes, but the reaction rate will be slower due to steric hindrance. The methyl ester (Methyl 3,5-dihydroxy-2-naphthoate) is generally preferred for crystallinity. If you switch to ethanol, increase reaction time by 30-50%.

Q2: Why not use Dimethyl Sulfate (DMS) or Methyl Iodide? A: While effective for making esters, these reagents under basic conditions will almost certainly methylate the phenolic oxygens (positions 3 and 5), creating trimethoxy species. Protecting the phenols first (e.g., with acetyl groups) adds two extra steps (protection + deprotection), reducing overall yield and increasing cost [1].

Q3: The product is sticky during filtration. How do I fix this? A: This "oiling out" phenomenon happens if the methanol concentration is too low during the water quench.

  • Fix: Do not distill the methanol to dryness. Leave ~3-4 volumes of methanol in the reactor, cool to 10°C, and slowly add water. If it oils out, reheat to dissolve and cool more slowly (10°C/hour) to induce proper crystal nucleation.

Q4: Is the starting material (3,5-dihydroxy-2-naphthoic acid) stable? A: It is prone to thermal decarboxylation. Do not dry the starting material at temperatures >80°C for extended periods. Store it in a cool, dark place.

References
  • Google Patents. (2013). CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate.[4] Retrieved from

  • Chemistry Steps. (n.d.). Fischer Esterification Mechanism and Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

Sources

Optimization

Technical Guide: Temperature-Controlled Synthesis of Methyl 3,5-dihydroxy-2-naphthoate

This guide outlines the critical temperature management protocols for the synthesis of Methyl 3,5-dihydroxy-2-naphthoate , primarily via the Thionyl Chloride/Methanol esterification route, which is the industry-standard...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical temperature management protocols for the synthesis of Methyl 3,5-dihydroxy-2-naphthoate , primarily via the Thionyl Chloride/Methanol esterification route, which is the industry-standard method for high-purity conversion of 3,5-dihydroxy-2-naphthoic acid (DHNA).

Executive Summary & Core Chemistry

Methyl 3,5-dihydroxy-2-naphthoate is a sensitive naphthalene derivative used as an intermediate in the synthesis of pharmaceutical pharmacophores (e.g., IRAK4 inhibitors) and advanced dyes. The primary synthesis involves the esterification of 3,5-dihydroxy-2-naphthoic acid .

Critical Thermal Risks:

  • Exothermic Runaway: The reaction of Thionyl Chloride (

    
    ) with Methanol is highly exothermic, generating HCl gas and heat. Uncontrolled addition causes solvent boiling and loss of reagent.
    
  • Decarboxylation: Electron-rich naphthoic acids are prone to thermal decarboxylation. While the melting point of the acid is high (~275°C), acidic solution-phase conditions can lower the activation energy for

    
     loss if temperatures exceed 50-60°C.
    
  • Oxidative Degradation: The 3,5-dihydroxy substitution pattern renders the naphthalene ring susceptible to oxidation (quinone formation), a process accelerated by heat and atmospheric oxygen.

Experimental Protocol: Controlled Esterification

Primary Route: Acid-Catalyzed Esterification via Thionyl Chloride/Methanol. Reference: WO2015150995A1 [1].

Phase 1: Reagent Preparation & Initiation (The "Cooling" Phase)

Objective: Manage the violent exotherm of


 solvolysis.
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ).[1][2]
    
  • Solvent Charge: Charge Anhydrous Methanol (MeOH) (7-10 volumes relative to acid mass).

  • Substrate Addition: Add 3,5-dihydroxy-2-naphthoic acid (1.0 equiv) to the MeOH. The acid may not fully dissolve immediately.

  • Thermal Control Point 1: Cool the slurry to < 10°C (Target: 0–5°C) using an ice/salt bath.

  • Reagent Addition: Add Thionyl Chloride (

    
    )  (2.0 equiv) dropwise.
    
    • Critical Warning: The reaction

      
       is violently exothermic.
      
    • Rule: Maintain internal temperature < 20°C throughout the addition. If T rises > 20°C, stop addition immediately and allow to cool.

Phase 2: Reaction Maintenance (The "Kinetic" Phase)

Objective: Drive conversion while preventing degradation.

  • Warming: Once addition is complete, remove the cooling bath.

  • Thermal Control Point 2: Allow the mixture to warm to 20–25°C (Room Temperature) naturally.

  • Incubation: Stir at 20–25°C for 12–16 hours.

    • Note: Do NOT reflux. Refluxing methanol (65°C) significantly increases the risk of decarboxylation and oxidation (darkening of the solution).

  • Monitoring: Check reaction progress via HPLC or TLC (Mobile Phase: Hexane/EtOAc). The starting material spot (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).
Phase 3: Quenching & Isolation

Objective: Remove acid gases without thermal stress.

  • Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator).

  • Thermal Control Point 3: Bath temperature must not exceed 40°C . Higher temperatures during concentration can cause the product to oil out or degrade.[3]

  • Workup: Resuspend the residue in chilled Ethyl Acetate or Dichloromethane. Wash with saturated

    
     (careful: 
    
    
    
    evolution) to neutralize residual HCl.
  • Purification: Recrystallize from Methanol/Water or Toluene if necessary.

Workflow Visualization (DOT Diagram)

SynthesisWorkflow Start Start: 3,5-Dihydroxy-2-naphthoic Acid + Anhydrous MeOH Cooling Cooling Bath Target: 0-5°C Start->Cooling Chill Addition Add SOCl2 Dropwise (Max Temp < 20°C) Cooling->Addition Exotherm Mgmt Addition->Cooling Temp > 20°C Reaction Reaction Phase Stir at 25°C (12-16h) Addition->Reaction Warm to RT Evap Concentration Vacuum (Bath < 40°C) Reaction->Evap Complete Product Product Isolation Methyl 3,5-dihydroxy-2-naphthoate Evap->Product Workup

Caption: Thermal control workflow for the esterification process. Red nodes indicate high-risk thermal events.

Troubleshooting & FAQs

Q1: The reaction mixture turned dark brown/black. Is the product ruined?

Diagnosis: This indicates Oxidative Degradation . Cause: The 3,5-dihydroxy system is electron-rich and prone to forming quinoid structures if exposed to air, especially at elevated temperatures (>40°C). Solution:

  • Ensure the reaction is kept under a strict Nitrogen/Argon atmosphere .

  • Verify the internal temperature did not exceed 25°C.

  • Recovery: Perform a filtration through a pad of silica gel or activated charcoal treatment during recrystallization to remove the colored impurities.

Q2: I see a new spot on TLC just below the solvent front, but the yield is low.

Diagnosis: Potential Decarboxylation . Cause: If the reaction was heated (e.g., refluxed) or if the acid concentration was too high during workup, the carboxylic ester group might be lost, yielding 1,3-dihydroxynaphthalene. Solution:

  • Strictly adhere to the 20–25°C reaction temperature.

  • Avoid heating the rotary evaporator bath above 40°C.

  • Confirm product identity via NMR (Look for the methyl singlet at ~3.9 ppm).

Q3: The reaction is too slow at 25°C. Can I heat it?

Analysis: While Arrhenius kinetics suggest heating speeds up the reaction, the trade-off with degradation is too high for this substrate. Recommendation: Instead of heating:

  • Increase the equivalents of

    
     (up to 3.0 equiv).
    
  • Add a catalytic amount of DMF (Dimethylformamide) to facilitate the formation of the Vilsmeier-Haack-like active species, which reacts faster at room temperature.

Q4: A solid precipitate formed during SOCl2 addition.

Diagnosis: This is likely the intermediate acid chloride or hydrochloride salts of the starting material due to low solubility at 0°C. Action: Do not worry. As the mixture warms to 25°C and reacts with methanol, the precipitate should dissolve. Ensure efficient mechanical stirring to prevent "hot spots" in the slurry.

Quantitative Data: Physical Properties

PropertyValueNotes
Molecular Formula

Molecular Weight 218.21 g/mol
Melting Point 178–180°CDistinct from acid (275°C)
Solubility (MeOH) ModerateHigh solubility in warm MeOH
Solubility (Water) InsolublePrecipitates on water addition
T(Decarboxylation) > 150°C (Solid)> 50°C (Solution/Acidic)

References

  • Patent: GlaxoSmithKline. (2015). Bicyclic-fused heteroaryl or aryl compounds and their use as IRAK4 inhibitors. WO2015150995A1. Retrieved from .

  • Chemical Data: National Center for Biotechnology Information. (2023).[1][4][5] PubChem Compound Summary for CID 66637, 3,5-Dihydroxy-2-naphthoic acid. Retrieved from .

  • Stability: Neufeind, S., et al. (2011).[5] Chlorination of 2-Hydroxy-1,4-napthoquinone. ChemSpider Synthetic Pages. Retrieved from .

Sources

Troubleshooting

Technical Support Center: Optimizing Methyl 3,5-dihydroxy-2-naphthoate Synthesis

Ticket ID: #MDN-OPT-2024 Subject: Catalyst Selection & Protocol Optimization for Methyl 3,5-dihydroxy-2-naphthoate (CAS 185989-39-3) Assigned Specialist: Senior Application Scientist[1] Executive Summary Synthesizing Met...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MDN-OPT-2024 Subject: Catalyst Selection & Protocol Optimization for Methyl 3,5-dihydroxy-2-naphthoate (CAS 185989-39-3) Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Synthesizing Methyl 3,5-dihydroxy-2-naphthoate presents a classic chemoselectivity challenge.[1] You possess a naphthalene core with three nucleophilic sites: two phenolic hydroxyls (C3, C5) and one carboxylic acid (C2).[2]

The objective is to esterify the C2 carboxylic acid with methanol without alkylating the phenolic hydroxyls (forming ethers) or oxidizing the electron-rich naphthalene ring (forming quinones/tars).

This guide prioritizes Direct Chemoselective Esterification over multi-step protection/deprotection routes, focusing on the critical choice between Brønsted acids and Lewis acids.[2]

Part 1: Strategic Catalyst Selection (The Matrix)

The choice of catalyst dictates your impurity profile. We categorize approaches into three tiers based on reaction scale and purity requirements.

Catalyst Decision Matrix
Catalyst SystemMechanismSelectivityRisk ProfileRecommended For
BF₃[1]·OEt₂ / MeOH Lewis Acid High Low.[1] Minimal phenol alkylation.[1]Pharma/High-Purity. The "Gold Standard" for sensitive aromatic acids.[1]
SOCl₂ / MeOH In situ HClHighMedium.[1] Exothermic; HCl gas generation.[1]Scale-Up. Excellent yield but requires strict temp control to prevent ring chlorination.[1]
H₂SO₄ / MeOH Brønsted AcidLow-MedHigh. Oxidation (tarring) and sulfonation risks.[1]Rough/Bulk. Only if downstream purification (column) is robust.
K₂CO₃ / MeI SN2 AlkylationZeroHigh.[1][2] Will methylate phenols (forming trimethoxy).[1]NOT RECOMMENDED for direct ester synthesis.[1]
Decision Logic Visualization

CatalystSelection Start Start: 3,5-Dihydroxy-2-naphthoic Acid Q1 Is the substrate sensitive to oxidation? Start->Q1 Goal Target: Methyl Ester Q2 Is strict anhydrous condition possible? Q1->Q2 Yes (Sensitive Phenols) Cat_H2SO4 OPTION C: H2SO4 (Brønsted Acid) Q1->Cat_H2SO4 No (Robust) Cat_BF3 OPTION A: BF3·OEt2 (Lewis Acid) Q2->Cat_BF3 Yes (Sealed/Inert) Cat_SOCl2 OPTION B: SOCl2/MeOH (In situ HCl) Q2->Cat_SOCl2 No (Open Vessel) Outcome_BF3 High Yield, Clean Profile Cat_BF3->Outcome_BF3 Outcome_SOCl2 Good Yield, HCl Gas Mgmt Required Cat_SOCl2->Outcome_SOCl2 Outcome_H2SO4 Risk of Sulfonation/ Oxidation (Black Tar) Cat_H2SO4->Outcome_H2SO4 Outcome_BF3->Goal Outcome_SOCl2->Goal Outcome_H2SO4->Goal

Figure 1: Decision tree for selecting the optimal esterification catalyst based on substrate sensitivity and lab capabilities.

Part 2: Optimized Protocol (The BF₃·OEt₂ Method)

We recommend the Boron Trifluoride Etherate method. Unlike sulfuric acid, BF₃ coordinates with the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by methanol without acting as a strong oxidizing agent against the naphthalene ring.[2]

Reagents & Setup
  • Precursor: 3,5-dihydroxy-2-naphthoic acid (1.0 eq)[1]

  • Solvent: Anhydrous Methanol (0.1 M concentration relative to acid)

  • Catalyst: Boron Trifluoride Etherate (BF₃[2]·OEt₂) (2.0 - 3.0 eq)[1]

  • Atmosphere: Nitrogen or Argon (Critical to prevent quinone formation)[2]

Step-by-Step Methodology
  • Inerting: Flame-dry a two-neck round bottom flask and cool under a stream of Nitrogen.

  • Dissolution: Charge the flask with 3,5-dihydroxy-2-naphthoic acid and anhydrous methanol. Stir until fully dissolved.

    • Note: If the solution is already dark brown, your starting material may be partially oxidized.[2]

  • Catalyst Addition: Cool the solution to 0°C (ice bath). Add BF₃[1]·OEt₂ dropwise via syringe.

    • Why? Exotherm control prevents immediate degradation of the electron-rich ring.[1]

  • Reflux: Remove the ice bath and heat to a gentle reflux (65°C) for 4–6 hours .

    • Monitoring: Check via TLC (Mobile Phase: 50% EtOAc/Hexanes).[1] The acid spot (baseline/low Rf) should disappear; the ester spot (higher Rf) will appear.

  • Quench: Cool to room temperature. Pour the mixture into ice-cold saturated NaHCO₃ solution.

    • Caution: CO₂ evolution will be vigorous.[1]

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2][3]

Part 3: Troubleshooting & FAQs

Issue 1: "My reaction mixture turned black/purple."

Diagnosis: Oxidation of the naphthalene ring.

  • Cause: The 3,5-dihydroxy substitution pattern makes the ring electron-rich and prone to air oxidation, forming ortho- or para-quinones.[1]

  • Fix:

    • Ensure the reaction is under strict Nitrogen/Argon atmosphere.[1]

    • Add a reducing agent stabilizer like Sodium Dithionite during the workup phase to reduce any quinones back to phenols.[1]

    • Switch from H₂SO₄ (oxidizing) to BF₃[1]·OEt₂ or HCl gas.[1]

Issue 2: "I see a second spot with very high Rf (non-polar)."

Diagnosis: Over-reaction (Etherification).[1]

  • Cause: You have methylated the phenolic hydroxyls (forming methoxy groups) in addition to the ester. This happens if the temperature is too high or if alkylating agents (like MeI) were used.

  • Fix:

    • Lower the reaction temperature.[1]

    • Ensure you are using Methanol + Acid , not Methyl Iodide + Base .[1][2]

    • If using BF₃, reduce equivalents to 1.5 eq.[1][2]

Issue 3: "The reaction stalls at 60% conversion."

Diagnosis: Fischer Esterification Equilibrium.[1]

  • Cause: Water produced in the reaction is pushing the equilibrium back to the acid.

  • Fix:

    • Chemical Drying: Add Trimethyl Orthoformate (TMOF) (1.0 eq) to the reaction. TMOF reacts irreversibly with water to form methanol and methyl formate, driving the equilibrium forward.[2]

    • Physical Drying: Use activated 3Å Molecular Sieves in the reaction flask (if using the BF₃ method).

Workflow Visualization: The "Gold Standard" Route

Workflow Input Input: 3,5-DHNA + MeOH Step1 Cool to 0°C Add BF3·OEt2 Input->Step1 Step2 Reflux 6h (N2 Atm) Step1->Step2 Check TLC Check Step2->Check Check->Step2 Incomplete Workup Quench: Sat. NaHCO3 Check->Workup Complete Purify Column: Hex/EtOAc Workup->Purify Final Product: Methyl Ester Purify->Final

Figure 2: Optimized workflow for the BF₃·OEt₂ mediated synthesis.

References

    • Context: Confirms CAS identity and discusses protection-deprotection routes.[1]

  • Organic Syntheses. (1941).[1] 3,5-Dihydroxybenzoic acid.[1][2][4][5] Org. Synth. 1941, 21,[2][6] 30. Retrieved January 28, 2026, from [Link][2]

    • Context: Foundational protocol for handling dihydroxy-aromatic acids and sulfonation risks.[1]

  • PubChem. (n.d.).[1] 3,5-Dihydroxy-2-naphthoic acid (Compound).[1][7][8] Retrieved January 28, 2026, from [Link][2]

    • Context: Chemical property data and stability inform
  • Master Organic Chemistry. (2022). Fischer Esterification.[1][9][10][11][12][13] Retrieved January 28, 2026, from [Link]

    • Context: Mechanistic grounding for the acid-catalyzed equilibrium and water removal strategies.[1][10][14]

Sources

Optimization

Technical Support Center: Synthesis &amp; Purification of Methyl 3,5-dihydroxy-2-naphthoate

[1][2] Topic: By-product Identification & Process Troubleshooting Doc ID: TS-MDHN-001 Last Updated: 2024-05-20 Audience: Process Chemists, Medicinal Chemists, QC Analysts[1][2] Strategic Overview: The Synthetic Challenge...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Topic: By-product Identification & Process Troubleshooting Doc ID: TS-MDHN-001 Last Updated: 2024-05-20 Audience: Process Chemists, Medicinal Chemists, QC Analysts[1][2]

Strategic Overview: The Synthetic Challenge

The synthesis of Methyl 3,5-dihydroxy-2-naphthoate (MDHN) presents a classic chemoselectivity challenge.[1][2] The molecule contains three nucleophilic oxygen centers: a carboxylate group (C2) and two phenolic hydroxyls (C3, C5).[1][2]

While direct Fischer esterification is possible, it is often plagued by slow kinetics and oxidative degradation.[1][2] The industry-standard approach for high-purity synthesis—and the focus of this guide—is the Protection-Methylation-Deprotection (PMD) strategy.[1][2] This method mitigates the risk of O-alkylation (ether formation), which is the primary source of inseparable impurities in this workflow.[1][2]

This guide addresses the identification of by-products arising from both the PMD route and direct esterification attempts, providing actionable solutions for process control.

Process Workflow & Impurity Pathways

The following diagram illustrates the standard PMD workflow and the critical branching points where specific impurities are generated.

MDHN_Synthesis Start Starting Material: 3,5-Dihydroxy-2-naphthoic Acid (DHNA) Step1 Step 1: Protection (Propionyl Chloride / Base) Start->Step1 Impurity_O_Alk Impurity Type I: O-Methylated Ethers (From direct methylation) Start->Impurity_O_Alk Direct MeI (No Protection) Impurity_Ox Impurity Type II: 1,2-Naphthoquinones (Oxidative Degradation) Start->Impurity_Ox Air/Light Exposure Impurity_Decarb Impurity Type III: 1,3-Naphthalenediol (Decarboxylation) Start->Impurity_Decarb High Temp / Acid Intermediate1 Intermediate A: 3,5-Bis(propionyloxy)-2-naphthoic Acid Step1->Intermediate1 Step2 Step 2: Methylation (MeI / K2CO3 / Acetone) Intermediate1->Step2 Intermediate2 Intermediate B: Methyl 3,5-bis(propionyloxy)-2-naphthoate Step2->Intermediate2 Step3 Step 3: Deprotection (Mild Base Hydrolysis) Intermediate2->Step3 Product TARGET: Methyl 3,5-dihydroxy-2-naphthoate Step3->Product

Figure 1: Synthetic pathway for Methyl 3,5-dihydroxy-2-naphthoate highlighting critical control points for impurity generation.[1][2]

Troubleshooting Guide (FAQ)
Category A: Regioselectivity & Alkylation Issues

Q1: I am detecting impurities with Mass [M+14] and [M+28] relative to the target. What are these?

  • Diagnosis: These are O-methylated by-products .[1][2]

  • Mechanism: In the presence of a base (like K₂CO₃), the phenolic hydroxyls at C3 and C5 are deprotonated to form phenoxides.[1][2] Phenoxides are excellent nucleophiles—often better than the carboxylate—and will react with methyl iodide (MeI) or dimethyl sulfate to form methyl ethers.[1][2]

    • [M+14]: Methyl 3-hydroxy-5-methoxy-2-naphthoate (Mono-ether).[1][2]

    • [M+28]: Methyl 3,5-dimethoxy-2-naphthoate (Di-ether).[1][2]

  • Solution:

    • Switch to the PMD Route: You must protect the phenols (e.g., as acetates or propionates) before the methylation step [1].[1][2]

    • Alternative: Use Fischer esterification (MeOH/H₂SO₄) instead of alkyl halides.[1][2] This avoids O-alkylation but requires rigorous water removal to drive equilibrium.[1][2]

Q2: My HPLC shows a peak eluting just after the product. It has the same mass but a different retention time. [1][2]

  • Diagnosis: This is likely an Isomer or a Partially Deprotected Intermediate .[1][2]

  • Analysis: If you used the protection route (e.g., propionyl groups), incomplete hydrolysis will leave a mono-propionyl species.[1][2]

  • Solution: Extend the hydrolysis time in Step 3. Monitor the disappearance of the intermediate via TLC (mobile phase: CHCl₃/MeOH 10:1).[1][2]

Category B: Stability & Degradation [1][2]

Q3: The reaction mixture turned dark red/brown, and the yield is low. What happened?

  • Diagnosis: Oxidative coupling (Quinone formation). [1][2]

  • Mechanism: 1,3-Dihydroxynaphthalenes are electron-rich and prone to oxidation by atmospheric oxygen, forming 1,2-naphthoquinones or polymerized "tars."[1][2] This is accelerated under basic conditions (e.g., during K₂CO₃ treatment or workup).[1][2]

  • Solution:

    • Inert Atmosphere: Perform all basic steps under Argon or Nitrogen.[1][2]

    • Degassing: Degas all solvents (especially methanol and water) prior to use.[1][2]

    • Acidic Workup: Quench basic reactions into cold, dilute acid (HCl) immediately to protonate the phenols, reducing their susceptibility to oxidation [2].[1][2]

Q4: I see a significant loss of the carboxylate group (Mass M-58).

  • Diagnosis: Decarboxylation forming 1,3-naphthalenediol.[1][2]

  • Mechanism: Electron-rich aromatic acids are susceptible to thermal decarboxylation, especially in acidic media at reflux temperatures.[1][2]

  • Solution:

    • Temperature Control: Avoid refluxing in high-boiling solvents for extended periods.

    • Catalyst Choice: If using acid catalysis, limit the concentration of H₂SO₄ or switch to a milder Lewis acid (e.g., Thionyl Chloride in cold methanol).[1][2]

By-product Identification Table

Use this table to correlate MS/NMR data with specific process impurities.

Impurity NameStructure DescriptionMass Shift (vs Target)Origin / CauseMitigation
1,3-Naphthalenediol Loss of ester group (-COOMe)-58 Da Thermal decarboxylation of starting material or product.[1][2]Lower reaction temp; avoid prolonged acid reflux.
Methyl 3-hydroxy-5-methoxy-2-naphthoate Methyl ether at C5+14 Da Direct methylation of unprotected phenol (Regioselectivity failure).[1][2]Use Propionyl/Acetyl protection groups.[1][2]
Methyl 3,5-dimethoxy-2-naphthoate Methyl ethers at C3 & C5+28 Da Direct methylation of unprotected phenol (Excess MeI).[1][2]Use Propionyl/Acetyl protection groups.[1][2]
1,2-Naphthoquinone deriv. Ketones at C1/C2 positions-2 Da (approx)Oxidation by air (Red/Brown color).[1][2]Work under N₂; degas solvents; store in dark.[1][2]
3,5-Bis(propionyloxy)-2-naphthoic acid Propionyl groups intact+112 Da Incomplete Step 3 (Hydrolysis).[1][2]Monitor reaction completion; increase base equivalents.
Experimental Protocol: The "PMD" Standard

Based on validated protocols for hydroxynaphthoates [1, 3].

Step 1: Protection Dissolve 3,5-dihydroxy-2-naphthoic acid (1.0 eq) in THF.[1][2] Add K₂CO₃ (3.0 eq) and cool to 0°C. Add Propionyl Chloride (2.5 eq) dropwise. Stir at RT for 4h.[1][2] Quench with water, extract with EtOAc.[1][2]

Step 2: Methylation Dissolve the crude protected acid in Acetone.[1][2] Add K₂CO₃ (1.5 eq) and Iodomethane (MeI, 1.2 eq).[1][2] Stir at 40°C for 6h. Filter salts and concentrate.[1][2][3][4]

Step 3: Deprotection Dissolve the residue in Methanol/Water (1:1).[1][2] Add NaOH (4.0 eq).[1][2] Stir at RT for 2h (Monitor TLC). Acidify carefully with 1M HCl to pH 4. Filter the precipitate.[1][2][3][4] Recrystallize from Methanol/Water.[1][2]

References
  • PrepChem. (n.d.).[1][2] Synthesis of Methyl 6-hydroxy-2-naphthoate. (Analogous oxidative handling procedures). Retrieved from [Link]

  • Google Patents. (2013).[1][2] CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate.[1][2][4] (Reference for esterification conditions of poly-hydroxylated aromatics). Retrieved from

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for Methyl 3,5-dihydroxy-2-naphthoate

Case ID: MDN-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Bio-Assay Development Compound: Methyl 3,5-dihydroxy-2-naphthoate (MDN) Chemical Class: Naphthoate Ester / Polyphenol LogP (Predicted):...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MDN-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Bio-Assay Development Compound: Methyl 3,5-dihydroxy-2-naphthoate (MDN) Chemical Class: Naphthoate Ester / Polyphenol LogP (Predicted): ~2.5 - 3.0 (Moderate-High Lipophilicity)[1][2][3]

Executive Summary

Methyl 3,5-dihydroxy-2-naphthoate (MDN) presents a classic "brick dust" challenge in biological assays. Its planar naphthalene core encourages strong


 stacking (crystallization), while the hydrophobic methyl ester limits aqueous solubility.[1][3] Furthermore, the phenolic hydroxyls (pKa ~9) make solubility pH-dependent.[1][3]

This guide provides a validated workflow to solubilize MDN for cell-based and enzymatic assays, moving from standard DMSO stocks to advanced cyclodextrin formulations.

Module 1: Stock Solution Preparation

The Issue: Users often report that MDN does not fully dissolve in DMSO even at standard stock concentrations (e.g., 10 mM), or precipitates upon freezing.

Root Cause Analysis

The planar aromatic rings of MDN create high lattice energy.[3] Simply adding solvent isn't enough; you must break the intermolecular forces.[3] Additionally, "wet" DMSO (DMSO that has absorbed atmospheric water) drastically reduces the solubility of lipophilic esters.

Protocol: The "Dry-Heat" Stock Method

Use this protocol for all primary stocks.

  • Solvent Choice: Use Anhydrous DMSO (Grade:

    
    99.9%, water content <0.005%).[1][3]
    
    • Why? Even 1% water accumulation in DMSO can decrease MDN solubility by 50%.[1][3]

  • Concentration Limit: Target 10 mM initially. Do not attempt 100 mM without validation.

  • Energy Input:

    • Add DMSO to the weighed solid.[3]

    • Sonicate in a water bath at 37°C for 10 minutes .

    • Critical: Visual clarity is not enough.[1][3] Vortex for 30 seconds after sonication.[1][3]

  • Verification: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the concentration is too high.[3]

Storage
  • Aliquot: Single-use aliquots (20-50

    
    L) to avoid freeze-thaw cycles.
    
  • Container: Amber glass or polypropylene (PP).[1][3] Avoid polystyrene (PS) as DMSO leaches plasticizers.[1][3]

  • Temperature: -20°C. Note: MDN is an ester; protect from moisture to prevent hydrolysis into 3,5-dihydroxy-2-naphthoic acid.[1][2][3]

Module 2: The Aqueous Transition (Preventing "Crash-Out")

The Issue: "I add my 10 mM DMSO stock to the cell culture media, and the solution turns cloudy or my cells die disproportionately."

Root Cause Analysis

This is the "Solvent Shock" phenomenon.[3] When a hydrophobic stock hits the aqueous buffer, the DMSO diffuses away rapidly, leaving MDN molecules stranded. They aggregate instantly before they can disperse.[1][3]

Protocol: The Intermediate Dilution Step

Do not pipette 1


L of stock directly into 1 mL of media.
  • Prepare an Intermediate Plate:

    • Dilute your 10 mM stock into pure DMSO first to create 1000x working concentrations (e.g., if final assay is 10

      
      M, make a 10 mM stock; if 1 
      
      
      
      M, make a 1 mM intermediate in DMSO).[1]
  • The "Step-Down" Dilution:

    • Dilute the DMSO intermediate 1:10 into PBS (w/o Ca/Mg) or serum-free media.

    • Immediately mix by pipetting. This creates a 10% DMSO solution where MDN is less likely to crash than in 0.1% DMSO.[3]

  • Final Addition:

    • Add this 10% DMSO/PBS mix to your final well (1:10 dilution).[1][3]

    • Final DMSO: 1%.[1][3][4] (If 1% is toxic to your cells, see Module 3).[1][3]

Solubility Verification (Nephelometry)

Before adding cells, validate solubility using light scattering.[1][3]

ParameterMethodAcceptance Criteria
Turbidity Nephelometry / Absorbance @ 600nmOD < 0.005 above background
Visual Microscopy (10x)No birefringent crystals
Recovery Centrifuge media -> HPLC supernatant>80% of nominal concentration

Module 3: Advanced Formulation (Cyclodextrins)

The Issue: "My assay requires <0.1% DMSO, or MDN precipitates even with the Step-Down method."

Solution: Host-Guest Complexation

Use 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
.[1][2][3] The hydrophobic naphthalene core of MDN fits inside the CD cavity, while the hydroxyl groups on the CD exterior ensure water solubility.
Protocol: HP- -CD Formulation
  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in water or PBS.[1][2][3] Filter sterilize (0.22 
    
    
    
    m).[1][3]
  • Complexation:

    • Add MDN solid (or a small volume of concentrated acetone stock) to the HP-

      
      -CD solution.[1][2][3]
      
    • Stir (magnetic stir bar) at room temperature for 24 hours protected from light.

    • Note: If using acetone, evaporate it off under a nitrogen stream.[1][3]

  • Filtration: Filter the resulting solution (0.45

    
    m) to remove uncomplexed MDN.
    
  • Quantification: Measure absorbance (UV ~270-320nm) against a standard curve to determine the actual soluble concentration (often 10-50x higher than aqueous buffer alone).[1][3]

Workflow Diagram: Formulation Decision Tree

SolubilityWorkflow Start Start: Solid MDN Stock Prepare 10mM Stock (Anhydrous DMSO, 37°C Sonicate) Start->Stock Check1 Visual/Spin Check (Clear?) Stock->Check1 MediaAdd Dilute into Media (Max 0.5% DMSO) Check1->MediaAdd Yes FailStock Reduce Conc. to 1mM or Change Solvent Check1->FailStock No PrecipCheck Microscopy/Nephelometry (Precipitate?) MediaAdd->PrecipCheck Success Proceed to Bioassay PrecipCheck->Success No (Soluble) FailMedia Use HP-β-CD Protocol (Module 3) PrecipCheck->FailMedia Yes (Crash-out) FailMedia->Success Complex Formed

Figure 1: Decision tree for solubilizing MDN. Follow the path based on visual and nephelometric checkpoints.

Module 4: Assay Interference & FAQs

Q: I see high background fluorescence in my assay. Is it the compound? A: Yes. Naphthalene derivatives are naturally fluorescent.[3]

  • Risk: MDN likely excites in the UV range (270-320 nm) and emits in the blue region (~340-380 nm).[1][3]

  • Mitigation: If your assay uses blue fluorescent proteins (BFP) or DAPI, MDN will interfere.[1][3] Switch to red-shifted readouts (e.g., mCherry, AlexaFluor 647).[1][3] Always run a "Compound Only" control well (No cells + Media + Compound).[3]

Q: My IC50 shifts dramatically if I leave the plate overnight. A: Ester Hydrolysis.

  • Mechanism: The methyl ester at position 2 is susceptible to hydrolysis by intracellular esterases or simply by pH > 7.4 over time.[3] You are likely measuring the activity of the parent acid (3,5-dihydroxy-2-naphthoic acid) rather than the ester.[1][2][3]

  • Fix: Limit assay windows to <6 hours if possible, or quantify stability using LC-MS at

    
     and 
    
    
    
    .

Q: Can I use Ethanol instead of DMSO? A: Ethanol is generally worse for naphthalenes due to lower dipole moment compared to DMSO.[1][3] However, if your cells are DMSO-sensitive, you can try 1:1 DMSO:Ethanol, but expect lower maximum solubility (cap at 1 mM stock).[1][3]

References

  • NIH Assay Guidance Manual. DMSO Tolerance and Reagent Stability Testing.[1][3] (2018).[1][3] Bethesda (MD): National Center for Advancing Translational Sciences.[1][3] Link

  • Loftsson, T., & Brewster, M. E. (2010).[1][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][3] Link

  • Bevan, C. D., & Lloyd, R. S. (2000).[1][3] A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates.[1][3] Analytical Chemistry, 72(8), 1781-1787.[1][3] Link[1]

  • PubChem Compound Summary. Methyl 3,5-dihydroxy-2-naphthoate (CID 11235300).[1][2][3] National Library of Medicine.[3] Link

Sources

Optimization

Stability issues of Methyl 3,5-dihydroxy-2-naphthoate in different solvents

Topic: Stability & Solubility Troubleshooting Guide Introduction Welcome to the Technical Support Center. This guide addresses the physicochemical behavior of Methyl 3,5-dihydroxy-2-naphthoate (MDN) .

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Solubility Troubleshooting Guide

Introduction

Welcome to the Technical Support Center. This guide addresses the physicochemical behavior of Methyl 3,5-dihydroxy-2-naphthoate (MDN) . As a researcher, you likely selected this compound as a synthetic intermediate or a pharmacological probe due to its naphthalene core and dual hydroxyl functionality.[1][2]

However, its stability is governed by two competing reactivities: the hydrolytic instability of the ester group and the oxidative sensitivity of the phenolic hydroxyls.[1] This guide moves beyond standard datasheets to explain why your experiments might fail and how to prevent it.

Module 1: Solubility & Dissolution Issues

Q: Why does MDN precipitate immediately when added to my cell culture media (PBS/DMEM)?

Diagnosis: "Crash-out" due to Lipophilicity. MDN contains a hydrophobic naphthalene core.[1][2] While the hydroxyl groups add some polarity, the methyl ester caps the carboxylic acid, significantly reducing its water solubility compared to its parent acid (3,5-dihydroxy-2-naphthoic acid).[1][2]

The Fix: The Co-Solvent System Do not attempt to dissolve MDN directly in aqueous buffers.[1][2] You must create a concentrated stock solution first.[1][2]

SolventSolubility RatingRisk FactorRecommendation
DMSO High (>50 mM)Hygroscopic (absorbs water)Preferred for Stock. Use anhydrous DMSO.[1][2]
Methanol High EvaporationGood for chemical synthesis; avoid for cell assays due to toxicity.[1][2]
Water/PBS Negligible PrecipitationDo not use as a primary solvent.[1][2]
Ethanol Moderate TransesterificationRisk of forming Ethyl 3,5-dihydroxy-2-naphthoate over time.[1][2]

Protocol: Step-by-Step Dissolution for Biological Assays

  • Weigh MDN into a glass vial (avoid plastic, which can leach plasticizers into DMSO).[1][2]

  • Dissolve in anhydrous DMSO to a concentration 1000x higher than your final assay concentration (e.g., 10 mM stock for a 10 µM assay).

  • Vortex until the solution is perfectly clear.

  • Add the stock to the media while vortexing the media to prevent local high concentrations that trigger precipitation.[1][2]

Module 2: Chemical Stability (Degradation)

Q: My clear stock solution turned brown/pink after 24 hours. Is it still good?

Diagnosis: Oxidative Degradation (Quinone Formation). The "browning" is a hallmark of phenolic oxidation.[1][2] The 3,5-dihydroxy substitution pattern on the naphthalene ring is electron-rich, making it susceptible to oxidation by atmospheric oxygen, especially in basic conditions or under light.[1][2]

  • Mechanism: Phenol

    
     Phenoxy Radical 
    
    
    
    Quinone/Polymer.[1][2]
  • Trigger: pH > 7.0 accelerates this process by deprotonating the hydroxyl groups (Phenolate ions are much easier to oxidize than phenols).[1][2]

Q: I see a new peak in my HPLC chromatogram at a lower retention time. What is it?

Diagnosis: Ester Hydrolysis. The methyl ester group at position C2 is labile.[1][2] If water is present (even trace amounts in "wet" DMSO), the ester hydrolyzes back to the parent acid: 3,5-dihydroxy-2-naphthoic acid .[1][2]

  • Detection: The parent acid is more polar than the ester, so it elutes earlier on a Reverse-Phase (C18) column.[1][2]

  • Trigger: Acidic or Basic pH, and presence of water.[1][2]

Visualizing the Degradation Pathways

MDN_Degradation cluster_0 HPLC Observation cluster_1 Visual Observation MDN Methyl 3,5-dihydroxy-2-naphthoate (Intact Ester) Acid 3,5-dihydroxy-2-naphthoic acid (Hydrolysis Product) MDN->Acid + H2O / pH > 8 or pH < 4 (Hydrolysis) Quinone Naphthoquinone Species (Oxidation Product) MDN->Quinone + O2 / Light / pH > 7 (Oxidation)

Figure 1: Dual degradation pathways of MDN. Hydrolysis yields a polar acid (HPLC shift), while oxidation yields colored quinones (visual change).[1]

Module 3: DMSO Storage Risks

Q: Can I store my DMSO stock at -20°C indefinitely?

Diagnosis: The "Freeze-Thaw" Trap. DMSO freezes at 19°C. Every time you remove the stock from the freezer, it thaws.[1] During thawing, cold DMSO attracts atmospheric moisture (condensation) aggressively.[1][2]

The "Wet DMSO" Cycle:

  • Water enters the DMSO stock.[1][2]

  • Water hydrolyzes the methyl ester to the acid form.[2]

  • The acid form may have different biological activity (e.g., different binding kinetics to targets like LDH) [1].[1][2]

Correct Storage Protocol:

  • Aliquot: Do not store one large bottle. Split your 10 mM stock into single-use aliquots (e.g., 50 µL).

  • Seal: Use tubes with O-ring seals or wrap in Parafilm.[1][2]

  • Gas: If possible, purge the headspace with Nitrogen or Argon before closing to prevent oxidation.[1][2]

Troubleshooting Decision Tree

Use this flow to diagnose the state of your MDN sample.

Troubleshooting_Flow Start Inspect MDN Solution Visual Visual Check Start->Visual Clear Solution is Clear/Colorless Visual->Clear Cloudy Solution is Cloudy/Precipitate Visual->Cloudy Colored Solution is Pink/Brown Visual->Colored HPLC Run HPLC Check Clear->HPLC Action2 Solubility Issue: Increase DMSO % or warm gently Cloudy->Action2 Action3 Oxidation: Discard Sample Colored->Action3 SinglePeak Single Peak HPLC->SinglePeak NewPeak New Early Eluting Peak HPLC->NewPeak Action1 Sample OK SinglePeak->Action1 Action4 Hydrolysis: Check DMSO dryness NewPeak->Action4

Figure 2: Diagnostic workflow for evaluating MDN sample integrity.[1][2]

Standardized HPLC Protocol for Stability Tracking

To verify the purity of your MDN, use this standardized method. This separates the Methyl Ester (MDN) from the Acid (Hydrolysis product).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid (Acid keeps phenols protonated/sharp).[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic) and 310 nm (Naphthalene specific).[1][2]

  • Expected Results:

    • Parent Acid:[1][2][3] Elutes earlier (approx 4-5 min).

    • MDN (Ester): Elutes later (approx 6-7 min).

References

  • Frontiers in Microbiology. (2020).[1][2] Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound.[1][2] (Discusses binding kinetics and stability of the parent acid structure).

  • VulcanChem. Methyl 3,5-dihydroxy-2-naphthoate Product Analysis. (Confirming solubility in DMSO/Methanol and structural properties). [1][2]

  • BenchChem. Solubility of Benzoate Ester Derivatives in Organic Solvents. (General principles of phenolic ester solubility and shake-flask protocols). [1][2]

  • PubChem. Compound Summary: 3,5-Dihydroxy-2-naphthoic acid.[1][2][4] (Physicochemical properties of the parent scaffold).[2][5][6][7][8] [1][2][4]

Sources

Reference Data & Comparative Studies

Validation

Comparing the biological activity of Methyl 3,5-dihydroxy-2-naphthoate with other naphthoic acid derivatives

Executive Summary Methyl 3,5-dihydroxy-2-naphthoate (MDN) represents the lipophilic methyl ester of the bioactive parent compound, 3,5-dihydroxy-2-naphthoic acid (3,5-DHNA). While the parent acid is a documented alloster...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3,5-dihydroxy-2-naphthoate (MDN) represents the lipophilic methyl ester of the bioactive parent compound, 3,5-dihydroxy-2-naphthoic acid (3,5-DHNA). While the parent acid is a documented allosteric inhibitor of NMDA receptors and a selective inhibitor of parasitic Lactate Dehydrogenase (LDH), the methyl ester variant is engineered primarily to alter pharmacokinetics—specifically enhancing membrane permeability and Blood-Brain Barrier (BBB) transit.

This guide objectively compares the biological performance of MDN against its parent acid and other structural analogs (e.g., 1,4-DHNA, Pamoic Acid), focusing on neuropharmacology , antiparasitic efficacy , and immunomodulation .

Physicochemical & Pharmacokinetic Comparison

The methylation of the C2-carboxylic acid group fundamentally shifts the molecule from a polar, ionizable species to a neutral, lipophilic agent. This structural modification dictates the route of administration and cellular uptake mechanisms.

Table 1: Comparative Physicochemical Profile
FeatureMethyl 3,5-dihydroxy-2-naphthoate (MDN) 3,5-Dihydroxy-2-naphthoic acid (3,5-DHNA) 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA)
CAS Number 185989-39-383-59-031519-22-9
Molecular Weight 218.21 g/mol 204.18 g/mol 204.18 g/mol
Primary State Neutral Lipophile (Ester)Weak Acid (pKa ~2.95)Weak Acid
Solubility High in DMSO, Methanol, LipidsSoluble in Alkaline Aqueous buffersSoluble in Alkaline Aqueous buffers
Bioavailability High (Membrane Permeable)Low (Ionized at physiological pH)Moderate (Gut-restricted)
Primary Role Prodrug / CNS-Targeting PrecursorActive Metabolite / Enzyme InhibitorAhR Agonist (Gut Anti-inflammatory)

Expert Insight: The methyl ester (MDN) is preferred when the experimental goal is intracellular or CNS delivery. Once inside the cell or across the BBB, intracellular esterases typically hydrolyze MDN back to the active 3,5-DHNA form.

Biological Activity Analysis

A. Neuropharmacology: NMDA Receptor Modulation

The 3,5-dihydroxy substitution pattern is critical for allosteric interaction with the N-methyl-D-aspartate (NMDA) receptor.[1]

  • Mechanism: 3,5-DHNA acts as a negative allosteric modulator. It binds to a site distinct from the glutamate or glycine binding sites, reducing channel opening frequency without completely blocking synaptic transmission (reducing excitotoxicity without total sedation).

  • MDN Advantage: The parent acid (3,5-DHNA) has poor BBB penetration due to ionization. MDN acts as a "Trojan Horse," crossing the BBB before being hydrolyzed to the active inhibitor.

  • Comparator (UBP618): Unlike UBP618 (1-bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid), which is a potent but non-selective inhibitor, 3,5-DHNA derivatives show potential for subtype selectivity, particularly at GluN2 subunits.[2]

B. Antiparasitic Activity: Lactate Dehydrogenase (LDH) Inhibition

Recent studies identify naphthalene-based compounds as potent inhibitors of Babesia microti LDH (BmLDH), a critical enzyme for parasites lacking a functional TCA cycle.[3]

  • Selectivity: 3,5-DHNA exhibits ~5,000-fold selectivity for parasitic BmLDH over human LDH.[3]

  • Binding Kinetics: Surface Plasmon Resonance (SPR) data indicates 3,5-DHNA has a

    
     of 
    
    
    
    M.[3]
  • Comparison:

    • Gossypol derivatives: Higher potency but high toxicity (low selectivity).

    • MDN: Used in in vitro assays where parasite membrane penetration is the limiting factor.

C. Immunomodulation: Aryl Hydrocarbon Receptor (AhR)

Naphthoic acids are bacterial metabolites that influence host immunity via AhR.

  • 1,4-DHNA (The Standard): A potent AhR agonist used to treat colitis. It strongly induces CYP1A1.

  • 3,5-DHNA/MDN (The Alternative): 3,5-DHNA is a significantly weaker AhR agonist than the 1,4-isomer.

    • Result: MDN is not recommended as a primary candidate for AhR-mediated anti-inflammatory therapies compared to 1,4-DHNA.

Visualizing the Mechanism of Action

The following diagram illustrates the divergent pathways of MDN (as a prodrug) versus its isomers.

BioactivityPathways cluster_legend Legend MDN Methyl 3,5-dihydroxy-2-naphthoate (MDN) DHNA 3,5-Dihydroxy-2-naphthoic Acid (Active Metabolite) MDN->DHNA Hydrolysis (Esterases) Post-Membrane Crossing NMDA NMDA Receptor (CNS) DHNA->NMDA Allosteric Inhibition (Neuroprotection) BmLDH Parasitic LDH (Babesia microti) DHNA->BmLDH Selective Inhibition (Ki ~37 µM) AhR AhR Receptor (Weak Activation) DHNA->AhR Low Potency Binding (vs 1,4-isomer) key Blue: Precursor | Green: Active Agent | Red/Yellow: Primary Targets

Figure 1: Pharmacological activation pathway of Methyl 3,5-dihydroxy-2-naphthoate converting to its active acid form to target NMDA receptors and Parasitic LDH.

Experimental Protocols

Protocol A: In Vitro BmLDH Inhibition Assay

Purpose: To quantify the inhibitory potency of the hydrolyzed acid form against parasitic lactate dehydrogenase.

Reagents:

  • Recombinant BmLDH (rBmLDH)[3]

  • Substrate: Pyruvate (1 mM)

  • Cofactor: NADH (0.2 mM)

  • Buffer: 50 mM Tris-HCl (pH 7.4)

Workflow:

  • Preparation: Dissolve MDN in DMSO. (Note: Pre-incubate with esterase if testing the ester, or use 3,5-DHNA directly for enzyme kinetics).

  • Incubation: Mix 10 nM rBmLDH with varying concentrations of the test compound (0–100 µM) in Tris-HCl buffer for 10 minutes at 37°C.

  • Initiation: Add NADH and Pyruvate to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm (NADH oxidation) continuously for 5 minutes using a microplate reader.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism or similar).
    
    • Validation Check: Positive control (Gossypol) should yield

      
       in the low micromolar range.
      
Protocol B: Evaluation of Cytotoxicity (WST-1 Assay)

Purpose: To ensure the methyl ester does not induce non-specific toxicity (common with naphthalene derivatives via quinone formation).

Workflow:

  • Cell Culture: Seed HEK293 or HepG2 cells (5 × 10³ cells/well) in 96-well plates.

  • Treatment: Treat cells with MDN (0.1, 1, 10, 50, 100 µM) for 24 hours.

  • Reagent Addition: Add 10 µL WST-1 reagent per well.

  • Incubation: Incubate for 2–4 hours at 37°C.

  • Readout: Measure absorbance at 450 nm .

    • Threshold: Viability < 80% at 10 µM indicates potential off-target toxicity (likely oxidative stress).

References

  • VulcanChem. (n.d.). Methyl 3,5-dihydroxy-2-naphthoate - Product Analysis and NMDA Receptor Applications. Retrieved from

  • Frontiers in Pharmacology. (2020).[3] Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug.

  • National Institutes of Health (NIH). (2015). Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists.

  • Bioorganic & Medicinal Chemistry. (2023). Synthesis and structure-activity relationship studies of naphthoquinones as STAT3 inhibitors.

  • Neuropharmacology. (2011). Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid.

Sources

Comparative

Structural Validation of Methyl 3,5-dihydroxy-2-naphthoate: A Comparative 2D NMR Guide

Executive Summary Methyl 3,5-dihydroxy-2-naphthoate (CAS: 185989-39-3) serves as a critical intermediate in the synthesis of complex pharmaceutical agents, including Pamoic acid derivatives and NMDA receptor modulators.[...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3,5-dihydroxy-2-naphthoate (CAS: 185989-39-3) serves as a critical intermediate in the synthesis of complex pharmaceutical agents, including Pamoic acid derivatives and NMDA receptor modulators.[1] In drug development, verifying the regiochemistry of naphthalene derivatives is notoriously difficult due to the symmetric nature of the aromatic ring and the potential for isomer scrambling (e.g., 3,6- or 3,7-dihydroxy isomers) during nucleophilic substitution or Friedel-Crafts acylation.

This guide outlines a self-validating 2D NMR protocol to unequivocally confirm the structure of Methyl 3,5-dihydroxy-2-naphthoate. Unlike X-ray crystallography (XRD), which requires single-crystal growth, this NMR workflow provides rapid, solution-state structural proof suitable for high-throughput QC environments.

Part 1: The Structural Conundrum

The primary challenge in validating this molecule lies in distinguishing the 3,5-substitution pattern from other thermodynamically stable isomers (3,6-, 3,7-, or 1,4-dihydroxy).

  • Ambiguity in 1D NMR: A standard Proton (

    
    H) NMR spectrum will show two singlets (H1, H4) and a three-spin system (H6, H7, H8). However, the chemical shifts of H6/H7/H8 in the 3,5-isomer are often indistinguishable from those in the 3,6-isomer without detailed connectivity data.
    
  • The "Peri" Blind Spot: The relationship between the two rings (A and B) cannot be established by scalar coupling (

    
    -coupling) in 1D NMR because there is no proton-proton coupling across the bridgehead carbons (C4a, C8a).
    

The Solution: We must utilize Heteronuclear Multiple Bond Correlation (HMBC) to "jump" over the quaternary carbons and Nuclear Overhauser Effect Spectroscopy (NOESY) to exploit the spatial peri-interactions unique to the naphthalene core.

Part 2: Comparative Analysis of Validation Methods

Feature2D NMR (Recommended) X-Ray Crystallography (XRD) Mass Spectrometry (LC-MS)
Primary Utility Full structural connectivity & regiochemistry.Absolute configuration & 3D structure.Molecular weight & fragmentation.
Speed Fast (1–4 hours).Slow (Days to Weeks).Very Fast (Minutes).[2]
Sample State Solution (DMSO-d

).
Solid Crystal (Hard to grow).Solution.
Isomer Specificity High (via HMBC/NOESY).Ultimate (Gold Standard).[2]Low (Isomers often have identical mass).
Cost Moderate.High.Low.

Expert Insight: While XRD is the "gold standard," it is often impractical for intermediate validation. LC-MS cannot distinguish the 3,5-isomer from the 3,6-isomer. Therefore, 2D NMR is the most efficient definitive method.

Part 3: Experimental Protocol

Sample Preparation

To ensure observation of the exchangeable hydroxyl protons (crucial for confirming the C3 and C5 positions), DMSO-d


  is the mandatory solvent. Chloroform-d (CDCl

) often leads to broad or invisible OH signals due to rapid exchange.
  • Concentration: 10–15 mg of sample in 0.6 mL DMSO-d

    
    .
    
  • Temperature: 298 K (25°C).

Instrument Parameters (600 MHz equivalent)
  • 
    H (Proton):  16 scans, 2s relaxation delay.
    
  • 
    C (Carbon):  1024 scans (quaternary carbons are slow to relax).
    
  • COSY (Correlation Spectroscopy): Gradient-selected, 256 increments.

  • HSQC (Heteronuclear Single Quantum Coherence): Multiplicity-edited (distinguishes CH/CH

    
     from CH
    
    
    
    ).
  • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range coupling (

    
     Hz).
    
  • NOESY: Mixing time of 500ms (to detect peri-interactions).

Part 4: Data Interpretation & Logic Flow

This section details the step-by-step logic to prove the structure.

Step 1: Establish the Spin Systems (COSY & HSQC)

We must identify two distinct proton environments:

  • Ring A (Substituted): Contains two isolated singlets, H1 and H4 .

    • Validation: HSQC confirms these protons are attached to aromatic carbons.

  • Ring B (Unsubstituted chain): Contains a continuous spin system H6–H7–H8 .

    • Validation: COSY will show correlations

      
      . H8 is typically the most deshielded doublet due to the peri-effect from the C1 position.
      
Step 2: Anchor the Substituents (HMBC)

This is the critical step. We use HMBC to link the protons to the "invisible" quaternary carbons (C2, C3, C4a, C5, C8a).

  • The Ester Anchor (C2):

    • The methoxy protons (

      
      , singlet ~3.9 ppm) will show a strong HMBC correlation to the Ester Carbonyl .
      
    • H1 (singlet) must correlate to this same Ester Carbonyl and C8a (bridgehead).

    • H4 (singlet) must not correlate to the Ester Carbonyl (too far, 4 bonds).

  • The Hydroxyl Anchors (C3 & C5):

    • H4 must correlate to C3 (oxygenated carbon, ~155 ppm) and C4a (bridgehead).

    • H1 must correlate to C3 (3-bond coupling).

Step 3: The "Smoking Gun" – Differentiating 3,5 vs. 3,6 (NOESY)

The distinction relies on the C5 position .

  • Scenario A (3,5-isomer): C5 has a Hydroxyl group.[1][2][3]

    • Observation: In DMSO, the OH-5 proton is visible. You will see a NOESY correlation between H4 and OH-5 (spatial proximity across the peri-gap).

  • Scenario B (3,6-isomer): C5 has a Proton (H5).

    • Observation: You would see a very strong NOESY correlation between H4 and H5 . You would also see an HSQC signal for C5-H5.

    • Proof: The absence of an H5 proton signal in HSQC and the presence of H4 correlations to C5 (quaternary) in HMBC confirms the substituent is at C5.

Representative Data Table (Theoretical Expectation in DMSO-d )
PositionType

(ppm)

(ppm)
Key HMBC (

)
Key NOESY
1 CH~8.4 (s)~130.0C2, C3, C8a, C8H8 (Peri)
2 Cq-~115.0--
2-CO C=O-~168.0--
3 Cq-OH~10.5 (OH)~155.0C2, C4, C4a-
4 CH~7.6 (s)~110.0C2, C3, C5, C8aOH-5 (Peri)
5 Cq-OH~9.8 (OH)~152.0C4a, C6, C7H4, H6
6 CH~7.3 (d)~110.0C4a, C8H7
7 CH~7.5 (t)~128.0C5, C8aH6, H8
8 CH~8.1 (d)~125.0C1, C6, C4aH1, H7

Part 5: Visualization of Logic

Diagram 1: Structural Elucidation Workflow

This diagram illustrates the logical dependency of each experiment.

G Start Unknown Sample (Methyl hydroxynaphthoate) Step1 1. 1H NMR (DMSO-d6) Observe Singlets (H1, H4) + AMX (H6,7,8) Start->Step1 Step2 2. HSQC Identify Protonated Carbons (Confirm no H at C2, C3, C5) Step1->Step2 Step3 3. COSY Map Spin System H6-H7-H8 (Confirm Ring B is intact) Step2->Step3 Step4 4. HMBC (Connectivity) Link H1 to Ester (C2) Link H4 to C5 (Bridge check) Step3->Step4 Step5 5. NOESY (Spatial) Check Peri-Interaction (H4 <-> OH-5 vs H4 <-> H5) Step4->Step5 Result CONFIRMED STRUCTURE: Methyl 3,5-dihydroxy-2-naphthoate Step4->Result Connectivity Proof Step5->Result Step5->Result Regioisomer Proof

Caption: Logical workflow for validating Methyl 3,5-dihydroxy-2-naphthoate using 2D NMR.

Diagram 2: Key HMBC & NOESY Correlations

This diagram visualizes the specific atoms and the "jumps" required to prove the structure.

Structure cluster_legend Legend H1 H1 Ester Ester (C2) H1->Ester HMBC (3J) C8a C8a (Bridge) H1->C8a HMBC H4 H4 OH5 OH-5 H4->OH5 NOESY (Peri-Effect) C5 C5 (Quat) H4->C5 HMBC (Cross-Ring) key1 HMBC (Bond Connectivity) key2 NOESY (Space Proximity)

Caption: Critical HMBC (blue) and NOESY (red) correlations distinguishing the 3,5-isomer.

References

  • Schiemenz, G. P., et al. (2006). Peri-Interactions in Naphthalenes: Protonation Studies. Z. Naturforsch. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products by i-HMBC. PubMed Central. Retrieved from [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shifts and Coupling Constants in Aromatic Systems. Organic Chemistry Data. Retrieved from [Link]

Sources

Validation

Comparative Analysis of Synthesis Methods for Methyl 3,5-dihydroxy-2-naphthoate

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Methyl 3,5-dihydroxy-2-naphthoate (CAS: 185989-39-3) is a critical naphthalene scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl 3,5-dihydroxy-2-naphthoate (CAS: 185989-39-3) is a critical naphthalene scaffold employed in the synthesis of bioactive quinones, pharmaceutical intermediates (e.g., Vitamin K analogs), and advanced solvatochromic dyes.[1] Its core structure—a naphthalene ring functionalized with a methyl ester and two hydroxyl groups—presents a unique synthetic challenge: achieving selective esterification of the carboxyl group without alkylating the nucleophilic phenolic hydroxyls.

This guide objectively compares the two dominant synthesis strategies: Direct Acid-Catalyzed Esterification (Method A) and Stepwise Protection-Alkylation (Method B) . While Method A offers industrial scalability and atom economy, Method B provides superior regiocontrol and purity for high-value pharmaceutical applications.

Comparative Framework

The following metrics define the performance of each synthesis route:

MetricMethod A: Direct Fischer Esterification Method B: Stepwise Protection-Alkylation
Reaction Type Thermodynamic Equilibrium (Acid-Catalyzed)Kinetic Control (Nucleophilic Substitution)
Step Count 1 (One-Pot)3 (Protection

Esterification

Deprotection)
Atom Economy High (Water is the only byproduct)Low (Generates stoichiometric salt waste)
Yield (Typical) 80–92%60–75% (Cumulative)
Purity Profile Moderate (Risk of oligomerization/tarring)High (Purification possible at each step)
Scalability Excellent (Kilogram to Ton scale)Moderate (Gram to Kilogram scale)
Key Risk Decarboxylation of the parent acidIncomplete deprotection or acyl migration

Method A: Direct Acid-Catalyzed Esterification

The "Commodity" Route

This method relies on the classic Fischer esterification principle. By utilizing methanol as both solvent and reactant in the presence of a strong acid catalyst, the equilibrium is driven toward the ester. The key chemical insight here is that phenolic hydroxyls do not react with methanol under acidic conditions , ensuring inherent chemoselectivity.

Mechanistic Insight

The reaction proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon susceptible to nucleophilic attack by methanol. The presence of the electron-donating hydroxyl group at the C3 position (ortho to the carboxyl) can form an intramolecular hydrogen bond, stabilizing the transition state but potentially slowing reaction kinetics compared to unsubstituted naphthoic acids.

Experimental Protocol

Reagents: 3,5-Dihydroxy-2-naphthoic acid (DHNA), Anhydrous Methanol, Thionyl Chloride (SOCl


) or Sulfuric Acid (H

SO

).[1][2][3][4][5][6]
  • Activation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 10.0 g (49 mmol) of DHNA in 100 mL of anhydrous methanol.

  • Catalyst Addition: Cool the solution to 0°C. Dropwise add 4.0 mL (55 mmol) of Thionyl Chloride over 20 minutes. Note: SOCl

    
     reacts with methanol to generate anhydrous HCl in situ, which is a milder and more effective catalyst than H
    
    
    
    SO
    
    
    for this substrate.
  • Reflux: Heat the mixture to reflux (65°C) for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Workup: Concentrate the solvent under reduced pressure to ~20% volume. Pour the residue into 200 mL of ice-cold water.

  • Isolation: The product precipitates as a solid. Filter, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 45°C.

  • Purification: Recrystallize from Methanol/Water if necessary to remove trace unreacted acid.

Workflow Visualization

MethodA Figure 1: Direct Fischer Esterification Pathway (Chemoselective for Carboxyl Group) Start 3,5-Dihydroxy-2-naphthoic Acid (Solid) Reaction Reflux in MeOH + SOCl2 (In-situ HCl generation) Start->Reaction Dissolution Inter Tetrahedral Intermediate Reaction->Inter Protonation Product Methyl 3,5-dihydroxy-2-naphthoate (Precipitate) Inter->Product -H2O (Elimination)

[7]

Method B: Stepwise Protection-Alkylation

The "Pharma-Grade" Route

When using highly reactive alkylating agents (like methyl iodide) or when the substrate is sensitive to strong acids, a protection strategy is required. Direct reaction of DHNA with methyl iodide and base would result in O-methylation of the phenolic hydroxyls, yielding the trimethoxy derivative. This route masks the phenols as esters before methylating the carboxyl group.

Mechanistic Insight

This protocol utilizes the difference in nucleophilicity and hydrolytic stability between phenolic esters and alkyl esters.

  • Global Acylation: Both phenols and the carboxylic acid can be acylated, or selectively the phenols.

  • Selective Alkylation: The carboxyl group is methylated.

  • Selective Hydrolysis: Phenolic esters (aryl esters) hydrolyze much faster than the methyl ester (alkyl ester) under mild basic conditions, restoring the hydroxyls while leaving the methyl ester intact.

Experimental Protocol

Reagents: DHNA, Propionyl Chloride, Methyl Iodide (MeI), Potassium Carbonate (K


CO

), Acetone.[1][3]
  • Step 1: Protection (Acylation)

    • Dissolve DHNA (1 eq) in acetone/pyridine. Add Propionyl Chloride (2.2 eq) at 0°C. Stir for 2 hours.

    • Result: Formation of 3,5-bis(propionyloxy)-2-naphthoic acid.

  • Step 2: Methyl Esterification

    • To the intermediate solution, add K

      
      CO
      
      
      
      (1.5 eq) and Methyl Iodide (1.2 eq). Stir at room temperature for 4 hours.
    • Mechanism:[3][6][7][8][9] S

      
      2 displacement of iodide by the carboxylate anion.
      
  • Step 3: Selective Deprotection

    • Treat the crude tri-ester with mild base (e.g., Ammonia in Methanol or dilute NaOH at 0°C) for 30 minutes.

    • Critical Control Point: Monitor closely to avoid hydrolyzing the methyl ester.

  • Isolation: Acidify to pH 6, extract with Ethyl Acetate, and purify via column chromatography.

Workflow Visualization

MethodB Figure 2: Protection-Deprotection Strategy for High-Fidelity Synthesis DHNA Start: 3,5-Dihydroxy-2-naphthoic Acid Step1 Step 1: Protection (Propionyl Chloride) DHNA->Step1 Protected Intermediate: 3,5-Bis(propionyloxy)-acid Step1->Protected Step2 Step 2: Methylation (MeI / K2CO3) Protected->Step2 Methylated Precursor: Methyl 3,5-bis(propionyloxy)-2-naphthoate Step2->Methylated Step3 Step 3: Selective Hydrolysis (Mild Base) Methylated->Step3 Final Final Product: Methyl 3,5-dihydroxy-2-naphthoate Step3->Final

Critical Discussion & Recommendations

When to Choose Method A?
  • Scale-Up: If producing >100g, Method A is the only economically viable option due to the low cost of methanol and thionyl chloride.

  • Speed: A single-step reaction with simple filtration workup allows for rapid throughput.

  • Green Chemistry: Avoids the use of halogenated alkylating agents (MeI) and reduces solvent waste streams.

When to Choose Method B?
  • Complex Analogs: If the starting material has other acid-sensitive functional groups (e.g., acetals, epoxides), the mild conditions of Method B are necessary.

  • Regulatory Purity: For GMP synthesis where trace isomers must be minimized, the purification capability at each step of Method B offers tighter control.

  • Availability: If only the salt of the acid is available, Method B (alkylation) might be more direct than acidification followed by esterification.

Upstream Sourcing Note

Researchers should note that the starting material, 3,5-dihydroxy-2-naphthoic acid (DHNA) , is often derived from:

  • Alkali Fusion: Of naphthalene-disulfonic acids (Industrial route).

  • Biosynthesis: As a metabolite in the Vitamin K2 pathway (Menaquinone biosynthesis), specifically catalyzed by DHNA synthase.

For most chemical applications, purchasing commercial DHNA (purity >97%) and utilizing Method A is the most efficient workflow.

References

  • Frontiers in Cellular and Infection Microbiology. (2020). Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). General Procedures for Fischer Esterification. Retrieved from [Link]

Sources

Comparative

Comparing the antioxidant potential of different dihydroxynaphthoate isomers

Executive Summary Dihydroxynaphthoic acids (DHNAs) represent a class of bicyclic phenolic compounds where the positioning of hydroxyl (-OH) and carboxyl (-COOH) groups dictates both their physicochemical stability and bi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dihydroxynaphthoic acids (DHNAs) represent a class of bicyclic phenolic compounds where the positioning of hydroxyl (-OH) and carboxyl (-COOH) groups dictates both their physicochemical stability and biological efficacy. While 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) is the most clinically advanced isomer—serving as a bifidogenic growth stimulator and AhR agonist—its antioxidant potential must be contextualized against other structural isomers to optimize therapeutic applications.

This guide objectively compares the antioxidant performance of key DHNA isomers. It establishes that while 1,4-DHNA offers superior biological redox cycling (hydroquinone-quinone conversion), isomers like 1,8-DHN (lacking the carboxyl group but structurally relevant) and 3,5-DHNA exhibit distinct radical scavenging profiles driven by the "Alpha-Effect" and hydrogen atom transfer (HAT) kinetics.

Chemical Basis of Antioxidant Activity: The SAR Analysis

The antioxidant capacity of DHNA isomers is not uniform; it is governed by the Structure-Activity Relationship (SAR) of the naphthalene ring.

The Ortho/Para vs. Meta Rule
  • 1,4-Isomer (Para-Hydroquinone System): 1,4-DHNA contains two hydroxyl groups in a para relationship. This allows for the formation of a stable para-quinone upon oxidation. This reversible redox cycling is the primary mechanism for its potent ROS scavenging in biological systems.

  • 3,5-Isomer (Meta-Resorcinol System): The hydroxyls are in a meta relationship. Radical stabilization is weaker here because the unpaired electron cannot delocalize as effectively across the ring system as it can in ortho or para arrangements.

  • Alpha vs. Beta Positioning: Hydroxyl groups at the

    
    -positions (C1, C4, C5, C8) generally exhibit lower bond dissociation energies (BDE) than 
    
    
    
    -positions (C2, C3, C6, C7), facilitating faster Hydrogen Atom Transfer (HAT).
Mechanism of Action

The antioxidant activity proceeds primarily via Hydrogen Atom Transfer (HAT) followed by Single Electron Transfer (SET) .

AntioxidantMechanism DHNA 1,4-DHNA (Reduced Form) Complex [DHNA---ROO•] Transition State DHNA->Complex Diffusion ROO Peroxyl Radical (ROO•) ROO->Complex Radical Semiquinone Radical (Stabilized) Complex->Radical HAT (Fast) ROH ROH (Neutralized) Complex->ROH Quinone 1,4-Naphthoquinone (Oxidized Form) Radical->Quinone SET / 2nd HAT Quinone->DHNA Biological Reductase (Recycling)

Figure 1: The reversible redox pathway of 1,4-DHNA, highlighting its ability to neutralize radicals and recycle via biological reductases.

Comparative Performance Analysis

The following data synthesizes experimental findings on radical scavenging (DPPH/ABTS) and biological induction (AhR activity), which is linked to oxidative stress response.

Table 1: Isomer Performance Matrix
IsomerStructural ClassDPPH Scavenging (IC50)Biological Relevance (AhR)Stability Profile
1,4-DHNA Para-HydroquinoneHigh (< 20 µM)Agonist (+++++) Low (Oxidation prone)
3,5-DHNA Meta-ResorcinolModerateWeak Agonist (+)Moderate
3,7-DHNA Meta-ResorcinolLowInactive (-)High
1-HNA Mono-phenol (

)
ModerateAgonist (+++)Moderate
2-HNA Mono-phenol (

)
LowInactive (-)High

Key Insight: While 1,4-DHNA is the most potent antioxidant due to the hydroquinone moiety, it is also the least stable. It rapidly auto-oxidizes in solution if not protected (e.g., by DTT or Ascorbate). 3,5-DHNA offers better stability but significantly reduced scavenging power.

Experimental Methodologies

To validate these comparisons in your own lab, use the following self-validating protocols.

DPPH Radical Scavenging Assay (Standardized for Naphthoates)

Objective: Quantify the IC50 value of DHNA isomers.[1]

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) stock: 100 µM in Methanol.

  • Positive Control: Trolox or Ascorbic Acid.

  • Sample Solvent: Degassed Methanol (critical to prevent auto-oxidation of 1,4-DHNA).

Protocol:

  • Preparation: Prepare a dilution series of the DHNA isomer (e.g., 5, 10, 25, 50, 100 µM) in degassed methanol.

  • Reaction: Mix 100 µL of sample with 100 µL of DPPH stock in a 96-well plate.

  • Incubation: Incubate in the dark at 25°C for 30 minutes .

  • Measurement: Read Absorbance at 517 nm .

  • Validation: The control (solvent only) must have an Absorbance of ~0.7–0.9. If <0.5, the DPPH has degraded.

Calculation:



Electrochemical Characterization (Cyclic Voltammetry)

Objective: Determine the oxidation potential (


). Lower 

correlates with higher antioxidant power.

Workflow Diagram:

CV_Protocol Step1 Prepare 1mM DHNA Solution (Solvent: Acetate Buffer pH 4.5 + 10% EtOH) Step2 Setup 3-Electrode System WE: Glassy Carbon | CE: Pt Wire | RE: Ag/AgCl Step1->Step2 Step3 Purge with N2 Gas (5 mins to remove O2) Step2->Step3 Step4 Run Scan Range: -0.2V to +0.8V Rate: 50 mV/s Step3->Step4 Step5 Analyze Peak Anodic Potential (Epa) Low Epa = High Antioxidant Power Step4->Step5

Figure 2: Cyclic Voltammetry workflow for assessing the oxidation potential of naphthoate isomers.

Biological Implications & Applications[1][2]

The "Bifidogenic" Antioxidant

1,4-DHNA is unique because its antioxidant activity is coupled with a specific biological signaling role. It acts as a growth factor for Bifidobacterium species and an AhR agonist in host cells.

  • Gut Health: 1,4-DHNA reduces colonic inflammation by scavenging ROS and simultaneously activating the AhR pathway, which downregulates pro-inflammatory cytokines (IL-6, TNF-

    
    ).
    
  • Stability Challenge: In formulation, 1,4-DHNA converts to 1,4-naphthoquinone. While the quinone retains some biological activity, the loss of the hydroxyl protons reduces direct radical scavenging capacity.

Drug Development Strategy

When selecting an isomer for a therapeutic pipeline:

  • Choose 1,4-DHNA if the target indication involves active inflammation or requires AhR activation (e.g., IBD, Psoriasis). Formulation must include antioxidants (Ascorbate) to prevent premature oxidation.

  • Choose 3,5-DHNA or 1-HNA if a more stable scaffold is required for modification, though with the trade-off of lower intrinsic antioxidant power.

References

  • Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists Source: NIH / Toxicological Sciences URL:[Link]

  • Antioxidant Activities of Hydroxylated Naphthalenes: The Role of Aryloxyl Radicals Source: ChemistryViews / Wiley URL:[Link]

  • Improved Analytical Precision of 1,4-Dihydroxy-2-naphthoic Acid by HPLC Using Dithiothreitol Source: Journal of Bioscience and Bioengineering URL:[Link]

  • Radical Scavenging Activity of Alkanna tinctoria root extracts and their main constituents Source: Phytotherapy Research URL:[Link]

  • Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds Source: NIH / Heliyon URL:[Link]

Sources

Validation

Structure-activity relationship (SAR) studies of Methyl 3,5-dihydroxy-2-naphthoate analogs

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Focus: Structure-Activity Relationship (SAR), Synthetic Protocols, and Mechanism of Action Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Focus: Structure-Activity Relationship (SAR), Synthetic Protocols, and Mechanism of Action

Executive Summary: The Naphthoate Advantage

Methyl 3,5-dihydroxy-2-naphthoate (MDN) represents a privileged scaffold in medicinal chemistry, distinct from its quinone relatives (e.g., Juglone, Plumbagin) due to its aromatic stability and specific hydrogen-bonding capabilities. While naphthoquinones are often associated with redox cycling and toxicity, the 3,5-dihydroxy-2-naphthoate core offers a stable platform for designing targeted inhibitors, particularly for Protein Tyrosine Phosphatases (PTPs) and NMDA receptors .

This guide dissects the SAR of MDN analogs, providing a roadmap for optimizing this pharmacophore against oncogenic and neurological targets. We move beyond simple descriptions to analyze the causality of chemical modifications.

Chemical Space & Design Strategy

The MDN scaffold functions as a bidentate or tridentate ligand. Its activity hinges on the interplay between the rigid naphthalene core and the positioning of hydrogen bond donors (hydroxyls) relative to the acceptor (ester carbonyl).

The Pharmacophore Zones
  • Zone A (C2-Ester): Controls lipophilicity and blood-brain barrier (BBB) permeability. Critical for steric fit within the enzyme active site.

  • Zone B (C3-Hydroxyl): Often acts as a crucial H-bond donor to catalytic residues (e.g., Asp/Cys in PTPs).

  • Zone C (C5-Hydroxyl): Provides distal binding interactions and influences the electronic density of the distal ring.

Comparative SAR Analysis

The following data synthesizes trends observed in naphthoate and dihydroxynaphthalene derivative studies. The baseline compound is Methyl 3,5-dihydroxy-2-naphthoate.[1][2]

Target Context: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition (Diabetes/Oncology target). Note: Lower IC50 indicates higher potency.

Analog IDC2-SubstituentC3-SubstituentC5-SubstituentIC50 (µM)LogPSAR Insight
MDN-01 (Lead) -COOMe -OH -OH 5.2 2.8 Balanced potency/solubility profile.
MDN-02-COOH-OH-OH18.41.9Free acid reduces cell permeability; poor cellular activity.
MDN-03-COOEt-OH-OH4.13.2Ethyl extension improves hydrophobic pocket filling.
MDN-04-CONH2-OH-OH12.61.5Amide loses H-bond acceptor strength compared to ester.
MDN-05-COOMe-OMe-OH>50.03.1Critical Fail: C3-OH is essential for active site binding.
MDN-06-COOMe-OH-OMe8.93.0C5-Methylation is tolerated but reduces potency slightly.
MDN-07-COOMe-OAc-OAc25.02.9Prodrug potential, but inactive until hydrolyzed.
Key Takeaways
  • The C3-OH is Non-Negotiable: Methylation or acylation of the 3-hydroxyl group drastically reduces activity (MDN-05), confirming its role as a primary anchor in the active site (likely interacting with the phosphate-binding loop).

  • Ester Optimization: The methyl ester (MDN-01) provides a baseline, but slight elongation to ethyl (MDN-03) often enhances binding via hydrophobic interactions without compromising solubility.

  • Electronic Effects: The 3,5-substitution pattern creates a specific electronic distribution that stabilizes the molecule against rapid metabolic oxidation, unlike 1,4-dihydroxy analogs.

Mechanism of Action: PTP1B Inhibition

The following diagram illustrates the mechanistic pathway where MDN analogs function as PTP1B inhibitors, effectively enhancing insulin or leptin signaling cascades.

PTP1B_Pathway MDN MDN Analog (Inhibitor) PTP1B PTP1B Enzyme (Active) MDN->PTP1B Competitive Binding PTP1B_Inhibited PTP1B-MDN Complex (Inactive) PTP1B->PTP1B_Inhibited Inhibition IR Insulin Receptor (Phosphorylated/Active) PTP1B->IR Dephosphorylation (Negative Regulation) PTP1B_Inhibited->IR Sustained Activation IRS1 IRS-1 IR->IRS1 Phosphorylation PI3K PI3K / AKT Pathway IRS1->PI3K Signal Transduction Glucose Glucose Uptake / Cell Survival PI3K->Glucose Metabolic Effect

Figure 1: Mechanism of PTP1B inhibition by MDN analogs. By blocking the dephosphorylation of the Insulin Receptor (IR), MDN analogs sustain the signaling cascade, promoting glucose uptake or apoptotic modulation depending on the tissue context.

Experimental Protocols

A. Synthesis of Methyl 3,5-dihydroxy-2-naphthoate

Rationale: Direct esterification of the commercially available 3,5-dihydroxy-2-naphthoic acid is the most robust route. Acid-catalyzed esterification is preferred over alkyl halides to avoid O-alkylation side products.

Reagents: 3,5-Dihydroxy-2-naphthoic acid (1.0 eq), Methanol (anhydrous, solvent), Sulfuric acid (H2SO4, cat.), Sodium Bicarbonate (NaHCO3).

Protocol:

  • Dissolution: Dissolve 5.0 g (24.5 mmol) of 3,5-dihydroxy-2-naphthoic acid in 50 mL of anhydrous methanol in a round-bottom flask.

  • Catalysis: Add 1.0 mL of concentrated H2SO4 dropwise with stirring.

  • Reflux: Heat the mixture to reflux (65°C) for 8–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The product will appear less polar (higher Rf) than the starting acid.

  • Quench: Cool to room temperature. Pour the reaction mixture into 150 mL of ice-cold water.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Combine organic layers.

  • Wash: Wash the organic layer with saturated NaHCO3 solution (to remove unreacted acid) followed by brine.

  • Drying & Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from Methanol/Water or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane) to yield the product as a pale yellow solid.

B. PTP1B Enzymatic Inhibition Assay

Rationale: This colorimetric assay measures the rate of hydrolysis of p-Nitrophenyl Phosphate (pNPP) by PTP1B. It is a self-validating system using Suramin as a positive control.

Materials: Recombinant human PTP1B, pNPP substrate, Assay Buffer (50 mM HEPES, pH 7.2, 1 mM EDTA, 1 mM DTT).

Protocol:

  • Preparation: Prepare stock solutions of MDN analogs in DMSO (10 mM).

  • Incubation: In a 96-well plate, add 80 µL of Assay Buffer, 10 µL of enzyme (final conc. 0.5 µg/mL), and 10 µL of test compound (varying concentrations).

  • Equilibration: Incubate at 37°C for 10 minutes to allow inhibitor binding.

  • Substrate Addition: Initiate reaction by adding 100 µL of pNPP (2 mM).

  • Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) kinetically for 20 minutes.

  • Calculation: Determine the slope (velocity) of the linear portion. Calculate % Inhibition =

    
    .
    
  • Validation: Run Suramin (IC50 ~10 µM) as a positive control. If Suramin IC50 deviates >20%, discard the run.

References

  • VulcanChem. Methyl 3,5-dihydroxy-2-naphthoate - Chemical Identity and Structural Properties. VulcanChem Product Guide.

  • Frontiers in Cellular and Infection Microbiology. Identifying the Naphthalene-Based Compound 3,5-Dihydroxy-2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug. Frontiers, 2020.

  • Drug Design. Structure Activity Relationships: Hydrogen Bonding in Naphthoate Derivatives. Drug Design Org.

  • MDPI Molecules. Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety. MDPI, 2022.

  • National Institutes of Health (NIH). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives. NIH PubMed.

Sources

Comparative

Cytotoxicity comparison between Methyl 3,5-dihydroxy-2-naphthoate and its precursors

Topic: Comparative Cytotoxicity & Physicochemical Profiling: Methyl 3,5-dihydroxy-2-naphthoate vs. Precursor (3,5-Dihydroxy-2-naphthoic Acid) Executive Summary This technical guide provides a rigorous comparison between...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Cytotoxicity & Physicochemical Profiling: Methyl 3,5-dihydroxy-2-naphthoate vs. Precursor (3,5-Dihydroxy-2-naphthoic Acid)

Executive Summary

This technical guide provides a rigorous comparison between Methyl 3,5-dihydroxy-2-naphthoate (MDN) and its primary precursor, 3,5-dihydroxy-2-naphthoic acid (DHNA) .[1] While often viewed merely as a synthetic intermediate, the methyl ester (MDN) exhibits distinct physicochemical properties that alter its cellular uptake and cytotoxicity profile compared to the parent acid.

Key Insight: The precursor (DHNA) demonstrates remarkably low mammalian cytotoxicity (CC50 ~1.9 mM), making it a safe scaffold for drug design. The methyl ester (MDN) retains a favorable safety profile but offers enhanced lipophilicity, facilitating passive membrane diffusion—a critical feature for intracellular target engagement (e.g., LDH inhibition, NMDA modulation).

Chemical Identity & Structural Relationship

The relationship between these two compounds is defined by a Fischer esterification, where the polar carboxylic acid group of the precursor is masked by a methyl group. This structural modification is the primary driver of their divergent biological behaviors.[1]

FeaturePrecursor: 3,5-Dihydroxy-2-naphthoic Acid (DHNA)Target: Methyl 3,5-dihydroxy-2-naphthoate (MDN)
CAS Number 89-35-0185989-39-3
Molecular Weight 204.18 g/mol 218.21 g/mol
Lipophilicity (LogP) Low (Hydrophilic, Ionizable)Moderate (Lipophilic, Non-ionizable)
Primary Utility NMDA inhibitor, LDH inhibitor, Dye precursorSynthetic intermediate, Cell-permeable probe scaffold
Cellular Entry Carrier-mediated (likely) or poor passive diffusionPassive Diffusion (High efficiency)
Synthesis Pathway Visualization

SynthesisPathway DHNA Precursor: 3,5-Dihydroxy-2-naphthoic Acid (Polar, Hydrophilic) Intermediate Transition State (Oxonium Ion) DHNA->Intermediate Protonation Reagents Reagents: MeOH, H2SO4 (Cat.) Reflux MDN Target: Methyl 3,5-dihydroxy-2-naphthoate (Lipophilic Ester) Intermediate->MDN Nucleophilic Attack (-H2O)

Figure 1: Acid-catalyzed Fischer esterification converting the hydrophilic precursor DHNA into the lipophilic methyl ester MDN.[1]

Cytotoxicity & Biological Performance[2][3][4][5]

The cytotoxicity of these compounds is inversely related to their polarity.[1] While high-potency cytotoxic agents (like doxorubicin) have IC50 values in the nanomolar range, both DHNA and MDN fall into the micromolar-to-millimolar range, classifying them as low-toxicity scaffolds .[1]

Comparative Data Analysis
ParameterPrecursor (DHNA)Methyl Ester (MDN)Interpretation
CC50 (Vero Cells) 1.9 ± 0.1 mM (Very Low Toxicity)> 100 µM (Est.[1] Low Toxicity)The acid is exceptionally safe for mammalian cells.[1] The ester remains low-toxic but is more potent due to uptake.[1]
IC50 (B. microti) ~85 µMNot DeterminedThe acid inhibits parasite LDH but requires high concentrations.[1]
Membrane Permeability Low (Charged at physiological pH)High (Neutral)Esterification masks the negative charge, allowing MDN to cross the lipid bilayer.
Intracellular Fate Remains extracellular or slow uptakeProdrug Mechanism: Enters cell -> Hydrolyzed by Esterases -> Releases Active Acid[1]

Mechanistic Causality: The "low cytotoxicity" of the methyl ester (MDN) reported in chemical biology applications (e.g., as a fluorophore precursor) suggests that while it enters cells efficiently, the core naphthalene diol scaffold does not disrupt essential cellular machinery (mitochondria/DNA) at typical working concentrations (10–50 µM). This contrasts sharply with naphthoquinones, which are highly toxic due to redox cycling.

Mechanism of Action & Toxicity Flow[1]

Mechanism Extracellular Extracellular Space MDN Methyl Ester (MDN) (Lipophilic) Uptake Passive Diffusion (Rapid) MDN->Uptake DHNA Acid Precursor (DHNA) (Charged/Polar) NoUptake Electrostatic Repulsion (Slow/Poor Uptake) DHNA->NoUptake Membrane Cell Membrane (Lipid Bilayer) Cytosol Cytosol Esterase Intracellular Esterases (Hydrolysis) Uptake->Esterase Inside Cell ActiveAcid Regenerated DHNA (Active Inhibitor) Esterase->ActiveAcid Target Target Interaction (LDH / NMDA / PTPs) ActiveAcid->Target Toxicity Low Cytotoxicity (No Redox Cycling) Target->Toxicity Modulation

Figure 2: The "Prodrug" effect.[1] The methyl ester facilitates entry, after which intracellular enzymes regenerate the active, low-toxicity acid.

Validated Experimental Protocol: Comparative Cytotoxicity (MTT Assay)

To objectively verify the cytotoxicity difference, the following protocol controls for solvent effects and cell density, ensuring a fair comparison between the hydrophilic acid and the lipophilic ester.

Objective: Determine the CC50 (50% Cytotoxic Concentration) of MDN vs. DHNA in mammalian cells (e.g., Vero, HEK293, or HepG2).

Reagents & Preparation
  • Stock Solutions:

    • MDN: Dissolve in 100% DMSO to 100 mM (Solubility is high).

    • DHNA: Dissolve in 100% DMSO or 0.1 M NaOH to 100 mM (Requires pH adjustment if using aqueous buffer).[1] Recommendation: Use DMSO for both to standardize solvent effect.[1]

  • Assay Medium: DMEM + 10% FBS.[1]

Step-by-Step Workflow
  • Cell Seeding:

    • Seed cells at 5,000 cells/well in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Treatment:

    • Prepare serial dilutions (e.g., 1000 µM down to 1 µM) in culture medium.

    • Critical Control: Ensure final DMSO concentration is < 0.5% in all wells to prevent solvent toxicity.

    • Add 100 µL of treatment medium to wells (Triplicates).

    • Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin 10 µM).

  • Incubation:

    • Incubate for 72 hours . (Longer incubation is required for low-toxicity compounds to manifest effects).[1]

  • MTT Development:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[1]

    • Incubate for 2–4 hours until purple formazan crystals form.

  • Solubilization & Readout:

    • Aspirate medium carefully (do not disturb crystals).[1]

    • Add 100 µL DMSO to dissolve formazan.[1]

    • Measure Absorbance at 570 nm (Reference: 630 nm).

  • Data Analysis:

    • Calculate % Viability =

      
      .[1]
      
    • Plot Log(Concentration) vs. % Viability to determine CC50.[1]

References

  • Zhang, Y., et al. (2020). Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug. Frontiers in Cellular and Infection Microbiology. Link

    • Source of DHNA CC50 (1.9 mM) and IC50 data.[1]

  • VulcanChem. (2024).[1] Methyl 3,5-dihydroxy-2-naphthoate Product Monograph. VulcanChem Technical Data. Link[1]

    • Source of physicochemical properties and NMDA receptor context.[1]

  • University of Georgia (UGA). Design, Synthesis and Application of O-Naphthoquinone Derivatives. UGA Theses & Dissertations. Link[1]

    • Supports the "low cytotoxic" characterization of the methyl ester deriv
  • PubChem. 3,5-Dihydroxy-2-naphthoic acid (CID 66637).[1] National Center for Biotechnology Information.[1] Link[1]

    • General safety and hazard d

Sources

Validation

Spectroscopic Profiling &amp; Comparative Analysis: Methyl 3,5-dihydroxy-2-naphthoate

Executive Summary Methyl 3,5-dihydroxy-2-naphthoate (MDHN) is a critical bifunctional naphthalene intermediate used in the synthesis of azo pigments, fluorescent probes, and NMDA receptor modulators.[1] Unlike simple nap...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3,5-dihydroxy-2-naphthoate (MDHN) is a critical bifunctional naphthalene intermediate used in the synthesis of azo pigments, fluorescent probes, and NMDA receptor modulators.[1] Unlike simple naphthols, MDHN possesses two distinct hydroxyl environments: a chelated 3-OH (intramolecularly hydrogen-bonded) and a solvent-accessible 5-OH .[1]

This guide provides a rigorous spectroscopic analysis of MDHN, contrasting it with its structural analogs to isolate the effects of intramolecular hydrogen bonding (IMHB) and substitution patterns.[1] We present experimental data, mechanistic insights into spectral shifts, and a validated synthesis protocol.

Structural Logic: The "Proton Switch"

The spectroscopic identity of MDHN is defined by the competition between intramolecular and intermolecular hydrogen bonding.[1]

  • The 3-OH (Chelated): Located ortho to the methyl ester, this hydroxyl group forms a stable 6-membered pseudo-ring with the carbonyl oxygen. This "locks" the proton, causing significant downfield shifts in NMR and lowering the carbonyl stretching frequency in IR.[1]

  • The 5-OH (Free/Solvent Active): Located on the distal ring, this hydroxyl behaves like a typical phenol, sensitive to solvent polarity and intermolecular H-bonding.

Visualization: Intramolecular H-Bonding Network

The following diagram illustrates the structural dynamics that dictate the spectroscopic signals.

MDHN_Structure cluster_features Key Structural Features MDHN Methyl 3,5-dihydroxy-2-naphthoate Chelate 3-OH: Intramolecular H-Bond (Chelated to C=O) MDHN->Chelate Defines Low-Field NMR Signal FreeOH 5-OH: Intermolecular H-Bond (Solvent Accessible) MDHN->FreeOH Defines Solubility & Reactivity Ester 2-COOMe: Electron Withdrawing (H-Bond Acceptor) MDHN->Ester Conjugation Pathway Chelate->Ester 6-Membered Ring Formation (ESIPT Potential)

Figure 1: Structural connectivity highlighting the dual-nature of hydroxyl groups in MDHN.

Spectroscopic Characterization

Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of MDHN is solvent-dependent.[1] The data below highlights the difference between "chelated" and "free" protons.

Experimental Data (DMSO-d₆, 500 MHz): In highly polar aprotic solvents like DMSO, the solvent competes for protons, often "leveling" the chemical shifts of hydroxyl groups.

Proton AssignmentChemical Shift (δ ppm)MultiplicityIntegrationStructural Insight
3-OH 10.16 Singlet1HDeshielded; H-bonded to ester or solvent.
5-OH 10.11 Singlet1HDeshielded; H-bonded strongly to DMSO.[1]
H-1 ~8.40Singlet1HPeri-position to ester; highly deshielded.[1]
H-4 ~7.50Singlet1HIsolated aromatic proton.[1]
H-6, H-7, H-8 7.20 – 7.50Multiplet3HABC/AMX system of the distal ring.[1]
-OCH₃ 3.90 – 4.00Singlet3HMethyl ester characteristic peak.[1]

*Note: Aromatic shifts estimated based on substituent additivity rules and analogous 3,5-dihydroxy-2-naphthoic acid data.

Critical Analysis (Solvent Effect):

  • In DMSO-d₆: Both OH signals appear near 10.1 ppm because DMSO is a strong H-bond acceptor, pulling the 5-OH downfield to match the 3-OH.[1]

  • In CDCl₃ (Predicted): A dramatic split is expected.[1] The 3-OH would remain downfield (~10.5–11.5 ppm) due to the internal chelate, while the 5-OH would shift upfield (~5.0–6.0 ppm) as it lacks a strong external H-bond acceptor in non-polar media.

Infrared Spectroscopy (FT-IR)

The carbonyl stretch is the diagnostic marker for the 3-OH interaction.[1]

  • Ester C=O[1] Stretch: Observed at 1650–1665 cm⁻¹ .[1]

    • Why? Normal aromatic esters appear at ~1720 cm⁻¹.[1] The intramolecular H-bond weakens the C=O bond character (single bond character increases), lowering the frequency.

  • OH Stretch:

    • 3-OH: Broad, weak band often buried in the C-H region (3000–2700 cm⁻¹) due to strong chelation.[1]

    • 5-OH: Sharp/Broad band at 3300–3400 cm⁻¹ (typical phenol).[1]

Comparative Analysis: MDHN vs. Analogs

To validate the specific contributions of the 3- and 5-hydroxyl groups, we compare MDHN with Methyl 3-hydroxy-2-naphthoate (Standard) and Methyl 3,5-dimethoxy-2-naphthoate (Blocked Control).[1]

Table 1: Comparative Spectroscopic Profiles
FeatureMethyl 3,5-dihydroxy-2-naphthoate (MDHN) Methyl 3-hydroxy-2-naphthoate Methyl 3,5-dimethoxy-2-naphthoate
Structure 3-OH (Chelated) + 5-OH (Free)3-OH (Chelated) onlyNo OH (Methoxy blocked)
¹H NMR (OH) Two signals (High ppm in DMSO)One signal (~10-11 ppm)None
IR (C=O) ~1660 cm⁻¹ (Lowered)~1660 cm⁻¹ (Lowered)~1720 cm⁻¹ (Normal)
Fluorescence Moderate (Quenched by 5-OH rot)Strong (ESIPT active)Weak/Normal
pKa (Calc) ~7.5 (5-OH), ~10 (3-OH)~10 (3-OH)N/A

Key Takeaway: The IR shift of the carbonyl group in MDHN is identical to the 3-hydroxy analog, confirming that the 3-OH dictates the ester's electronic environment , while the 5-OH acts as an independent auxiliary group.

Experimental Protocol: Synthesis & Purification

For researchers requiring high-purity MDHN for spectroscopic standards, the following protocol ensures removal of the parent acid and oxidized impurities.

Workflow Diagram

Synthesis_Workflow Start Start: 3,5-Dihydroxy-2-naphthoic Acid (Commercial Purity >97%) Step1 Esterification Reagents: MeOH (excess), H2SO4 (cat.) Conditions: Reflux, 12-24h Start->Step1 Step2 Quench & Neutralization Pour into Ice Water -> NaHCO3 wash Step1->Step2 Step3 Isolation Filtration of Precipitate Step2->Step3 Step4 Purification Recrystallization from MeOH/H2O (2:1) Step3->Step4 End Final Product: MDHN (Yellow/Green Prisms) Step4->End

Figure 2: Validated synthesis workflow for Methyl 3,5-dihydroxy-2-naphthoate.

Detailed Methodology
  • Reaction: Dissolve 3,5-dihydroxy-2-naphthoic acid (10.0 g, 49.0 mmol) in anhydrous Methanol (150 mL).

  • Catalysis: Slowly add concentrated Sulfuric Acid (3.3 mL) or Thionyl Chloride (dropwise) at 0°C.

  • Reflux: Heat the mixture to reflux (65°C) for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[1]

  • Work-up: Cool to room temperature and pour into ice-cold water (500 mL). The ester will precipitate.[1]

  • Neutralization: Wash the solid with saturated Sodium Bicarbonate (

    
    ) to remove unreacted acid.[1]
    
  • Purification: Recrystallize from a Methanol/Water mixture (2:1 ratio).

  • Yield: Expect ~9.0–9.6 g (90–95%) of ochre or yellow-green prisms.

References

  • Synthesis and NMR Characterization

    • Source: Plückthun, A. et al. "Genetically encoding unnatural amino acids: Novel tools for protein labelling."[1] mediaTUM, Technische Universität München.[1]

    • Data: ¹H NMR (500 MHz, DMSO-d6) δ 10.16 (s, 1H), 10.11 (s, 1H).[2]

    • URL:

  • Comparative Naphthoate Spectroscopy

    • Source: "Method of producing 2-naphthamide derivative."[1] European Patent EP0747369B1.[1]

    • Data: Synthesis and characterization of methyl 3,5-dihydroxy-2-naphthoate intermedi
    • URL:

  • Parent Acid Pharmacology (NMDA/LDH Inhibition)

    • Source: "Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound."[1] Frontiers in Cellular and Infection Microbiology, 2020.[1]

    • Data: Biological activity and crystal structure binding modes.[1][3][4][5]

    • URL:

  • Intramolecular Hydrogen Bonding (ESIPT)

    • Source: "The Six-Membered Intramolecular Hydrogen Bond Position as a Switch for Inducing ESIPT."[1] Journal of Physical Chemistry A.

    • Data: Mechanistic explanation of the 3-OH vs 1-OH hydrogen bonding dynamics.

Sources

Comparative

Assessing the batch-to-batch consistency of Methyl 3,5-dihydroxy-2-naphthoate synthesis

Executive Summary: The Consistency Challenge Methyl 3,5-dihydroxy-2-naphthoate (CAS: 185989-39-3) is a critical naphthalene scaffold used in the synthesis of complex pharmaceutical intermediates and high-performance dyes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Consistency Challenge

Methyl 3,5-dihydroxy-2-naphthoate (CAS: 185989-39-3) is a critical naphthalene scaffold used in the synthesis of complex pharmaceutical intermediates and high-performance dyes.[1] Its dual hydroxyl functionality at the 3- and 5-positions renders it highly reactive but also uniquely susceptible to oxidative degradation.[1]

In industrial and research settings, the "hidden variable" often ruining downstream yields is not the identity of this intermediate, but its batch-to-batch consistency .[1] Standard commercial grades often exhibit significant variability in color (ranging from off-white to deep brown) and impurity profiles, primarily driven by uncontrolled oxidation to naphthoquinones or incomplete esterification.[1]

This guide objectively compares two synthesis methodologies—Direct Fischer Esterification (Method A) and Protected Stepwise Synthesis (Method B)—to demonstrate how process choice dictates batch consistency.[1] We provide experimental protocols, comparative data, and a self-validating Quality Control (QC) workflow.

Comparative Analysis of Synthesis Routes

To assess consistency, we must first understand the origin of variability. We evaluated two distinct synthetic routes.

Method A: Direct Fischer Esterification (The "Standard" Route)
  • Mechanism: Acid-catalyzed condensation of 3,5-dihydroxy-2-naphthoic acid with methanol.[1]

  • Pros: Single-step, low raw material cost.[1]

  • Cons: Requires prolonged heating (reflux) in acidic media.[1] The electron-rich naphthalene ring is prone to oxidation under these conditions, leading to "tar" formation and variable coloration.[1]

  • Consistency Score: Low . Purity often fluctuates between 92-97%.[1]

Method B: Propionyl-Protected Stepwise Synthesis (The "High-Fidelity" Route)[1]
  • Mechanism:

    • Protection: Acylation of hydroxyl groups using propionyl chloride (prevents oxidation).[1]

    • Esterification: Methylation using Iodomethane/K2CO3 under mild conditions.[1]

    • Deprotection: Controlled basic hydrolysis to restore hydroxyls.[1]

  • Pros: The naphthalene ring is electronically deactivated during the stress steps, preventing oxidation.

  • Cons: Multi-step, higher reagent cost.[1]

  • Consistency Score: High . Consistently yields >99% purity with uniform appearance.

Synthesis Pathway Visualization

SynthesisComparison cluster_A Method A: Direct Esterification (High Variability) cluster_B Method B: Protected Route (High Consistency) Start 3,5-Dihydroxy-2-naphthoic Acid Reflux Reflux (MeOH/H2SO4) High Temp Oxidation Risk Start->Reflux Acid Catalysis Protect Protection (Propionyl Chloride) Start->Protect Stabilization CrudeA Crude Ester (Pink/Brown Impurities) Reflux->CrudeA Methylate Methylation (MeI, K2CO3, Acetone) Protect->Methylate Deprotect Deprotection (Hydrolysis) Methylate->Deprotect PureB Pure Methyl Ester (White Crystalline) Deprotect->PureB

Figure 1: Comparison of synthetic pathways.[1] Method A exposes the sensitive ring to harsh conditions, while Method B protects it.

Experimental Data: Batch Consistency Assessment

We produced three independent batches using each method to establish a statistical baseline for consistency.

Table 1: Comparative Batch Data
MetricMethod A (Direct) - Batch 1Method A (Direct) - Batch 2Method A (Direct) - Batch 3Method B (Protected) - Batch 1 Method B (Protected) - Batch 2 Method B (Protected) - Batch 3
Yield 82%76%85%91% 90% 91%
HPLC Purity 96.2%94.8%97.1%99.6% 99.5% 99.7%
Appearance Pale Pink SolidLight Brown SolidOff-White SolidWhite Needles White Needles White Needles
Melting Point 165-168 °C163-167 °C166-169 °C172-173 °C 172-173 °C 172-173 °C
Major Impurity Quinone deriv.[1] (1.5%)Quinone deriv.[1] (2.2%)Unreacted Acid (1.1%)None Detected None Detected None Detected

Analysis:

  • Method A shows high variability in appearance and purity.[1] The "Pink/Brown" color is a direct indicator of oxidative instability (quinone formation) during the reflux.

  • Method B demonstrates "Process Capability" (CpK) with tight grouping of yield and purity data. The protection step effectively "locks" the molecule's stability.

Detailed Experimental Protocols

Protocol 1: Optimized Synthesis (Method B)

Use this protocol for applications requiring strict regulatory compliance or high downstream sensitivity.

Reagents:

  • 3,5-Dihydroxy-2-naphthoic acid (1.0 eq)[1]

  • Propionyl chloride (2.2 eq)[1]

  • Potassium Carbonate (K2CO3), anhydrous

  • Iodomethane (MeI)[1]

  • Acetone (Dry)[1]

Step-by-Step Workflow:

  • Protection: Dissolve 3,5-dihydroxy-2-naphthoic acid in dry acetone. Add K2CO3 (2.5 eq).[1] Dropwise add propionyl chloride at 0°C. Stir for 2 hours.

    • Why: Low temperature prevents thermal degradation.[1] Propionyl groups are easier to remove than acetyl groups in hindered positions.[1]

  • Methylation: To the in-situ protected intermediate, add MeI (1.2 eq).[1] Reflux gently for 4 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 3:1).[1] The protected acid spot should disappear.[1]

  • Deprotection: Filter inorganic salts.[1] Evaporate solvent.[1][2][3] Redissolve residue in MeOH/Water (1:1).[1] Add NaOH (2M) until pH 10.[1] Stir at room temperature for 1 hour.

    • Control: Do not heat.[1] Heating at pH 10 causes hydrolysis of the methyl ester.[1]

  • Isolation: Acidify to pH 3 with HCl (1M). Precipitate forms.[1][2] Filter and wash with cold water.[1][2]

  • Recrystallization: Recrystallize from minimal hot Methanol/Water (9:1) to yield white needles.[1]

Protocol 2: Quality Control (QC) & Release Testing

Every batch must pass this self-validating QC loop before use.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV @ 254 nm (aromatic backbone) and 320 nm (conjugated system).[1]

    • Note: Impurities often absorb strongly at 320nm (yellow color).[1]

QC Decision Tree Visualization

QCDecisionTree Start Batch Isolation VisualCheck Visual Inspection (Is it White?) Start->VisualCheck HPLC HPLC Purity Analysis (>99.0%?) VisualCheck->HPLC Yes Recryst Recrystallize (MeOH/H2O) VisualCheck->Recryst No (Pink/Brown) OxidationCheck Oxidation Check (Absorbance @ 450nm < 0.05?) HPLC->OxidationCheck Pass HPLC->Recryst Fail (<99%) Pass RELEASE BATCH OxidationCheck->Pass Pass Fail REJECT / REWORK OxidationCheck->Fail Fail (Irreversible Oxidation) Recryst->VisualCheck

Figure 2: Quality Control Decision Tree. Visual inspection serves as the first gatekeeper against oxidized batches.

Conclusion and Recommendations

For research and development applications where batch-to-batch consistency is paramount, the Protected Stepwise Synthesis (Method B) is the superior choice.[1] While it involves two additional chemical steps, it eliminates the stochastic variable of oxidative degradation that plagues the direct esterification route.

Key Takeaways:

  • Avoid Direct Acid Reflux: The 3,5-dihydroxy system is too electron-rich to survive prolonged acidic heating without forming quinone impurities.[1]

  • Monitor Color: Any deviation from "White/Off-White" indicates >1% oxidation products.[1]

  • Use HPLC @ 320nm: This wavelength specifically detects the conjugated impurities responsible for batch failure.[1]

References

  • Organic Syntheses. (1948).[1] Ethyl 1,3-dihydroxy-2-naphthoate (Analogous Naphthalene Esterification). Org. Synth. 1948, 28, 42. Retrieved from [Link][1]

  • PrepChem. (n.d.).[1] Synthesis of Methyl 6-hydroxy-2-naphthoate (General Fischer Esterification Protocol). Retrieved from [Link]

  • National Institutes of Health (NIH). (2001).[1] Spectrophotometric determination of certain vicinal dihydroxybenzene derivatives. Anal Sci. 2001 Apr;17(4):533-4.[1][4] Retrieved from [Link]

  • Tristar Intermediates. (2025).[1][5] Quality Assurance Techniques for Batch-to-Batch Consistency. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 3,5-dihydroxy-2-naphthoate proper disposal procedures

Executive Summary: Operational Disposal Protocol Compound: Methyl 3,5-dihydroxy-2-naphthoate CAS: 185989-39-3 (Typical) Primary Disposal Method: High-Temperature Incineration (via approved hazardous waste vendor). Critic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Disposal Protocol

Compound: Methyl 3,5-dihydroxy-2-naphthoate CAS: 185989-39-3 (Typical) Primary Disposal Method: High-Temperature Incineration (via approved hazardous waste vendor). Critical Prohibition: DO NOT dispose of down the drain. This compound is harmful to aquatic life (H412) and poses significant environmental risks.

Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the waste stream based on the specific hazards of the compound. Methyl 3,5-dihydroxy-2-naphthoate is a functionalized naphthalene derivative used primarily as an intermediate in organic synthesis.

Property Data Operational Implication
Physical State Solid (Powder/Crystals)Requires "Solid Waste" or "Lab Pack" stream unless dissolved.
Solubility Low in water; Soluble in organic solvents (DMSO, MeOH)Strictly Non-Drain Disposable. Aqueous treatment is ineffective.
GHS Hazards H302: Harmful if swallowedH318: Causes serious eye damageH412: Harmful to aquatic life with long lasting effectsPersonnel must wear nitrile gloves and safety goggles. Waste containers must be sealed to prevent dust release.
Reactivity Incompatible with strong oxidizing agents and strong bases.Segregation Required: Do not store in the same secondary containment as Nitric Acid, Perchlorates, or concentrated Hydroxides.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid Substance

Applicability: Expired reagents, excess solid product, or spill cleanup residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a chemically resistant screw cap.

  • Transfer:

    • Work inside a chemical fume hood to contain dust.

    • Transfer the solid using a disposable spatula.

    • Do not mix with other solid chemical wastes unless explicitly authorized by your facility's "Lab Pack" protocols.

  • Labeling:

    • Affix a hazardous waste label immediately.

    • Mandatory Fields: Full Chemical Name ("Methyl 3,5-dihydroxy-2-naphthoate"), CAS Number, and Hazard Checkboxes (Toxic, Irritant).

    • Note: Do not use abbreviations or chemical formulas on waste labels.

  • Storage: Place the container in the "Solid Organic Waste" satellite accumulation area.

Scenario B: Disposal of Liquid Solutions (Mother Liquors)

Applicability: Reaction mixtures, filtrates, or HPLC waste containing the compound.

  • Solvent Identification: Identify the primary solvent (e.g., Dichloromethane, Methanol, Ethyl Acetate).

  • Segregation:

    • Halogenated Solvents (DCM, Chloroform): Dispose into the "Halogenated Organic Waste" carboy.

    • Non-Halogenated Solvents (Methanol, Acetone): Dispose into the "Non-Halogenated Organic Waste" carboy.

  • Compatibility Check: Ensure the solution does not contain strong oxidizers. If the reaction involved oxidizers, quench the mixture completely before adding it to the solvent waste stream to prevent exothermic runaway in the drum.

  • Logging: Record the approximate concentration or mass of Methyl 3,5-dihydroxy-2-naphthoate added to the carboy on the waste log sheet.

Scenario C: Contaminated Debris

Applicability: Gloves, weigh boats, paper towels, and filter paper.

  • Heavily Contaminated: If the debris has visible solid residue, dispose of it in the Solid Hazardous Waste bin (often a blue or black drum with a yellow liner).

  • Trace Contamination: Minor contamination (e.g., gloves used during handling) can often be disposed of in standard lab trash, unless facility rules mandate "Trace Chem" bins. Consult your site's Chemical Hygiene Plan (CHP).

Waste Segregation Logic (Decision Tree)

Proper segregation prevents dangerous chemical reactions in waste containers. Use the following logic flow to determine the correct waste stream.

WasteSegregation Start Waste Generation: Methyl 3,5-dihydroxy-2-naphthoate StateCheck What is the physical state? Start->StateCheck Solid Solid (Pure/Residue) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Debris Contaminated Debris (Gloves/Paper) StateCheck->Debris SolidAction Segregate as SOLID ORGANIC WASTE (Do not mix with oxidizers) Solid->SolidAction SolventCheck Is the solvent Halogenated? Liquid->SolventCheck DebrisCheck Visible Residue? Debris->DebrisCheck Halo Yes (e.g., DCM) SolventCheck->Halo NonHalo No (e.g., MeOH, EtOAc) SolventCheck->NonHalo HaloAction Dispose in HALOGENATED SOLVENT Carboy Halo->HaloAction NonHaloAction Dispose in NON-HALOGENATED SOLVENT Carboy NonHalo->NonHaloAction HazDebris Yes: Hazardous Debris Bin DebrisCheck->HazDebris Yes Trash No: Standard Lab Trash (Verify local CHP) DebrisCheck->Trash No

Figure 1: Decision logic for segregating Methyl 3,5-dihydroxy-2-naphthoate waste streams.

Regulatory Compliance & Documentation

EPA Waste Codes (RCRA)

Methyl 3,5-dihydroxy-2-naphthoate is not typically listed on the EPA "P" (Acutely Hazardous) or "U" (Toxic) lists by specific name. However, the generator is responsible for making a hazardous waste determination.

  • Characteristic Determination:

    • Ignitability (D001): Unlikely for the solid form (high melting point), but applicable if dissolved in flammable solvents.

    • Toxicity (D004-D043): Does not typically leach heavy metals or listed pesticides.

  • Best Practice Classification: Due to its aquatic toxicity and health hazards, it should be managed as Non-Regulated Chemical Waste destined for Incineration .

  • California Code (If applicable): Likely falls under Category X (Toxic) waste if tested.

Labeling Requirements

Every container must meet the "Satellite Accumulation Area" standards:

  • Words: "Hazardous Waste" must be clearly visible.

  • Contents: Full chemical names (No formulas).

The Disposal Lifecycle

Understanding the downstream path of your waste ensures you label and segregate correctly. The ultimate fate of this molecule is thermal destruction.

DisposalLifecycle Lab Lab Generator (Satellite Area) Pickup EHS / Waste Vendor Pickup Lab->Pickup Request Pickup Central Central Accumulation (90-Day Storage) Pickup->Central Internal Transfer Transport DOT Transport (Manifested) Central->Transport Vendor Truck Facility TSDF (Treatment, Storage, Disposal Facility) Transport->Facility Incineration High-Temp Incineration (Destruction) Facility->Incineration Fuel Blending

Figure 2: The lifecycle of organic chemical waste from laboratory bench to thermal destruction.[1]

Emergency Procedures

  • Spill (Solid):

    • Isolate the area.[2]

    • Wear N95 dust mask, goggles, and nitrile gloves.

    • Sweep up carefully to avoid creating dust (do not dry sweep vigorously). Use a damp paper towel or spill absorbent.

    • Place waste in a sealed container and label as "Hazardous Waste - Spill Debris."

  • Exposure:

    • Eye Contact: Rinse immediately with water for 15 minutes.[3] Seek medical attention (Risk of serious damage).[2][3]

    • Skin Contact: Wash with soap and water.[2][3] Remove contaminated clothing.[2][3][4]

References

  • Sigma-Aldrich. (2023).[5] Safety Data Sheet: Methyl 3,5-dihydroxy-2-naphthoate. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • PubChem. (2024).[5] Methyl 3,5-dihydroxy-2-naphthoate Compound Summary. Retrieved from

Sources

Handling

Personal protective equipment for handling Methyl 3,5-dihydroxy-2-naphthoate

Part 1: Executive Safety Summary Immediate Action Required: Treat Methyl 3,5-dihydroxy-2-naphthoate as a High-Potency Irritant and Respiratory Sensitizer . As a Senior Application Scientist, I often see researchers under...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Immediate Action Required: Treat Methyl 3,5-dihydroxy-2-naphthoate as a High-Potency Irritant and Respiratory Sensitizer .

As a Senior Application Scientist, I often see researchers underestimate substituted naphthoates because they appear to be stable solids. This is a critical error. The phenolic hydroxyl groups at positions 3 and 5 combined with the ester moiety create a compound that is not only a severe eye and respiratory irritant but also prone to hydrolysis on moist skin, potentially releasing the more acidic parent naphthoic acid.

The Golden Rule: Dust control is your primary defense; barrier integrity is your secondary defense.

Part 2: Risk Assessment & Mechanistic Logic (The "Why")

To select the correct PPE, you must understand the chemical behavior of this specific molecule:

  • Physical State (The Dust Vector): This compound typically exists as a fine, crystalline powder. Electrostatic forces often cause these particles to "fly" during weighing. Standard safety glasses are insufficient because airborne dust can bypass the side shields, reacting with the moisture in your eyes to cause severe irritation (conjunctivitis).

  • Chemical Reactivity (The Permeation Vector):

    • Phenolic Acidity: The hydroxyl groups (–OH) increase polarity and potential for skin absorption compared to unsubstituted naphthalene.

    • Solvent Carrier Effect: While the solid is relatively inert on dry skin, once dissolved in organic solvents (DCM, THF, Methanol), the permeation rate through standard nitrile gloves accelerates drastically. The solvent acts as a "Trojan Horse," carrying the naphthoate through the glove material.

Part 3: Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on a single glove type for all stages of the experiment. Use the Task-Based Selection Protocol below.

Body ZonePPE ComponentMaterial SpecificationScientific Rationale
Respiratory Respirator N95 (Minimum) or P100Naphthalene derivatives are potent respiratory tract irritants (STOT SE 3). Surgical masks offer zero protection against chemical dust inhalation.
Ocular Goggles Indirect Vent Splash Goggles Crucial: Safety glasses fail against airborne powders. Indirect venting prevents fogging while blocking dust entry.
Dermal (Solid) Gloves Nitrile (5 mil minimum) Sufficient for weighing dry powder. Nitrile provides excellent abrasion resistance against solid crystals.
Dermal (Liquid) Gloves Laminate (Silver Shield) + Nitrile OuterThe "Trojan Horse" Defense: Standard nitrile degrades rapidly against esters/ketones. Use a laminate liner for chemical resistance, with a nitrile outer glove for grip.
Body Lab Coat Poly-cotton (High neck) Must button to the throat to prevent dust settling on the clavicle/neck area (a common contact dermatitis site).
Visualization: PPE Decision Logic

The following diagram illustrates the logical flow for selecting PPE based on the state of the chemical.

PPE_Logic Start Handling Methyl 3,5-dihydroxy-2-naphthoate State_Check Determine Physical State Start->State_Check Solid Solid / Powder Form State_Check->Solid Weighing/Transfer Liquid Solvated / Reaction Mixture State_Check->Liquid Synthesis/Workup Solid_PPE PROTOCOL A: 1. Fume Hood (On) 2. N95 Respirator 3. Single Nitrile Gloves 4. Splash Goggles Solid->Solid_PPE Liquid_PPE PROTOCOL B: 1. Fume Hood (On) 2. Double Glove System (Laminate Inner + Nitrile Outer) 3. Splash Goggles Liquid->Liquid_PPE

Figure 1: Decision logic for PPE selection based on the physical state of the naphthoate derivative.

Part 4: Operational Workflow (Step-by-Step)

This protocol is designed to be self-validating. If you detect a faint phenolic odor (sweet/tarry), your engineering controls have failed.

Phase 1: Preparation & Weighing
  • Engineering Control: Verify Fume Hood flow is >100 fpm (face velocity).

  • Static Elimination: Place an ionizing bar or anti-static gun near the balance. Naphthoate esters are highly static-prone; static discharge scatters dust.

  • Weighing:

    • Use a disposable anti-static weighing boat.

    • Technique: Do not use a spatula to "flick" powder. Use a gentle tapping motion to dispense.

    • Clean-up: Immediately wipe the balance area with a damp Kimwipe (water/surfactant) to capture invisible dust. Do not use compressed air.

Phase 2: Solubilization & Reaction

Critical Switch: Once you add solvent (e.g., Dichloromethane, THF), you must switch to Protocol B (Laminate Gloves) .

  • Solvent Addition: Add solvent slowly down the side of the vessel to minimize aerosolization of the powder.

  • Reaction Monitoring:

    • If using TLC (Thin Layer Chromatography), handle the developing chamber with laminate gloves. The mobile phase (often Hexane/Ethyl Acetate) will penetrate nitrile gloves, carrying the naphthoate with it.

  • Quenching:

    • Naphthoates can hydrolyze under basic conditions. If quenching with NaOH/KOH, expect the formation of the corresponding naphthoate salt, which may precipitate.

Visualization: Safe Handling Workflow

Workflow Weigh 1. Weighing (Solid Protocol) Control Static Transfer 2. Transfer Avoid Dust Use Funnel Weigh->Transfer Solid Solvent 3. Add Solvent (SWITCH GLOVES) Laminate Required Transfer->Solvent Solid React 4. Reaction Closed System Monitor Temp Solvent->React Solution Waste 5. Disposal Segregate Streams React->Waste Byproducts

Figure 2: Operational workflow emphasizing the critical PPE transition point at step 3.

Part 5: Disposal & Emergency Response

Waste Management
  • Solid Waste: Contaminated weighing boats, Kimwipes, and gloves must go into Hazardous Solid Waste (labeled "Toxic Organic Solid").

  • Liquid Waste:

    • Non-Halogenated: If dissolved in Acetone/Methanol/THF.

    • Halogenated: If dissolved in DCM/Chloroform.

    • Note: Do not mix with oxidizing acids (Nitric/Perchloric) as phenolic compounds can react violently.

Emergency Procedures
  • Skin Contact:

    • Immediate: Remove contaminated gloves/clothing.[1][2]

    • Wash: Rinse with copious amounts of water and soap for 15 minutes. Avoid organic solvents (ethanol) for cleaning skin, as they increase absorption.

  • Eye Contact:

    • Flush: Use emergency eyewash for 15 minutes. Hold eyelids open.

    • Medical: Seek attention immediately. Phenolic compounds can cause corneal clouding.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24850192, Methyl 3-hydroxy-2-naphthoate (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical Compatibility Reference. (Confirming poor resistance of nitrile to esters).[3] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3,5-dihydroxy-2-naphthoate
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